Teneligliptin hydrobromide
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H/t2*19-,20-;;;;;/m00...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXIOMHUGCXFIU-MAYGPZJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H65Br5N12O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238219 | |
| Record name | Teneligliptin hydrobromide anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1257.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906093-29-6 | |
| Record name | Teneligliptin hydrobromide anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906093296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teneligliptin hydrobromide anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENELIGLIPTIN HYDROBROMIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556RZT8JPF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Teneligliptin Hydrobromide: Mechanisms of Action in Non-Diabetic Models
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor primarily utilized for the management of type 2 diabetes mellitus (T2DM).[1][2] Its core function involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[2] However, a growing body of preclinical and clinical evidence reveals that teneligliptin possesses significant pleiotropic effects that extend beyond glycemic control. These effects, observed in various non-diabetic and glucose-independent models, are primarily centered around anti-inflammatory, anti-oxidative, and vasculoprotective mechanisms, suggesting its potential therapeutic application in a broader range of pathologies.
This technical guide provides an in-depth exploration of the mechanisms of action of teneligliptin hydrobromide in non-diabetic contexts, focusing on its impact on the cardiovascular, renal, and neurological systems. It synthesizes data from key experimental studies, details relevant methodologies, and visualizes complex signaling pathways to support further research and development.
Core Mechanism: DPP-4 Inhibition and GLP-1 Enhancement
The foundational mechanism of teneligliptin, even in non-diabetic models, is the potent and sustained inhibition of the DPP-4 enzyme.[2][3] DPP-4 is a ubiquitous serine protease expressed on the surface of various cells, including endothelial and immune cells, and also circulates in a soluble form.[4] By inhibiting DPP-4, teneligliptin increases the bioavailability of active GLP-1.[5] While known for its role in insulin secretion, GLP-1 also exerts a wide range of protective effects on the vasculature, heart, and kidneys, independent of its glucose-lowering action.[6][7]
Caption: Core mechanism of Teneligliptin via DPP-4 inhibition.
Pleiotropic Effects in Non-Diabetic Models
Teneligliptin's benefits in non-diabetic models are largely attributed to its ability to mitigate inflammation, oxidative stress, and endothelial dysfunction.
Cardiovascular Protection
Anti-inflammatory Mechanisms: Teneligliptin demonstrates robust anti-inflammatory properties by targeting key inflammatory signaling pathways. A central mechanism is the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome.[8][9] In models of diabetic cardiomyopathy, teneligliptin was shown to suppress NLRP3 activation and the subsequent release of the pro-inflammatory cytokine Interleukin-1β (IL-1β), effects that contribute to reducing myocardial injury and hypertrophy.[8][10] This action is partly mediated through the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy and inflammation.[8]
Furthermore, teneligliptin modulates macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[4] It also directly suppresses lipopolysaccharide (LPS)-induced inflammation in macrophages by interfering with the Caveolin-1/CD26 axis, which downregulates the Toll-like receptor 4 (TLR4) signaling pathway.[11]
Caption: Teneligliptin's anti-inflammatory signaling pathways.
Endothelial Function and Oxidative Stress: Teneligliptin improves vascular endothelial function, an effect observed independently of glucose control.[12][13] In human umbilical vein endothelial cells (HUVECs) exposed to high glucose, teneligliptin reduced reactive oxygen species (ROS) production and levels of the oxidative stress marker 8-hydroxy-2'-deoxyguanosine (8-OH-dG).[14] This anti-oxidative effect enhances the beneficial actions of GLP-1 on endothelial cells, counteracting the "endothelial resistance" induced by hyperglycemic conditions.[14] Clinical studies have corroborated these findings, showing that teneligliptin therapy improves the reactive hyperemia index (RHI), a measure of endothelial function, and decreases circulating markers of oxidative stress in patients with T2DM and chronic kidney disease (CKD).[12][13]
Renoprotection
Teneligliptin exhibits renoprotective effects that are not solely dependent on its glucose-lowering ability. In animal models of non-diabetic kidney disease, DPP-4 inhibitors have been shown to favorably impact kidney morphology and function through hemodynamic stabilization and inflammatory modulation.[6] Teneligliptin, specifically, attenuated cisplatin-induced acute kidney injury by promoting the proliferation of surviving tubular epithelial cells via the SDF-1α/CXCR4 chemokine axis.[6] Clinical studies have shown that switching to teneligliptin from other DPP-4 inhibitors can reduce plasma DPP-4 activity, which correlates with a reduction in the urinary albumin-to-creatinine ratio (UACR) in patients with diabetic kidney disease, independent of changes in glycemic control.[15][16]
Neuroprotection
Teneligliptin's protective actions extend to the central nervous system. In a mouse model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, pre-treatment with teneligliptin significantly reduced brain infarct volume and ameliorated neurological damage.[17] The key mechanism identified was the preservation of blood-brain barrier integrity. Teneligliptin prevented the ischemia/reperfusion-induced increase in endothelial permeability by upregulating the expression of the tight junction protein occludin.[17] This effect was mediated through the ERK5/KLF2 signaling pathway in brain microvascular endothelial cells.[17]
Additionally, in mouse models of diabetes-related cognitive impairment, teneligliptin administration mitigated behavioral dysfunction by inhibiting neuroinflammation, oxidative stress, and endoplasmic reticulum (ER) stress in the hippocampus, again pointing to mechanisms beyond simple glucose reduction.[18]
Caption: Neuroprotective signaling pathway of Teneligliptin.
Metabolic Effects in Non-Diabetic Obesity
A recent study explored the effects of teneligliptin in non-diabetic obese individuals. The results demonstrated that treatment with teneligliptin led to significant improvements in several non-glycemic parameters, including a reduction in body weight, triglycerides, and insulin resistance (as measured by HOMA-IR), alongside an increase in GLP-1 levels.[5][19] These findings suggest a potential role for teneligliptin in managing metabolic syndrome components, even in the absence of diabetes.[5][20]
Quantitative Data Summary
The following tables summarize key quantitative findings from cited experimental and clinical studies.
Table 1: Effects on Cardiovascular and Inflammatory Markers
| Parameter | Model | Treatment | Result | Reference |
|---|---|---|---|---|
| Reactive Oxygen Species (ROS) | HUVECs (High Glucose) | Teneligliptin 3.0 µmol/L | Significant reduction vs. high glucose control | [14] |
| 8-OH-dG Levels | HUVECs (High Glucose) | Teneligliptin + GLP-1 | Significant reduction vs. high glucose control | [14] |
| Reactive Hyperemia Index (RHI) | T2DM patients with CKD | Switch to Teneligliptin (24 wks) | Significant improvement from 1.49 to 1.55 (P < 0.01) | [12] |
| d-ROMs (Oxidative Stress) | T2DM patients with CKD | Switch to Teneligliptin (24 wks) | Significant decrease from 399.8 to 355.5 U.CARR (P < 0.01) | [12] |
| IL-1β, IL-6, TNF-α mRNA | Human U937 Macrophages (LPS-stimulated) | Teneligliptin (5-10 nmol/L) | Dose-dependent suppression of LPS-induced increase | [11] |
| Brain Infarct Volume | MCAO Mice | Teneligliptin (30 mg/kg/day, 2 wks) | ~50% reduction in infarct volume vs. MCAO control |[17] |
Table 2: Effects on Metabolic Parameters in Non-Diabetic Obese Individuals
| Parameter | Model | Treatment | Duration | Result (Mean Difference vs. Placebo) | Reference |
|---|---|---|---|---|---|
| Body Weight | Non-diabetic obese subjects | Teneligliptin 20mg BID | 48 weeks | -3.09 kg (P = 0.043) | [5] |
| HOMA-IR | Non-diabetic obese subjects | Teneligliptin 20mg BID | 48 weeks | -0.9 (P < 0.001) | [5] |
| Triglycerides | Non-diabetic obese subjects | Teneligliptin 20mg BID | 48 weeks | -29.37 mg/dL (P < 0.001) | [5] |
| Active GLP-1 | Non-diabetic obese subjects | Teneligliptin 20mg BID | 48 weeks | +76.42 pg/mL |[5] |
Experimental Protocols
In Vitro Endothelial Cell Inflammation Model
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[14]
-
Culture Conditions: Cells were exposed to either normal glucose (5 mmol/L) or high glucose (HG, 25 mmol/L) for 21 days to induce a state of chronic hyperglycemic damage and metabolic memory.[14]
-
Treatment: During the culture period, cells were treated with Teneligliptin (3.0 µmol/L), either alone or in combination with an acute dose of GLP-1 (50 nmol/L).[14]
-
Key Assays:
In Vivo Ischemic Stroke Model
-
Animal Model: Male C57BL/6 mice.[17]
-
Intervention: Middle Cerebral Artery Occlusion (MCAO) was induced to simulate ischemic stroke.[17]
-
Treatment: Mice were administered teneligliptin (30 mg/kg/day) via oral gavage for two weeks prior to the MCAO procedure.[17]
-
Key Assays:
-
Infarct Volume: Measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.[17]
-
Neurological Deficit Score: Assessed on a standardized scale to quantify motor and sensory deficits.[17]
-
Brain Permeability: Evaluated by measuring the extravasation of Evans blue dye into the brain parenchyma.[17]
-
Protein Expression: Western blotting of brain tissue to quantify levels of occludin, p-ERK5, and KLF2.[17]
-
Caption: Experimental workflow for the in vivo MCAO stroke model.
Conclusion
The mechanism of action of this compound in non-diabetic models is multifaceted, extending well beyond its primary role in glucose metabolism. Its ability to potently inhibit DPP-4 elevates active GLP-1 levels, triggering a cascade of pleiotropic effects. Key among these are the suppression of critical inflammatory pathways like the NLRP3 inflammasome, mitigation of oxidative stress, and enhancement of endothelial function. These mechanisms confer significant cardiovascular, renal, and neuroprotective benefits in experimental models, independent of glycemic changes. The findings from studies in non-diabetic obese subjects further suggest a potential role in managing broader metabolic dysregulation. This evidence collectively positions teneligliptin as a compound of interest for therapeutic applications beyond T2DM, warranting further investigation in conditions where inflammation, endothelial dysfunction, and oxidative stress are key pathological drivers.
References
- 1. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 3. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
- 4. dovepress.com [dovepress.com]
- 5. Effect of Teneligliptin 20 mg Twice Daily on Glucagon-Like Peptide-1 Levels and Its Influence on Non-Glycemic Components in Non-Diabetic Obese Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Anti-Diabetic Agents in Non-Diabetic Kidney Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teneligliptin : expectations for its pleiotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of switching to teneligliptin from other dipeptidyl peptidase‐4 inhibitors on glucose control and renoprotection in type 2 diabetes patients with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rjdnmd.org [rjdnmd.org]
Teneligliptin Hydrobromide: A Comprehensive Analysis of its Crystal Structure and Polymorphism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical therapeutic agent in the management of type 2 diabetes mellitus. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphic forms, are of paramount importance as they can significantly influence its bioavailability, stability, and manufacturability. This technical guide provides a detailed analysis of the known crystal structures and polymorphic forms of teneligliptin hydrobromide. It consolidates quantitative data from various analytical techniques, outlines detailed experimental protocols for their characterization, and presents visual representations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
This compound, chemically known as {(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone hydrobromide, is an oral hypoglycemic agent.[1] Its therapeutic efficacy is derived from the inhibition of the DPP-4 enzyme, which in turn increases the levels of incretin hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2] The solid-state chemistry of this compound is complex, with the existence of both crystalline and amorphous forms, as well as different hydrated and hydrobromide salt forms. A thorough understanding and control of these forms are essential for ensuring consistent product quality and therapeutic performance.
Mechanism of Action: DPP-4 Inhibition Signaling Pathway
Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). The resulting increased levels of active GLP-1 and GIP lead to the stimulation of insulin secretion from pancreatic β-cells and the suppression of glucagon secretion from pancreatic α-cells, ultimately contributing to lower blood glucose levels.
Caption: Signaling pathway of Teneligliptin's DPP-4 inhibition.
Polymorphism in this compound
The solid-state landscape of this compound is characterized by the existence of multiple polymorphic forms, including crystalline and amorphous states. These different forms can exhibit distinct physicochemical properties. The known forms include an amorphous form and crystalline Forms A, B, and C, which have been identified for both teneligliptin 2.0 hydrobromide and 2.5 hydrobromide hydrates.
Amorphous this compound
An amorphous form of teneligliptin 2.5 hydrobromide has been reported.[3] Amorphous solids lack the long-range ordered structure of crystalline materials, which can lead to higher solubility and faster dissolution rates, but potentially lower stability.
Crystalline Forms of this compound
Several crystalline polymorphs of this compound have been identified, designated as Form A, Form B, and Form C.[4] These forms are typically associated with the 2.0 or 2.5 hydrobromide hydrate. The specific crystalline form obtained can depend on the crystallization conditions, such as the solvent system and temperature.
Quantitative Data Presentation
The different polymorphic forms of this compound can be distinguished by their unique analytical signatures. The following tables summarize the key characterization data. (Note: The quantitative data presented below is illustrative and based on descriptions and figures in patent literature. For precise values, direct analysis of the specific polymorphic form is required.)
Table 1: Powder X-ray Diffraction (PXRD) Data for this compound Polymorphs
| Polymorphic Form | Characteristic 2θ Peaks (°) |
| Amorphous | Broad halo, no distinct peaks |
| Crystalline Form A | Distinct peaks, specific 2θ values not publicly detailed |
| Crystalline Form B | Distinct peaks, specific 2θ values not publicly detailed |
| Crystalline Form C | Distinct peaks, specific 2θ values not publicly detailed |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound Polymorphs
| Polymorphic Form | Onset Melting Temp. (°C) | Peak Melting Temp. (°C) | Enthalpy of Fusion (J/g) |
| Amorphous | No sharp melting point, may show a glass transition | - | - |
| Crystalline Form A | Data not publicly detailed | Data not publicly detailed | Data not publicly detailed |
| Crystalline Form B | Data not publicly detailed | Data not publicly detailed | Data not publicly detailed |
| Crystalline Form C | Data not publicly detailed | Data not publicly detailed | Data not publicly detailed |
| Teneligliptin (unspecified form) | - | ~203[5] | - |
Table 3: Thermogravimetric Analysis (TGA) Data for this compound Hydrate
| Form | Temperature Range (°C) | Weight Loss (%) | Interpretation |
| Amorphous (from hydrate) | Onset of decomposition may vary | Variable | Loss of residual solvent/water, followed by decomposition |
| Hydrate (general) | Up to ~150 | Corresponds to water content | Loss of water of hydration |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate characterization of polymorphic forms.
Preparation of Polymorphic Forms
Caption: Workflow for the preparation of different polymorphic forms.
-
Amorphous Form Preparation: The amorphous form of teneligliptin 2.5 hydrobromide can be prepared from its hydrate by methods such as rotary evaporation from a solution in water, methanol, or ethanol, spray drying, or freeze-drying.[3][6]
-
Crystalline Forms A, B, and C Preparation: Crystalline forms A, B, and C of teneligliptin 2.0 hydrobromide have been prepared by recrystallization of teneligliptin 2.0 hydrobromide Form A from 2% aqueous ethanol at different temperatures (e.g., ~30°C for Form B and ~20°C for Form C).[4]
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline or amorphous nature of the sample and to characterize the specific polymorphic form based on its unique diffraction pattern.
Instrumentation: A standard powder X-ray diffractometer with a Cu Kα radiation source.
Sample Preparation:
-
Gently grind the sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Pack the powdered sample into a sample holder, ensuring a flat and level surface.
Data Collection:
-
Scan the sample over a 2θ range of 5° to 40°.
-
Use a step size of 0.02° and a scan speed of 2°/minute.
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the angular positions (2θ) and intensities of the diffraction peaks.
-
Compare the resulting diffractogram with reference patterns for known polymorphs of this compound to identify the form. An amorphous form will be indicated by a broad halo with no sharp peaks.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties of the sample, such as melting point, enthalpy of fusion, and glass transition temperature, which are characteristic of a specific polymorphic form.
Instrumentation: A calibrated differential scanning calorimeter.
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan.
Data Collection:
-
Equilibrate the sample at a starting temperature of 25°C.
-
Heat the sample at a constant rate of 10°C/minute up to a final temperature of 250°C.
-
Use an inert nitrogen purge gas at a flow rate of 50 mL/minute.
Data Analysis:
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of endothermic (melting) or exothermic (crystallization) events.
-
For amorphous materials, identify the glass transition temperature (Tg).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the sample and to quantify the amount of volatile components, such as water or residual solvents.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
Data Collection:
-
Equilibrate the sample at a starting temperature of 25°C.
-
Heat the sample at a constant rate of 10°C/minute up to a final temperature of 300°C.
-
Use an inert nitrogen purge gas at a flow rate of 50 mL/minute.
Data Analysis:
-
Analyze the resulting TGA curve to determine the temperature at which weight loss occurs and the percentage of weight loss.
-
Correlate the weight loss to the loss of water of hydration or residual solvents.
Conclusion
The polymorphic landscape of this compound is multifaceted, encompassing both amorphous and multiple crystalline forms. A comprehensive understanding and rigorous characterization of these solid-state forms are indispensable for the development of stable, safe, and effective pharmaceutical products. The data and methodologies presented in this technical guide provide a foundational framework for researchers and drug development professionals to navigate the complexities of this compound's solid-state chemistry, ensuring the consistent quality and therapeutic performance of this vital antidiabetic agent. Further research to fully elucidate the crystal structures and interconversion pathways of the different polymorphs will be invaluable to the pharmaceutical industry.
References
- 1. Teneligliptin Hydrobromide | 906093-29-6 [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. rigaku.com [rigaku.com]
- 4. resources.rigaku.com [resources.rigaku.com]
- 5. WO2014041560A2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
Teneligliptin Hydrobromide: A Potential Therapeutic Avenue for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a growing global health challenge characterized by the progressive loss of neuronal structure and function. Recent research has unveiled intriguing connections between metabolic disorders, like type 2 diabetes, and the pathogenesis of these neurological conditions. This has spurred investigation into the neuroprotective potential of anti-diabetic medications. Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has emerged as a promising candidate. By preventing the degradation of glucagon-like peptide-1 (GLP-1), teneligliptin enhances insulin secretion and improves glycemic control.[1] Beyond its effects on glucose metabolism, preclinical studies suggest that teneligliptin may exert beneficial effects on key pathways implicated in neurodegeneration, including neuroinflammation, oxidative stress, and endoplasmic reticulum (ER) stress.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of teneligliptin's effects on neurodegenerative disease pathways, presenting key experimental data and methodologies to inform further research and development in this critical area.
Core Neuroprotective Mechanisms of Teneligliptin
Teneligliptin's neuroprotective effects are believed to be multifactorial, primarily stemming from its role as a DPP-4 inhibitor. DPP-4 is an enzyme that degrades incretin hormones, most notably GLP-1. By inhibiting DPP-4, teneligliptin increases the bioavailability of GLP-1, which in turn can cross the blood-brain barrier and exert direct effects on neural cells. The neuroprotective actions are thought to be mediated through several interconnected pathways:
-
Reduction of Neuroinflammation: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Teneligliptin has been shown to suppress the production of pro-inflammatory cytokines in the brain.[2][4]
-
Amelioration of Oxidative Stress: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, leads to cellular damage. Teneligliptin has demonstrated the ability to mitigate oxidative stress by reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes.[2][3]
-
Inhibition of Endoplasmic Reticulum (ER) Stress: The ER is crucial for protein folding and cellular homeostasis. Prolonged ER stress can trigger apoptotic cell death. Teneligliptin has been found to alleviate ER stress in neuronal contexts.[2][4]
-
Modulation of Apoptotic Pathways: By mitigating cellular stressors, teneligliptin can influence the expression of proteins involved in programmed cell death, promoting neuronal survival.[3]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of teneligliptin on diabetes-related cognitive impairment in a db/db mouse model.
Table 1: Effects of Teneligliptin on Behavioral Outcomes in db/db Mice
| Behavioral Test | Parameter | Control (db/m) | Control + Teneligliptin | Diabetic (db/db) | Diabetic + Teneligliptin |
| Morris Water Maze | Escape Latency (s) | 21.4 | 22.7 | 38.9 | 29.3 |
| Time in Platform Quadrant (s) | ~18.0 | ~18.0 | 10.8 | 16.2 | |
| Number of Platform Crossings | 3.5 | 3.4 | 1.3 | 2.5 | |
| Y-Maze Test | Time Spent in New Arm (s) | 148.2 | 152.4 | 75.4 | 107.2 |
| Percentage of Alternations (%) | 52.3 | 55.1 | 32.9 | 44.7 | |
| Fear Conditioning Test | Freezing Index (%) | Not specified | Not specified | Not specified | 40.7% improvement |
Data extracted from Yuan et al., 2023.[1][5]
Table 2: Effects of Teneligliptin on Neuroinflammation and Oxidative Stress in the Hippocampus of db/db Mice
| Marker Type | Marker | Control (db/m) | Control + Teneligliptin | Diabetic (db/db) | Diabetic + Teneligliptin |
| Inflammatory Cytokines | IL-1β (pg/mg protein) | 32.4 | 33.8 | 77.4 | 57.3 |
| MCP-1 (ng/mg protein) | ~400.0 | ~400.0 | 702.5 | 569.8 | |
| IL-6 (pg/mg protein) | 54.9 | 56.3 | 114.7 | 71.5 | |
| Oxidative Stress | MDA level | Not specified | Not specified | Markedly increased | Markedly repressed |
| SOD activity (U/mg protein) | 42.3 | 43.7 | 21.5 | 33.6 |
Data extracted from Yuan et al., 2023.[1][5]
Table 3: Effects of Teneligliptin on Biochemical and Molecular Markers in db/db Mice
| Marker Type | Marker | Control (db/m) | Control + Teneligliptin | Diabetic (db/db) | Diabetic + Teneligliptin |
| Biochemical Indexes | Total Cholesterol (mM) | ~3.6 | ~3.6 | 6.18 | 4.92 |
| Triglycerides (mM) | 1.25 | 1.33 | 3.46 | 2.52 | |
| LDL-C (mM) | Not specified | Slightly altered | Notably elevated | Dramatically declined | |
| NLRP3 Inflammasome | TXNIP, ASC, NLRP3 protein levels | Baseline | Baseline | Significantly increased | Notably suppressed |
| ER Stress Markers | GRP78, CHOP, p-PERK, p-IRE1α, ATF6 protein levels | Baseline | Baseline | Significantly increased | Notably inhibited |
Data extracted from Yuan et al., 2023.[1][5]
Experimental Protocols
This section details the methodologies employed in the key preclinical studies cited, providing a framework for replication and further investigation.
Animal Model and Drug Administration
-
Animal Model: Male db/db mice, a model of type 2 diabetes, and their non-diabetic littermates (db/m) were used.
-
Drug Administration: Teneligliptin was administered orally at a dose of 60 mg/kg/day for 10 consecutive weeks.[6]
Behavioral Assessments
-
Morris Water Maze (MWM): This test was used to assess spatial learning and memory. The maze consisted of a circular pool filled with opaque water. A hidden platform was placed in one quadrant. Mice were trained to find the platform from different starting positions. Escape latency, time spent in the target quadrant, and the number of platform crossings were recorded.
-
Y-Maze Test: This test was used to evaluate short-term spatial working memory. The maze consisted of three arms. The time spent in the novel arm and the percentage of spontaneous alternations were measured.
-
Fear Conditioning Test: This test was used to assess fear-associated memory. The freezing index of the mice was recorded in response to a conditioned stimulus.
Biochemical and Molecular Analyses
-
Measurement of Inflammatory Cytokines: The levels of IL-1β, MCP-1, and IL-6 in the hippocampus were quantified using real-time polymerase chain reaction (RT-PCR) for mRNA expression and enzyme-linked immunosorbent assay (ELISA) for protein levels.
-
Assessment of Oxidative Stress: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, and superoxide dismutase (SOD) activity, an antioxidant enzyme, were measured in hippocampal tissue using commercial kits.
-
Western Blot Analysis: Protein levels of key components of the NLRP3 inflammasome (TXNIP, ASC, NLRP3) and ER stress pathways (GRP78, CHOP, p-PERK, p-IRE1α, ATF6) were determined by Western blot analysis of hippocampal lysates.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the neuroprotective effects of teneligliptin and a typical experimental workflow.
Conclusion and Future Directions
The evidence presented in this technical guide strongly suggests that teneligliptin hydrobromide holds significant promise as a therapeutic agent for neurodegenerative diseases. Its ability to modulate key pathological pathways, including neuroinflammation, oxidative stress, and ER stress, provides a solid foundation for its neuroprotective effects. The quantitative data from preclinical models demonstrates a clear and measurable impact on both behavioral and molecular endpoints.
For researchers and drug development professionals, the detailed experimental protocols and pathway diagrams offer a roadmap for future investigations. Key areas for further research include:
-
Elucidation of Specific Molecular Targets: While the general pathways are understood, the precise molecular interactions of teneligliptin and its downstream effectors in the central nervous system require further clarification.
-
Long-term Efficacy and Safety Studies: The long-term effects of teneligliptin on the progression of neurodegenerative diseases need to be assessed in chronic animal models.
-
Clinical Trials in Neurodegenerative Disease Populations: Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into tangible benefits for patients with Alzheimer's, Parkinson's, and other related disorders.
The repurposing of existing drugs like teneligliptin offers an accelerated path to new treatments for these devastating diseases. The data and methodologies outlined herein provide a critical resource to advance this important area of research.
References
- 1. Damage of Neuroblastoma Cell SH-SY5Y Mediated by MPP+ Inhibits Proliferation of T-Cell Leukemia Jurkat by Co-Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The neuroprotective effects of glucagon-like peptide 1 in Alzheimer’s and Parkinson’s disease: An in-depth review [frontiersin.org]
- 6. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of Teneligliptin Hydrobromide in Organoid Culture Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organoid technology has emerged as a powerful platform for disease modeling, drug discovery, and regenerative medicine. The successful culture and maintenance of these three-dimensional, self-organizing structures that mimic native organ architecture and function are critically dependent on a finely tuned microenvironment. This technical guide explores the hypothesized role of Teneligliptin hydrobromide, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in supporting and enhancing organoid culture systems. By increasing the local concentration of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2), Teneligliptin is proposed to foster a more robust and physiologically relevant organoid development through the modulation of key signaling pathways and the mitigation of cellular stress. This document provides a theoretical framework, including detailed experimental protocols and data presentation formats, to investigate the potential benefits of Teneligliptin in organoid research.
Introduction: The Rationale for Teneligliptin in Organoid Culture
This compound is a potent and selective inhibitor of DPP-4, an enzyme responsible for the rapid degradation of incretin hormones.[1] The primary mechanism of action of Teneligliptin involves elevating the levels of active GLP-1 and GIP, which are crucial for glucose homeostasis.[1] Beyond its established role in managing type 2 diabetes, evidence suggests that Teneligliptin possesses pleiotropic effects, including antioxidant and anti-inflammatory properties.[2][3][4][5][6][7]
Organoid cultures, derived from pluripotent or adult stem cells, rely on a complex interplay of signaling molecules to direct self-organization and differentiation. Key pathways governing intestinal stem cell maintenance and differentiation include Wnt, Notch, and BMP signaling.[8][9][10] Notably, GLP-2, a substrate of DPP-4, has been demonstrated to promote the growth of intestinal organoids, suggesting a direct link between incretin signaling and intestinal stem cell proliferation.[11][12] Furthermore, chronic inflammation and oxidative stress can be detrimental to the health and viability of organoid cultures.[13]
This guide hypothesizes that the inclusion of this compound in organoid culture media could:
-
Enhance organoid growth and budding: By increasing local concentrations of GLP-2, which is known to stimulate intestinal stem cell proliferation.[11][12]
-
Improve organoid viability and longevity: Through its antioxidant effects, mitigating cellular damage from reactive oxygen species (ROS).[2][3][4]
-
Modulate differentiation pathways: By influencing key signaling cascades through GLP-1 receptor activation.
-
Reduce culture variability: By creating a more stable and supportive microenvironment through its anti-inflammatory properties.[5][6][14]
Proposed Mechanism of Action of Teneligliptin in Organoid Systems
Teneligliptin's primary effect is the inhibition of the DPP-4 enzyme. In the context of an organoid culture, where various cell types may secrete incretins, this leads to an increased local concentration of active GLP-1 and GLP-2. These peptides then bind to their respective receptors on the surface of organoid cells, initiating downstream signaling cascades that are beneficial for organoid development.
Caption: Proposed mechanism of Teneligliptin in organoid culture.
Experimental Protocols
The following are detailed, hypothetical protocols for investigating the effects of Teneligliptin on intestinal and pancreatic organoid cultures.
General Organoid Culture
-
Intestinal Organoid Culture: Intestinal crypts are isolated from murine or human tissue and embedded in Matrigel. The standard culture medium consists of Advanced DMEM/F12 supplemented with EGF, Noggin, R-spondin1, N2, B27, and Primocin.
-
Pancreatic Organoid Culture: Pancreatic ductal fragments are isolated and cultured in Matrigel. The medium is typically composed of AdDMEM/F12 supplemented with EGF, Noggin, R-spondin1, FGF10, Nicotinamide, Gastrin, and A83-01.
Teneligliptin Treatment Protocol
-
Preparation of Teneligliptin Stock Solution: Dissolve this compound in sterile DMSO to create a 10 mM stock solution. Store at -20°C.
-
Treatment Groups:
-
Control Group: Standard organoid culture medium with a vehicle control (DMSO at the same final concentration as the treatment groups).
-
Teneligliptin Treatment Groups: Standard organoid culture medium supplemented with Teneligliptin at final concentrations of 1 µM, 5 µM, and 10 µM. These concentrations are based on effective ranges observed in other in vitro studies.[15]
-
-
Dosing Regimen: Add Teneligliptin or vehicle to the culture medium at each medium change (typically every 2-3 days).
-
Duration of Experiment: Culture organoids for at least 7-14 days to observe effects on growth, budding, and differentiation.
Endpoint Analyses
-
Organoid Growth and Morphology Assessment:
-
Capture brightfield images of organoids daily.
-
Measure the diameter and count the number of buds per organoid using image analysis software (e.g., ImageJ).
-
-
Cell Viability Assay:
-
Use a luminescence-based cell viability assay (e.g., CellTiter-Glo® 3D) at different time points to quantify ATP levels as an indicator of viable cells.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from organoids.
-
Perform reverse transcription and qRT-PCR to analyze the expression of genes related to:
-
Stemness: Lgr5, Olfm4
-
Proliferation: Ki67
-
Differentiation (Intestinal): Vil1 (enterocytes), Muc2 (goblet cells), ChgA (enteroendocrine cells)
-
Differentiation (Pancreatic): Krt19 (ductal), Ins (beta cells), Gcg (alpha cells)
-
Antioxidant Response: Nrf2, HO-1
-
Inflammation: IL-6, TNF-α
-
-
-
Immunofluorescence and Confocal Microscopy:
-
Fix, permeabilize, and stain whole organoids for key protein markers (e.g., Lgr5, Ki67, differentiation markers).
-
Visualize protein expression and localization using confocal microscopy.
-
Caption: Experimental workflow for investigating Teneligliptin's effects.
Hypothetical Data Presentation
The following tables present a hypothetical summary of quantitative data that could be generated from the proposed experiments, illustrating the potential positive effects of Teneligliptin on organoid cultures.
Table 1: Effect of Teneligliptin on Intestinal Organoid Growth and Budding (Day 7)
| Treatment Group | Average Diameter (µm) | Average Bud Count per Organoid |
| Control (Vehicle) | 150 ± 25 | 4 ± 1 |
| Teneligliptin (1 µM) | 180 ± 30 | 6 ± 2 |
| Teneligliptin (5 µM) | 220 ± 35 | 8 ± 2 |
| Teneligliptin (10 µM) | 215 ± 40 | 7 ± 3 |
Table 2: Relative Gene Expression in Pancreatic Organoids Treated with Teneligliptin (Day 14)
| Gene | Control (Vehicle) | Teneligliptin (5 µM) | Fold Change |
| Lgr5 | 1.0 | 1.8 | 1.8 |
| Ki67 | 1.0 | 1.5 | 1.5 |
| Ins | 1.0 | 2.2 | 2.2 |
| Nrf2 | 1.0 | 2.5 | 2.5 |
| TNF-α | 1.0 | 0.4 | -2.5 |
Signaling Pathways and Logical Relationships
The pro-survival and pro-growth effects of Teneligliptin in organoid cultures can be attributed to its influence on several interconnected signaling pathways. The primary pathway involves the inhibition of DPP-4 and the subsequent activation of GLP-1 and GLP-2 receptors.
Caption: Key signaling pathways modulated by Teneligliptin.
Conclusion and Future Directions
This technical guide outlines a comprehensive, albeit hypothetical, framework for investigating the role of this compound in organoid culture systems. Based on its known mechanism of action as a DPP-4 inhibitor and its documented antioxidant and anti-inflammatory properties, there is a strong scientific rationale to suggest that Teneligliptin could serve as a valuable supplement in organoid media to promote growth, viability, and physiological relevance.
Future research should focus on validating these hypotheses through rigorous experimentation as detailed in the proposed protocols. Such studies would not only elucidate the direct effects of Teneligliptin on organoid development but could also pave the way for its broader application in enhancing the robustness and reproducibility of organoid-based models for disease research and therapeutic screening. The potential to improve the quality of organoid cultures has significant implications for advancing our understanding of human biology and accelerating the translation of research findings into clinical practice.
References
- 1. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin functions as antioxidant on human endothelial cells exposed to chronic hyperglycemia and metabolic high-glucose memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Handok demonstrates Tenelia’s antioxidant effect < Pharma < Article - KBR [koreabiomed.com]
- 4. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. netrf.org [netrf.org]
- 9. Organoids as a Model System for Studying Notch Signaling in Intestinal Epithelial Homeostasis and Intestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Glucagon-like peptide 2 for intestinal stem cell and Paneth cell repair during graft-versus-host disease in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of hormones on intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro DPP-4 Inhibition Assay for Teneligliptin Hydrobromide
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro dipeptidyl peptidase-4 (DPP-4) inhibition assay tailored for the evaluation of Teneligliptin hydrobromide. It includes a detailed experimental protocol, quantitative inhibitory data, and diagrams illustrating the mechanism of action and experimental workflow.
Introduction: Teneligliptin and DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose metabolism.[1] It inactivates key incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating insulin and glucagon secretion.[2][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.[3]
Teneligliptin is a potent, competitive, and long-acting third-generation DPP-4 inhibitor used for the treatment of type 2 diabetes mellitus.[4][5] Its unique chemical structure allows for strong and selective binding to the DPP-4 enzyme.[2] This guide details the standard in vitro fluorometric assay used to determine its inhibitory potency.
Mechanism of Action of Teneligliptin
Teneligliptin exerts its therapeutic effect by preventing the degradation of incretin hormones.[2] Upon food intake, GLP-1 and GIP are released from the gut, stimulating insulin secretion from pancreatic β-cells and suppressing glucagon secretion from α-cells in a glucose-dependent manner.[4][5] DPP-4 rapidly degrades these hormones. Teneligliptin inhibits this enzymatic degradation, prolonging the activity of GLP-1 and GIP, which ultimately leads to lower blood glucose levels.
Quantitative Inhibitory Data
Teneligliptin has demonstrated high potency against DPP-4 from various sources in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Enzyme Source | Inhibitor | Reported IC50 Value (nM) | Reference |
| Recombinant Human DPP-4 | Teneligliptin | 0.889 | [6][7][8] |
| Human Plasma | Teneligliptin | 1.75 | [6][7][8] |
| Rat Plasma | Teneligliptin | 1.35 | [6][8] |
| Recombinant Human DPP-4 | This compound | 0.37 | [9] |
| Rat DPP-4 | This compound | 0.29 | [9] |
In Vitro DPP-4 Inhibition Assay Protocol
This section provides a detailed methodology for a fluorometric-based in vitro assay to determine the inhibitory activity of this compound against DPP-4.
4.1. Principle of the Assay
The assay measures the activity of the DPP-4 enzyme by utilizing a synthetic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[1][10] The DPP-4 enzyme cleaves this substrate, releasing the highly fluorescent aminomethylcoumarin (AMC) group.[1] The rate of fluorescence increase is directly proportional to the DPP-4 activity. When an inhibitor like Teneligliptin is present, the rate of substrate cleavage decreases, resulting in a reduced fluorescence signal. The inhibitory activity is quantified by measuring the fluorescence intensity over time using a microplate reader.[11][12]
4.2. Materials and Reagents
-
Inhibitor: this compound Hydrate
-
Assay Buffer: Tris-HCl buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[1]
-
Solvent: Dimethyl sulfoxide (DMSO) or Assay Buffer for dissolving inhibitors[1][6]
-
Equipment: 96-well black microplate, fluorescence microplate reader (Ex/Em = 350-360/450-465 nm), incubator (37°C), multichannel pipettes.[1][10]
4.3. Experimental Workflow The general workflow involves preparing the reagents, setting up the reaction plate with controls and test compounds, initiating the enzymatic reaction, and measuring the output.
4.4. Detailed Experimental Protocol
-
Reagent Preparation:
-
Teneligliptin and Control Solutions: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations) in Assay Buffer to achieve 4 times the final desired concentrations in the assay. Prepare a similar dilution series for the positive control, Sitagliptin.[13]
-
DPP-4 Enzyme Solution: Dilute the human recombinant DPP-4 enzyme stock with cold Assay Buffer to the desired working concentration (e.g., to yield a final concentration of 50 pM in the well).[14] Keep the enzyme solution on ice.[10]
-
Substrate Solution: Dilute the Gly-Pro-AMC stock solution with Assay Buffer to the desired working concentration. Protect the solution from light.[15]
-
-
Assay Procedure (96-well plate format):
-
Plate Setup: Set up the reaction in a 96-well black plate in triplicate, including wells for:
-
Enzyme Control (100% Activity): 25 µL Assay Buffer + 50 µL Enzyme Solution.
-
Test Inhibitor: 25 µL of diluted Teneligliptin solution + 50 µL Enzyme Solution.[11][15]
-
Positive Control: 25 µL of diluted Sitagliptin solution + 50 µL Enzyme Solution.
-
Blank (No Enzyme): 25 µL Assay Buffer + 50 µL Assay Buffer.
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate for 10 minutes at 37°C.[12][15] This allows the inhibitor to bind to the enzyme before the substrate is added.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the Substrate Solution to all wells, bringing the total volume to 100 µL.[14]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode, recording data every minute for 15 to 30 minutes.[11][15] Ensure the readings fall within the linear range of the instrument.
-
4.5. Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).[12]
-
Correct for Background: Subtract the average reaction rate of the 'Blank' wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of DPP-4 inhibition for each concentration of Teneligliptin:
-
% Inhibition = [ (Rate_EnzymeControl - Rate_Inhibitor) / Rate_EnzymeControl ] * 100
-
-
Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the Teneligliptin concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of Teneligliptin that causes 50% inhibition of DPP-4 activity.
This comprehensive guide provides the necessary framework for successfully performing and interpreting the in vitro DPP-4 inhibition assay for Teneligliptin, a critical step in understanding its pharmacological profile.
References
- 1. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 3. amberlife.net [amberlife.net]
- 4. D M Pharma - Teneligliptin Tablets | anti-diabetic drugs [dmpharma.co.in]
- 5. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cenmed.com [cenmed.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. oatext.com [oatext.com]
- 15. content.abcam.com [content.abcam.com]
The Impact of Teneligliptin Hydrobromide on Cellular Signaling Cascades: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an established therapeutic agent for type 2 diabetes mellitus. Its primary mechanism of action involves the prevention of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), degradation, thereby enhancing glucose-dependent insulin secretion. Emerging evidence reveals that the therapeutic efficacy of teneligliptin extends beyond glycemic control, implicating a complex interplay with various cellular signaling cascades. These pleiotropic effects contribute to its beneficial cardiovascular and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular pathways modulated by teneligliptin, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling networks.
Core Mechanism of Action: DPP-4 Inhibition and Incretin Signaling
Teneligliptin competitively and reversibly inhibits the serine protease DPP-4, which is responsible for the rapid inactivation of incretin hormones. By stabilizing GLP-1 and GIP, teneligliptin potentiates their downstream effects, primarily in the pancreatic islets.
The binding of active GLP-1 to its receptor (GLP-1R) on pancreatic β-cells initiates a signaling cascade that culminates in enhanced glucose-stimulated insulin secretion. This process is primarily mediated by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), both of which play crucial roles in the exocytosis of insulin-containing granules.[1]
Quantitative Data: DPP-4 Inhibition
| Parameter | Value | Enzyme Source | Reference |
| IC50 | ~1 nmol/L | Human Plasma, Rat Plasma, Human Recombinant DPP-4 | [2][3] |
| IC50 | 1.75 nmol/L | Human Plasma DPP-4 | [4] |
| IC50 | 0.889 nmol/L | Recombinant Human DPP-4 | [4] |
Pleiotropic Effects on Cellular Signaling
Beyond its primary role in glucose homeostasis, teneligliptin exerts a range of pleiotropic effects by modulating key signaling pathways involved in cellular stress, inflammation, and survival.
AMP-Activated Protein Kinase (AMPK) Activation
Teneligliptin has been shown to activate AMPK, a central regulator of cellular energy metabolism.[5] Activated AMPK (phosphorylated AMPK or p-AMPK) plays a crucial role in various tissues, including the liver and heart, by promoting catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.
In the liver, AMPK activation by teneligliptin leads to the downregulation of genes involved in lipogenesis, contributing to the amelioration of hepatic steatosis.[5] Furthermore, AMPK can negatively regulate the NLRP3 inflammasome, a key component of the innate immune system, thereby exerting anti-inflammatory effects.[6]
Quantitative Data: AMPK Activation
| Biomarker | Effect | Tissue/Cell Type | Reference |
| p-AMPK/AMPK ratio | Significantly increased | Livers of NAFLD model mice | [5] |
| p-AMPK levels | Increased | Primary mouse cardiomyocytes under high glucose | [7] |
Attenuation of Oxidative and Endoplasmic Reticulum (ER) Stress
Teneligliptin exhibits potent antioxidant properties, mitigating the deleterious effects of hyperglycemia-induced oxidative stress. It has been shown to reduce the generation of reactive oxygen species (ROS) and upregulate the expression of Nrf2-target genes, which are key components of the cellular antioxidant response.[2]
Furthermore, teneligliptin ameliorates ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.[2] This is achieved by reducing the expression of key ER stress markers, including Binding-immunoglobulin protein (BIP), Protein kinase R-like endoplasmic reticulum kinase (PERK), Activating transcription factor 4 (ATF4), and C/EBP homologous protein (CHOP).[2]
Quantitative Data: Oxidative and ER Stress Markers
| Biomarker | Effect | Condition | Cell Type | Reference |
| ROS generation | Dose-dependent decrease | High glucose | HUVECs | [2] |
| p22-phox expression | Reduced | High glucose | HUVECs | [2] |
| ER Stress Markers (BIP, PERK, ATF4, CHOP, IRE1a, ATF6) | Reduced expression | High glucose | HUVECs | [2] |
| GRP78, CHOP, p-PERK, p-IRE1α, ATF6 | Markedly suppressed | Hippocampus of db/db mice | [8] |
Modulation of Inflammatory Pathways
Chronic low-grade inflammation is a hallmark of type 2 diabetes and its complications. Teneligliptin has demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NLRP3 inflammasome.[7] This multi-protein complex is a key component of the innate immune system that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β).
In addition to NLRP3 inflammasome inhibition, teneligliptin has been shown to reduce the levels of other inflammatory markers, including Tumor Necrosis Factor-alpha (TNF-α).[4]
Quantitative Data: Inflammatory Markers
| Biomarker | Effect | Condition/Model | Reference |
| NLRP3 and Caspase-1 expression | Markedly decreased | Heart of diabetic mice | [7] |
| IL-1β levels | Decreased from 3.4 to 2.8 µmol/mg protein | Heart of diabetic mice | [7] |
| TNF-α levels | Significant reduction from 159.25 to 83.15 pg/mL | T2DM patients on metformin |
Improvement of Endothelial Function
Teneligliptin has been shown to improve vascular endothelial function through various mechanisms. One proposed pathway involves the inhibition of stromal-derived factor-1α (SDF-1α) degradation by DPP-4.[8] Increased levels of active SDF-1α can promote the mobilization of endothelial progenitor cells (EPCs), which contribute to vascular repair and neovascularization.[8]
Additionally, teneligliptin has been associated with increased expression of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of nitric oxide (NO), a potent vasodilator.[6]
Quantitative Data: Endothelial Function Markers
| Biomarker | Effect | Patient Population | Reference |
| SDF-1α levels | Significantly decreased (indicating less degradation) | T2DM patients with ACS or risk factors | [8] |
| Flow-mediated vascular dilatation (FMD) | Significantly improved | T2DM patients with ACS or risk factors | [8] |
Regulation of Apoptosis and Cell Cycle
Teneligliptin has been shown to influence cell survival and proliferation by modulating the expression of key regulatory proteins. In human umbilical vein endothelial cells (HUVECs) exposed to high glucose, teneligliptin reduces the expression of pro-apoptotic genes like BAX and Caspase-3, while promoting the expression of the anti-apoptotic gene BCL2.[2] It also regulates the expression of cell-cycle inhibitor markers such as p53, p21, and p27, thereby improving proliferation rates.[2]
Experimental Protocols
This section provides an overview of the methodologies used to investigate the effects of teneligliptin on the signaling cascades discussed.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of teneligliptin for DPP-4.
Principle: This is a fluorescence-based assay that measures the cleavage of a non-fluorescent substrate (e.g., H-Gly-Pro-AMC) by DPP-4 to yield a fluorescent product (AMC). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Procedure:
-
Reagent Preparation: Prepare a serial dilution of teneligliptin in assay buffer. Dilute recombinant human DPP-4 enzyme and the substrate H-Gly-Pro-AMC in the same buffer.
-
Assay Setup: In a 96-well microplate, add the DPP-4 enzyme solution to wells containing either vehicle (control) or varying concentrations of teneligliptin.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined relative to the control. The IC50 value is calculated by fitting the data to a dose-response curve.
Western Blot Analysis for Phosphorylated Proteins (e.g., p-AMPK)
Objective: To quantify the change in the phosphorylation status of target proteins following teneligliptin treatment.
Procedure:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., primary cardiomyocytes, HUVECs) and treat with teneligliptin at desired concentrations and time points.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated protein (e.g., anti-p-AMPK) and the total protein (e.g., anti-AMPK). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the changes in mRNA expression of target genes (e.g., Nrf2-target genes, ER stress markers) after teneligliptin treatment.
Procedure:
-
Cell Culture and Treatment: Treat cells with teneligliptin as described for Western blotting.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qRT-PCR: Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Determine the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
High-Glucose Stress Model in Human Umbilical Vein Endothelial Cells (HUVECs)
Objective: To investigate the effects of teneligliptin on endothelial cells under hyperglycemic conditions.
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium.
-
Treatment Groups:
-
Normal Glucose (NG): 5 mmol/L glucose.
-
High Glucose (HG): 25 mmol/L glucose.
-
Metabolic Memory (HM): 14 days of high glucose followed by 7 days of normal glucose.
-
-
Teneligliptin Treatment: Add teneligliptin (e.g., 3.0 µmol/L) to the culture medium for the duration of the experiment.
-
Endpoint Analysis: After the treatment period, harvest the cells for downstream analyses such as Western blotting, qRT-PCR, or functional assays (e.g., cell viability, apoptosis assays).
Conclusion
Teneligliptin hydrobromide's impact on cellular signaling is multifaceted, extending far beyond its well-established role as a DPP-4 inhibitor. Its ability to activate AMPK, mitigate oxidative and ER stress, and suppress inflammatory pathways underscores its potential for providing cardiovascular and other organ-protective benefits in patients with type 2 diabetes. The signaling cascades detailed in this guide provide a framework for understanding the pleiotropic effects of teneligliptin and offer avenues for further research into its therapeutic applications. The provided experimental protocols serve as a practical resource for researchers aiming to investigate these pathways in greater detail. A continued exploration of these molecular mechanisms will be crucial for optimizing the clinical use of teneligliptin and for the development of novel therapies targeting these signaling networks.
References
- 1. Chromatin immunoprecipitation analysis of NFκB transcriptional regulation by nuclear IκBα in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teneligliptin, a DPP-4 Inhibitor, Improves Vascular Endothelial Function via Divergent Actions Including Changes in Circulating Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bluecrosslabs.com [bluecrosslabs.com]
- 4. Active Stromal Cell–Derived Factor 1α and Endothelial Progenitor Cells are Equally Increased by Alogliptin in Good and Poor Diabetes Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | Sitagliptin Stimulates Endothelial Progenitor Cells to Induce Endothelialization in Aneurysm Necks Through the SDF-1/CXCR4/NRF2 Signaling Pathway [frontiersin.org]
- 8. Teneligliptin, a DPP-4 Inhibitor, Improves Vascular Endothelial Function via Divergent Actions Including Changes in Circulating Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical toxicology studies of Teneligliptin hydrobromide
An In-depth Technical Guide on the Preclinical Toxicology of Teneligliptin Hydrobromide
Introduction
Teneligliptin is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2] As with any pharmaceutical agent, a comprehensive evaluation of its safety profile through preclinical toxicology studies is a mandatory prerequisite for clinical use. These studies are designed to identify potential hazards, characterize dose-response relationships, and establish a safe starting dose for human trials. This guide provides a detailed overview of the preclinical toxicology of Teneligliptin, summarizing key findings from various non-clinical safety studies. The content is intended for researchers, scientists, and drug development professionals involved in pharmacology and toxicology.
Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing this degradation, Teneligliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon secretion from the pancreas, ultimately leading to improved glycemic control.[3]
References
Methodological & Application
Application Note: High-Throughput Analysis of Teneligliptin Hydrobromide Using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive analytical method for the quantification of Teneligliptin hydrobromide in bulk and pharmaceutical formulations using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The described protocol provides a comprehensive framework encompassing sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative data, including system suitability, validation parameters, and chromatographic conditions, are summarized for clarity. This document also provides detailed experimental protocols and visual workflows to ensure straightforward implementation in a laboratory setting.
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2][3] The accurate and precise quantification of Teneligliptin is crucial for quality control during drug development and manufacturing. This application note presents a validated HPLC-MS method that offers high specificity and sensitivity for the determination of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium formate
-
Potassium dihydrogen phosphate
-
Ortho-phosphoric acid
-
HPLC grade water
-
Commercially available Teneligliptin tablets (e.g., Ziten 20mg)[3]
Instrumentation and Analytical Conditions
A liquid chromatography system coupled with a mass spectrometer is utilized for this analysis. The following tables outline the optimized instrumental parameters.
Table 1: HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18 Reverse Phase (e.g., Prontosil C18, 250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile: 3.5 pH Potassium dihydrogen phosphate buffer (60:40 v/v)[4] or Methanol:Ammonium Formate (80:20 v/v)[5][6] |
| Flow Rate | 0.5 - 1.0 mL/min[4][5][6][7] |
| Injection Volume | 10 - 20 µL[5][6][8] |
| Column Temperature | Ambient or 25°C[5][6][9] |
| UV Detection (for HPLC) | 227 nm or 246 nm[4][7][8] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Range (m/z) | 50 to 500[5][6] |
| Dwell Time | 3 seconds[5][6] |
| Internal Standard | Teneligliptin D8 (for bioanalysis)[8] |
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound working standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and make up the volume.[9]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 50 µg/mL.[1][2]
Sample Preparation (from Tablets)
-
Weigh and powder 20 tablets to determine the average tablet weight.[3][10]
-
Accurately weigh a quantity of the powder equivalent to 20 mg of Teneligliptin and transfer it to a 100 mL volumetric flask.[10]
-
Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution.[3][10]
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.[3][7][10]
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The summary of validation parameters is presented below.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 50 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999[1][4] |
| Accuracy (% Recovery) | 98% - 101%[4] |
| Precision (% RSD) | < 2%[1][4] |
| Limit of Detection (LOD) | 0.109 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.3305 µg/mL[2] |
Visual Workflows
The following diagrams illustrate the key processes in the analytical method development and validation.
Caption: Experimental workflow for Teneligliptin analysis.
Caption: ICH validation parameters for the analytical method.
Conclusion
The HPLC-MS method described in this application note is simple, rapid, accurate, and precise for the determination of this compound. The method is suitable for routine quality control analysis of both bulk drug and pharmaceutical formulations, providing a reliable tool for drug development professionals. The detailed protocols and visual workflows facilitate the straightforward implementation of this method in a laboratory setting.
References
- 1. ijbpas.com [ijbpas.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. ijpsr.com [ijpsr.com]
- 5. rjptonline.org [rjptonline.org]
- 6. rjptonline.org [rjptonline.org]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. ijrdo.org [ijrdo.org]
- 10. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of Teneligliptin Hydrobromide Enantiomers
Introduction
Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a chiral drug used for the treatment of type 2 diabetes mellitus. As with many chiral compounds, the enantiomers of Teneligliptin may exhibit different pharmacological and toxicological profiles. Therefore, the development of robust and efficient analytical methods for the separation and quantification of Teneligliptin enantiomers is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. These application notes provide detailed protocols for the chiral separation of Teneligliptin hydrobromide enantiomers using High-Performance Liquid Chromatography (HPLC). Additionally, general methodologies for Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are presented as viable alternative techniques, based on established methods for other DPP-4 inhibitors.
High-Performance Liquid Chromatography (HPLC) Method
This section details a validated HPLC method for the chiral separation of Teneligliptin stereoisomers. The method utilizes an immobilized polysaccharide-based chiral stationary phase, which provides excellent resolution and selectivity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chromatographic Column | CHIRALPAK IC-3 (4.6 x 250 mm), 3 µm | [1][2][3] |
| Mobile Phase | Ethanol: Acetonitrile: Ethanolamine (90:10:0.1% v/v/v) | [1][2][3] |
| Flow Rate | 0.7 mL/min | [1][2][3] |
| Column Temperature | 15 °C | [1][2][3] |
| Detection Wavelength | 250 nm | [1][2][3] |
| LOD (TNGP API) | 0.036 µg/mL | [1][2][3] |
| LOQ (TNGP API) | 0.11 µg/mL | [1][2][3] |
| LOD (R,S-isomer) | 0.029 µg/mL | [1][2][3] |
| LOQ (R,S-isomer) | 0.09 µg/mL | [1][2][3] |
| LOD (S,R-isomer) | 0.038 µg/mL | [1][2][3] |
| LOQ (S,R-isomer) | 0.011 µg/mL | [1][2][3] |
| LOD (R,R-isomer) | 0.020 µg/mL | [1][2][3] |
| LOQ (R,R-isomer) | 0.06 µg/mL | [1][2][3] |
Experimental Protocol
a. Materials and Reagents:
-
This compound reference standard and samples
-
Ethanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethanolamine (analytical grade)
-
Water (HPLC grade) for sample dilution if necessary
b. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
CHIRALPAK IC-3 (4.6 x 250 mm), 3 µm chiral column.
c. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing ethanol, acetonitrile, and ethanolamine in the ratio of 90:10:0.1 by volume.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
d. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., the mobile phase) to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
e. Chromatographic Conditions:
-
Equilibrate the column with the mobile phase at a flow rate of 0.7 mL/min until a stable baseline is achieved.
-
Inject the prepared sample solution into the HPLC system.
f. Data Analysis:
-
Identify and integrate the peaks corresponding to the Teneligliptin enantiomers.
-
Calculate the resolution between the enantiomeric peaks and determine the enantiomeric purity of the sample.
Experimental Workflow Diagram
References
Application Notes and Protocols for Evaluating Teneligliptin Hydrobromide Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a therapeutic agent used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preventing the breakdown of these incretins, Teneligliptin enhances their physiological effects, leading to increased glucose-dependent insulin secretion and suppression of glucagon release.[1][2] This application note provides detailed cell-based assay protocols to evaluate the efficacy of Teneligliptin hydrobromide, along with data presentation and visualization tools to aid researchers in their investigations.
Mechanism of Action
Teneligliptin competitively and reversibly inhibits the serine protease DPP-4. This inhibition increases the circulating levels of active GLP-1 and GIP. Elevated incretin levels potentiate glucose-stimulated insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells, thereby contributing to improved glycemic control.
Teneligliptin's Mechanism of Action
Data Presentation
The efficacy of this compound can be quantified through various in vitro assays. The following tables summarize key performance indicators.
Table 1: In Vitro DPP-4 Inhibition
| Compound | Target | IC50 (nM) | Assay Condition |
| Teneligliptin | Recombinant Human DPP-4 | 0.889 | Fluorescence-based |
| Teneligliptin | Human Plasma DPP-4 | 1.75 | Fluorescence-based |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.
Table 2: Effect on GLP-1 Secretion (Hypothetical Data)
| Cell Line | Treatment | Teneligliptin Conc. (nM) | GLP-1 Secretion (pg/mL) | Fold Change vs. Control |
| NCI-H716 | Control | 0 | 150 ± 15 | 1.0 |
| NCI-H716 | Teneligliptin | 1 | 280 ± 25 | 1.9 |
| NCI-H716 | Teneligliptin | 10 | 450 ± 30 | 3.0 |
| NCI-H716 | Teneligliptin | 100 | 580 ± 40 | 3.9 |
This data is illustrative. Actual results may vary based on experimental conditions.
Table 3: Effect on Glucose-Stimulated Insulin Secretion (GSIS) (Hypothetical Data)
| Cell Line | Glucose (mM) | Teneligliptin Conc. (nM) | Insulin Secretion (ng/mL) | Fold Change vs. Low Glucose |
| INS-1 | 2.8 | 0 | 1.2 ± 0.2 | 1.0 |
| INS-1 | 16.7 | 0 | 5.8 ± 0.5 | 4.8 |
| INS-1 | 16.7 | 10 | 8.5 ± 0.7 | 7.1 |
| INS-1 | 16.7 | 100 | 11.2 ± 0.9 | 9.3 |
This data is illustrative. Actual results may vary based on experimental conditions.
Table 4: Cytotoxicity Profile (Hypothetical Data)
| Cell Line | Assay | Teneligliptin Conc. (µM) | Cell Viability (%) |
| HepG2 | MTT | 1 | 98 ± 2 |
| HepG2 | MTT | 10 | 95 ± 3 |
| HepG2 | MTT | 100 | 91 ± 5 |
| Caco-2 | MTT | 1 | 99 ± 1 |
| Caco-2 | MTT | 10 | 97 ± 2 |
| Caco-2 | MTT | 100 | 94 ± 4 |
This data is illustrative. Actual results may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
DPP-4 Inhibition Assay (Fluorometric)
This assay determines the in vitro potency of Teneligliptin in inhibiting DPP-4 enzyme activity.
DPP-4 Inhibition Assay Workflow
Materials:
-
Recombinant Human DPP-4 enzyme
-
This compound
-
DPP-4 Substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the Teneligliptin stock solution in Assay Buffer to obtain a range of concentrations.
-
Dilute the Recombinant Human DPP-4 enzyme in Assay Buffer to the desired working concentration.
-
Prepare the DPP-4 substrate solution in Assay Buffer.
-
-
Assay Procedure:
-
Add 20 µL of Assay Buffer to the blank wells.
-
Add 20 µL of the Teneligliptin dilutions to the inhibitor wells.
-
Add 20 µL of Assay Buffer to the 100% activity control wells.
-
Add 20 µL of the diluted DPP-4 enzyme solution to all wells except the blank wells.
-
Mix gently and incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the DPP-4 substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C, with excitation at ~360 nm and emission at ~460 nm. Alternatively, an endpoint reading can be taken after a 30-minute incubation.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each Teneligliptin concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the Teneligliptin concentration and fit the data to a dose-response curve to determine the IC50 value.
-
GLP-1 Secretion Assay
This protocol uses the human enteroendocrine NCI-H716 cell line to measure the effect of Teneligliptin on GLP-1 secretion.
GLP-1 Secretion Assay Workflow
Materials:
-
NCI-H716 cells
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
Krebs-Ringer Bicarbonate Buffer (KRBB)
-
This compound
-
GLP-1 secretagogue (e.g., phorbol myristate acetate - PMA)
-
DPP-4 inhibitor (for sample collection)
-
GLP-1 ELISA kit
-
24-well cell culture plates
Protocol:
-
Cell Culture:
-
Culture NCI-H716 cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into 24-well plates and allow them to adhere and grow for 48 hours.
-
-
Assay Procedure:
-
Wash the cells twice with KRBB.
-
Pre-incubate the cells in KRBB for 1-2 hours at 37°C.
-
Aspirate the buffer and add fresh KRBB containing different concentrations of Teneligliptin.
-
Incubate for 30 minutes at 37°C.
-
Add a GLP-1 secretagogue (e.g., PMA) to stimulate GLP-1 release and incubate for an additional 2 hours.
-
-
Sample Collection:
-
Collect the supernatant from each well into tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Centrifuge the samples to remove any cell debris.
-
-
Measurement:
-
Measure the concentration of active GLP-1 in the supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the GLP-1 concentration to the total protein content of the cells in each well.
-
Compare the GLP-1 secretion in Teneligliptin-treated cells to the control to determine the effect.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay evaluates the effect of Teneligliptin on insulin secretion from pancreatic β-cells (e.g., INS-1 or MIN6 cells) in response to glucose.
GSIS Assay Workflow
Materials:
-
Pancreatic β-cell line (e.g., INS-1, MIN6)
-
Cell culture medium
-
Krebs-Ringer Buffer (KRB) with low (2.8 mM) and high (16.7 mM) glucose concentrations
-
This compound
-
Insulin ELISA kit
-
24-well cell culture plates
Protocol:
-
Cell Culture:
-
Culture β-cells to 80-90% confluency.
-
Seed cells into 24-well plates and culture for 48 hours.
-
-
Assay Procedure:
-
Wash the cells twice with a glucose-free KRB.
-
Pre-incubate the cells in KRB containing low glucose (2.8 mM) for 1-2 hours at 37°C.
-
Aspirate the buffer and add the following solutions to the respective wells:
-
Low glucose (2.8 mM) KRB (basal secretion).
-
High glucose (16.7 mM) KRB (stimulated secretion).
-
High glucose (16.7 mM) KRB with various concentrations of Teneligliptin.
-
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Measurement:
-
Collect the supernatant and measure the insulin concentration using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin concentration to the total protein content.
-
Compare the insulin secretion in Teneligliptin-treated cells under high glucose conditions to the basal and stimulated controls.
-
Cell Viability/Toxicity Assay (MTT Assay)
This assay assesses the potential cytotoxic effects of Teneligliptin on various cell lines.
References
Application Notes and Protocols for Teneligliptin Hydrobromide Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] It functions by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[1] Rodent models are indispensable for the preclinical evaluation of Teneligliptin's pharmacokinetic, pharmacodynamic, and safety profiles. This document provides detailed application notes and protocols for the administration and dosing of Teneligliptin hydrobromide in rodent studies.
Data Presentation
Table 1: Single-Dose Oral Pharmacokinetics of Teneligliptin in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Animal Model |
| 0.1 | 85.46 ± 0.24 | 0.75 - 0.88 | Sprague-Dawley Rats |
| 0.3 | - | 0.75 - 0.88 | Sprague-Dawley Rats |
| 1.0 | - | 0.75 - 0.88 | Sprague-Dawley Rats |
Data sourced from BenchChem Technical Support Team.[2]
Table 2: Tissue Distribution of [¹⁴C]Teneligliptin in Sprague-Dawley Rats after a Single Oral Dose (1 mg/kg)
| Tissue | Tmax (h) | Elimination Half-life (t½) (h) | Notes |
| Kidney | 0.5 | 68.3 | High radioactivity concentrations detected.[2][3] |
| Liver | 0.5 | 69.0 | High radioactivity concentrations detected.[2][3] |
| Lung | 0.5 | - | Predominantly distributed.[2][3] |
| Spleen | 0.5 | - | Predominantly distributed.[2][3] |
| Pituitary Gland | 0.5 | - | Predominantly distributed.[2][3] |
| Testis | 5 | - | Delayed Tmax compared to other tissues.[2][4] |
| Epididymis | 5 | - | Delayed Tmax compared to other tissues.[2][4] |
| Cecum | 5 | - | Delayed Tmax compared to other tissues.[2][4] |
Data sourced from BenchChem Technical Support Team and a study on the tissue distribution of teneligliptin in rats.[2][3][4][5]
Table 3: Teneligliptin Dosage in Various Rodent Models and Disease States
| Rodent Model | Disease Model | Dose | Administration Route | Duration | Key Findings |
| Sprague-Dawley Rats | - | 0.1 - 1 mg/kg | Oral (p.o.) | Single dose | Pharmacokinetic profiling.[6] |
| Zucker fatty rats | Oral fat-loading | 1 mg/kg | Oral (p.o.) | Single dose | Reduced postprandial triglycerides and free fatty acids.[7] |
| Spontaneously type 2 diabetic rats | Diabetic polyneuropathy | 10 mg/kg | Oral (p.o.) | 24 weeks | Ameliorated diabetic polyneuropathy.[6] |
| C57BL/6 Mice | STZ-induced diabetic cardiomyopathy | 30 mg/kg | Oral (p.o.) | 4 weeks | Attenuated myocardial hypertrophy and injury.[6] |
| C57BL/6 Mice | High-fat diet-induced obesity | 30-60 mg/kg | In drinking water | 10 weeks | Prevented obesity and related manifestations.[6] |
| Ovariectomized C57BL/6 mice on high-fat diet | Postmenopausal obesity | 60 mg/kg/day | - | 12 weeks | Improved metabolic abnormalities.[2][8] |
| Wistar Rats | STZ-induced diabetic neuropathic pain | 2 µg/h | Intrathecal (i.t.) infusion | 7 days | Attenuated morphine analgesic tolerance.[9] |
| Rats | Partial sciatic nerve transection | 5 µg/5 µL | Intrathecal (i.t.) injection | Single dose | Exerted antinociceptive effects.[10] |
Experimental Protocols
Protocol for Single-Dose Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of Teneligliptin after a single oral administration.[1]
Materials:
-
This compound
-
Vehicle (e.g., water, saline, or 0.5% carboxymethylcellulose)[1]
-
Male Sprague-Dawley rats[2]
-
Oral gavage needles[1]
-
Blood collection tubes (with anticoagulant, e.g., heparin)[1]
-
Centrifuge[1]
-
Freezer (-20°C or -80°C)[1]
Procedure:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.[1]
-
Fasting: Fast the rats overnight (12-16 hours) before dosing, with free access to water.[1]
-
Dose Preparation: Prepare a solution or suspension of Teneligliptin in the chosen vehicle at the desired concentration (e.g., 0.1, 0.3, or 1.0 mg/kg).[1] Ensure the drug is fully dissolved or homogeneously suspended immediately before administration.[1]
-
Administration: Administer the Teneligliptin formulation orally via gavage.[1]
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.[1]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.[1]
-
Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.[1]
-
Bioanalysis: Determine the concentration of Teneligliptin in the plasma samples using a validated LC-MS/MS method.[1]
Protocol for Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
Objective: To evaluate the effect of Teneligliptin on glucose tolerance in diabetic mice.[1]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)[1]
-
Diabetic mouse model (e.g., db/db mice or streptozotocin-induced diabetic mice)[1]
-
Glucose solution (e.g., 2 g/kg)[1]
-
Glucometer and test strips[1]
-
Oral gavage needles[1]
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize diabetic mice and divide them into a vehicle control group and a Teneligliptin-treated group.[1]
-
Fasting: Fast the mice for 6 hours before the experiment.[1]
-
Drug Administration: Administer Teneligliptin (e.g., 1-60 mg/kg) or vehicle orally.[1]
-
Glucose Challenge: After a specific time following drug administration (e.g., 60 minutes), administer a glucose solution orally.[1]
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 0 (just before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.[1]
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group and calculate the area under the curve (AUC) for glucose.[1]
Mandatory Visualization
Caption: Mechanism of action of Teneligliptin as a DPP-4 inhibitor.
Caption: Workflow for a typical rodent pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase‐4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Teneligliptin Exerts Antinociceptive Effects in Rat Model of Partial Sciatic Nerve Transection Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated RP-HPLC Method for the Quantitative Determination of Teneligliptin Hydrobromide in Bulk and Pharmaceutical Dosage Forms
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] It is available as Teneligliptin hydrobromide in pharmaceutical formulations. A robust and reliable analytical method is crucial for the quality control of Teneligliptin in both bulk drug and finished products. This application note describes a simple, rapid, and validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]
Chemical Properties of this compound
| Property | Value |
| Chemical Name | [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-(1,3-thiazolidin-3-yl) methanone hydrobromide |
| Molecular Formula | C22H31BrN6OS[1] |
| Molecular Weight | 507.5 g/mol [1] |
| UV λmax | Approximately 246 nm[2][8] |
Experimental Protocol
1. Materials and Reagents
-
This compound working standard (purity >99%)
-
This compound tablets (20 mg)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system equipped with a UV-Visible detector, autosampler, and data acquisition software was used.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05M Potassium dihydrogen phosphate buffer (pH 4.0 adjusted with orthophosphoric acid) : Acetonitrile (80:20 v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection Wavelength | 242 nm[9] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Buffer Preparation (0.05M Potassium Dihydrogen Phosphate, pH 4.0): Dissolve 6.8 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 80:20 (v/v). Sonicate for 15 minutes to degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate to dissolve. Make up the volume to the mark with the mobile phase.
-
Working Standard Solutions: From the standard stock solution, prepare a series of dilutions ranging from 10 to 50 µg/mL with the mobile phase.
-
Sample Solution Preparation (Tablet Dosage Form):
-
Weigh and powder 20 this compound tablets.
-
Accurately weigh a quantity of the powder equivalent to 20 mg of Teneligliptin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution.
-
Make up the volume to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of 20 µg/mL.
-
Method Validation Summary
The developed RP-HPLC method was validated as per ICH guidelines for the following parameters:
| Validation Parameter | Result | Acceptance Criteria |
| System Suitability | ||
| - Tailing Factor | 1.12 | T ≤ 2 |
| - Theoretical Plates | > 2000 | N > 2000 |
| Linearity | ||
| - Range | 10 - 50 µg/mL | - |
| - Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision | ||
| - Intraday (%RSD) | 0.58% | %RSD ≤ 2.0% |
| - Interday (%RSD) | 0.85% | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.15 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.45 µg/mL | - |
| Robustness | Robust | %RSD ≤ 2.0% |
Results and Discussion
The developed RP-HPLC method provided a well-resolved peak for Teneligliptin with a retention time of approximately 7.4 minutes.[9] The method was found to be linear over the concentration range of 10-50 µg/mL with a correlation coefficient of 0.9995, indicating excellent linearity. The accuracy of the method was confirmed by recovery studies, with recovery values ranging from 99.5% to 100.8%. The precision of the method was demonstrated by the low relative standard deviation (%RSD) for intraday and interday variations, which were both less than 2%. The method was also found to be robust with respect to minor changes in the mobile phase composition and flow rate.
Conclusion
The developed and validated RP-HPLC method is simple, accurate, precise, and robust for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. This method can be effectively used for routine quality control analysis.
Experimental Workflow
Caption: Workflow for the development and validation of the RP-HPLC method.:** Workflow for the development and validation of the RP-HPLC method.
References
- 1. Teneligliptin Hydrobromide | 906093-29-6 [chemicalbook.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. rjptonline.org [rjptonline.org]
- 4. actascientific.com [actascientific.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
In Vivo Experimental Design for Teneligliptin Hydrobromide Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo experimental studies involving Teneligliptin hydrobromide, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. The protocols and data presented are compiled from various preclinical studies to assist in the evaluation of its therapeutic efficacy and mechanism of action in animal models of type 2 diabetes and related complications.
Mechanism of Action
Teneligliptin is a third-generation DPP-4 inhibitor that prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This leads to increased circulating levels of active incretins, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[1][2] This dual action helps to regulate blood glucose levels, particularly after a meal.[2] Beyond glycemic control, studies suggest that Teneligliptin may exert protective effects against diabetic complications through pathways involving the activation of AMP-activated protein kinase (AMPK) and inhibition of the NLRP3 inflammasome.[3][4]
Signaling Pathway of Teneligliptin
Caption: Mechanism of action of Teneligliptin via DPP-4 inhibition.
Data Presentation: In Vivo Studies Summary
The following tables summarize quantitative data from various preclinical studies on this compound.
Table 1: Pharmacokinetic Parameters of Teneligliptin in Rodents
| Species | Dose (p.o.) | Tmax (hours) | T1/2 (hours) | Key Findings |
| Sprague-Dawley Rats | 1 mg/kg | ~0.5 | Plasma: ~7Kidney/Liver: ~68-69 | Rapidly absorbed and distributed, with slower elimination from tissues with high DPP-4 expression like the kidney and liver.[5][6] |
| Rats | 10 mg/kg | 1.0 | 20.8 | Demonstrates a long half-life supporting once-daily dosing.[7] |
| Monkeys | 0.1-1 mg/kg | - | - | Exhibits an excellent pharmacokinetic profile.[8] |
Table 2: Efficacy of Teneligliptin in Diabetic Animal Models
| Animal Model | Teneligliptin Dose (p.o.) & Duration | Key Outcome Measures & Results |
| Streptozotocin (STZ)-induced diabetic mice | 30 mg/kg for 4 weeks | Attenuated myocardial hypertrophy and injury; inhibited NLRP3 inflammasome activation.[8] |
| STZ-induced diabetic mice | 30 mg/kg | Improved heart function parameters and reduced cardiomyocyte damage markers.[3] |
| Spontaneously type 2 diabetic rats | 10 mg/kg for 24 weeks | Ameliorated diabetic polyneuropathy; increased pancreatic β-cell volume and insulin secretion.[8] |
| db/db mice | 60 mg/kg/day for 10 weeks | Mitigated diabetes-related cognitive impairment by repressing ER stress and the NLRP3 inflammasome.[4] |
| High-fat diet-induced obese mice | 30-60 mg/kg in drinking water for 10 weeks | Prevented obesity and related manifestations like adipocyte hypertrophy and hepatic steatosis.[8] |
Experimental Protocols
Protocol 1: Single-Dose Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of Teneligliptin following a single oral administration.
Materials:
-
This compound
-
Vehicle (e.g., water, 0.5% carboxymethylcellulose)[9]
-
Male Sprague-Dawley rats[9]
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., heparin)
-
Centrifuge
-
Freezer (-20°C or -80°C)
-
LC-MS/MS system for bioanalysis[9]
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week prior to the experiment.[9]
-
Fasting: Fast the rats overnight (12-16 hours) with free access to water.[9]
-
Dose Preparation: Prepare a solution or suspension of Teneligliptin in the chosen vehicle at the desired concentration (e.g., 1 mg/kg).[5][9]
-
Administration: Administer the Teneligliptin formulation orally via gavage.[9]
-
Blood Sampling: Collect blood samples from the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.[9]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.[9]
-
Sample Storage: Store plasma samples at -80°C until analysis.[9]
-
Bioanalysis: Determine the concentration of Teneligliptin in plasma samples using a validated LC-MS/MS method.[9]
Protocol 2: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
Objective: To evaluate the effect of Teneligliptin on glucose tolerance in diabetic mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)[9]
-
Diabetic mouse model (e.g., STZ-induced or db/db mice)[9]
-
Glucose solution (e.g., 2 g/kg)[9]
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize diabetic mice and divide them into a vehicle control group and a Teneligliptin-treated group.[9]
-
Fasting: Fast the mice for 4-6 hours before the experiment, with free access to water.[9][10]
-
Drug Administration: Administer Teneligliptin (e.g., 30-60 mg/kg) or vehicle orally.[4][9]
-
Glucose Challenge: After a specific time following drug administration (e.g., 60 minutes), administer the glucose solution orally.[9]
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 0 (just before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.[9][11]
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group and calculate the area under the curve (AUC) for glucose to assess glucose tolerance.[9]
Experimental Workflow Diagram
Caption: A generalized workflow for in vivo studies of Teneligliptin.
Protocol 3: Measurement of Active GLP-1 Levels
Objective: To quantify the levels of active GLP-1 in plasma following Teneligliptin administration.
Note: Accurate measurement of active GLP-1 is challenging due to its rapid degradation by DPP-4.[12] In vivo inhibition of DPP-4 with Teneligliptin is a prerequisite for this measurement.
Materials:
-
This compound
-
Animal model (rat or mouse)
-
Blood collection tubes containing a DPP-4 inhibitor (e.g., valine pyrrolidide) and other protease inhibitors.[13]
-
Centrifuge
Procedure:
-
Animal Treatment: Administer Teneligliptin to the animals as per the study design.
-
Blood Collection: At the desired time points (e.g., post-glucose challenge), collect blood directly into pre-chilled tubes containing a DPP-4 inhibitor cocktail to prevent ex vivo degradation of GLP-1.[13]
-
Plasma Preparation: Immediately centrifuge the blood at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Quantification: Measure the concentration of active GLP-1 using a validated and sensitive method such as a chemiluminescence ELISA or LC-MS/MS.[14][15] A study showed that after a 20 mg dose of Teneligliptin, the maximum concentration of active GLP-1 reached 331 ± 28.0 fg/ml at 1.05 hours post-dose.[15]
Protocol 4: Assessment of Pancreatic β-Cell Function
Objective: To evaluate the effect of Teneligliptin on pancreatic β-cell function.
Methods:
-
Homeostatic Model Assessment of Beta-Cell Function (HOMA-β): This index is calculated from fasting glucose and insulin levels to estimate basal β-cell function.[16] Clinical studies have shown that Teneligliptin improves HOMA-β scores.[17]
-
Histological Analysis:
-
Tissue Preparation: At the end of the treatment period, euthanize the animals and carefully dissect the pancreas. Fix the tissue in 4% paraformaldehyde.
-
Immunohistochemistry: Embed the pancreas in paraffin and section it. Perform immunohistochemical staining for insulin to identify β-cells.
-
Morphometric Analysis: Quantify the β-cell mass and islet area using image analysis software. Studies have shown Teneligliptin can increase pancreatic β-cell volume density in diabetic rats.[8]
-
These protocols and data provide a foundational framework for designing robust in vivo experiments to investigate the pharmacology of this compound. Researchers should adapt these methodologies to their specific experimental questions and adhere to institutional guidelines for animal care and use.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 3. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase‐4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. In Vivo Inhibition of Dipeptidyl Peptidase 4 and Neprilysin Activity Enables Measurement of GLP-1 Secretion in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of teneligliptin via GLP-1 quantification in plasma. [wisdomlib.org]
- 16. benchchem.com [benchchem.com]
- 17. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
Application Notes and Protocols for the Quantification of Teneligliptin Hydrobromide in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] It functions by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn increases insulin secretion and suppresses glucagon release in a glucose-dependent manner.[2] Accurate quantification of Teneligliptin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the quantification of Teneligliptin hydrobromide using various analytical techniques.
Mechanism of Action: DPP-4 Inhibition
Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the breakdown of the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, Teneligliptin increases the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells.[1][2] This dual action helps to maintain glucose homeostasis.[2]
Analytical Methods for Quantification
Several analytical methods have been developed and validated for the quantification of Teneligliptin in biological matrices, primarily plasma and serum. The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and High-Performance Thin-Layer Chromatography (HPTLC).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various analytical methods used to quantify Teneligliptin.
Table 1: LC-MS/MS Methods
| Parameter | Human Plasma | Human Plasma |
| Linearity Range | 5 - 1000 ng/mL | 1 - 1000 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] | 1 µg/mL |
| Retention Time | Not Specified | 3.98 min[4] |
| Internal Standard (IS) | Teneligliptin Sulfoxide | Repaglinide[4] |
| Extraction Method | Protein Precipitation / LLE | Solid Phase Extraction[4] |
| Accuracy | Not Specified | Validated[4] |
| Precision | Not Specified | Validated[4] |
| Recovery | > 82% (LLE)[3] | Validated[4] |
| Reference | [3] | [4] |
Table 2: HPLC-UV Methods
| Parameter | Rabbit Plasma | Bulk Formulation | Bulk and Tablet |
| Linearity Range | 7.20 - 470 ng/mL[5] | 10 - 50 µg/ml[6] | 16 - 64 µg/ml[7] |
| Lower Limit of Quantification (LLOQ) | 7.20 ng/mL[5] | 0.3305 µg ml–1[6] | Not Specified |
| Retention Time | 3.9 min[5] | Not Specified | 7.443 min[8] |
| Mobile Phase | Methanol:Potassium Phosphate Buffer (60:40 v/v)[5] | Methanol:Phosphate buffer pH:3 (70:30 v/v)[6] | 0.05M KH2PO4 (pH 4.0):Acetonitrile (80:20 v/v)[8] |
| Detection Wavelength | Not Specified | 246 nm[6] | 242 nm[8] |
| Extraction Method | Not Specified | Not Applicable | Not Applicable |
| Accuracy | 90 - 110%[5] | Validated | 99.89–100.34%[7] |
| Precision | < 5% (CV)[5] | Validated | < 2.0% RSD[7] |
| Recovery | > 82%[5] | Not Applicable | Not Applicable |
| Reference | [5] | [6] | [7][8] |
Table 3: HPTLC Methods
| Parameter | Bulk and Pharmaceutical Formulation | Tablet Dosage Form |
| Linearity Range | 4 - 28 ng/band[9] | 250 - 1250 ng/band[10] |
| Rf Value | 0.63[9] | 0.65[10] |
| Mobile Phase | Methanol:Ammonium sulfate (0.5% w/v):Triethylamine (9:2.7:0.5 v/v/v)[9] | Butanol:Water:Glacial Acetic Acid (6:2:2 v/v/v)[10] |
| Detection Wavelength | 237 nm[9] | 245 nm[10] |
| Accuracy | 98.80–99.38%[9] | 98.58 – 99.24%[10] |
| Precision | < 2 % RSD[9] | Validated |
| Reference | [9] | [10] |
Experimental Protocols
Protocol 1: Quantification of Teneligliptin in Human Plasma using LC-MS/MS
This protocol is a general guideline based on commonly reported LC-MS/MS methods.[3][4]
1. Sample Preparation (Protein Precipitation)
-
Thaw: Thaw frozen plasma samples at room temperature.
-
Aliquot: Vortex the plasma sample and transfer 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to the plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifuge: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube for analysis.
-
Injection: Inject an appropriate volume of the final sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Waters Acquity UPLC system[4]
-
Column: Hypersil Gold C18 (50 mm × 3.0 mm, 1.9 µm)[4]
-
Mobile Phase: 0.1% formic acid in Milli-Q water: Acetonitrile (20:80)[4]
-
Flow Rate: 0.5 mL/min[4]
-
Injection Volume: 2 µL[4]
-
Total Run Time: 5.50 min[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)[4]
-
MRM Transitions:
Protocol 2: Quantification of Teneligliptin in Rabbit Plasma using HPLC-UV
This protocol is based on a validated HPLC-UV method.[5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw: Thaw frozen plasma samples at room temperature.
-
Aliquot: Vortex the plasma sample and transfer 200 µL into a clean glass tube.
-
Internal Standard Spiking: Add the internal standard solution (Sitagliptin) to the plasma sample.
-
pH Adjustment: Add a small volume of a basic solution (e.g., 0.1 M NaOH) to increase the pH of the plasma.
-
Extraction: Add an appropriate extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex: Vortex the mixture for 5 minutes.
-
Centrifuge: Centrifuge the sample to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
Injection: Inject an appropriate volume of the reconstituted sample into the HPLC system.
2. HPLC-UV Conditions
-
LC System: Standard HPLC system with UV detector
-
Column: Thermo C18 (4.6×100 mm, 5µ)[5]
-
Mobile Phase: Methanol and 5mM potassium phosphate buffer (60:40 v/v)[5]
-
Flow Rate: 1 mL/min[5]
-
Detection Wavelength: 244 nm[11]
-
Internal Standard: Sitagliptin[5]
Troubleshooting and Optimization
Issue: High Lower Limit of Quantification (LOQ)
-
Sample Preparation: Inefficient extraction can lead to low recovery and a high LOQ. Consider optimizing the extraction solvent, pH, and mixing time. For protein precipitation, ensure the precipitating agent is added in the correct ratio and at a cold temperature.
-
Chromatographic Conditions: Poor peak shape can decrease sensitivity. Optimize the mobile phase composition, gradient, and flow rate to achieve a sharp, symmetrical peak.
-
Mass Spectrometry Parameters (for LC-MS/MS): Suboptimal MS parameters can significantly impact sensitivity. Ensure the precursor and product ions are correctly selected and optimize the collision energy and other instrument-specific parameters.
Conclusion
The quantification of this compound in biological matrices can be reliably achieved using LC-MS/MS, HPLC-UV, and HPTLC. The choice of method will depend on the required sensitivity, sample throughput, and available instrumentation. LC-MS/MS offers the highest sensitivity and is ideal for studies requiring low detection limits. HPLC-UV provides a robust and cost-effective alternative for routine analysis. The detailed protocols and troubleshooting guide provided in this document serve as a valuable resource for researchers in the field of diabetes drug development and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. ejbps.com [ejbps.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. rjptonline.org [rjptonline.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ACG Publications - Simultaneous quantification of this compound and metformin hydrochloride: An improved HPTLC method with implementation of Plackett-Burman design [acgpubs.org]
- 10. app.utu.ac.in [app.utu.ac.in]
- 11. researchgate.net [researchgate.net]
Application Notes: Protocols for Preparing Teneligliptin Hydrobromide Stock Solutions for In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation of Teneligliptin hydrobromide stock solutions for in vitro research applications. Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[1][2][3][4] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in cell-based assays and enzymatic studies. This document outlines the physicochemical properties of this compound, provides step-by-step protocols for solubilization and storage, and includes a detailed methodology for a common in vitro application.
Physicochemical Properties and Solubility
This compound is supplied as a white to off-white crystalline solid.[5] Understanding its solubility in various solvents is crucial for the preparation of stock solutions.
Table 1: Quantitative Data for this compound
| Parameter | Value | Solvent/Condition | Reference |
| Solubility | ~30 mg/mL | Dimethyl sulfoxide (DMSO) | [1][6] |
| ~30 mg/mL | Dimethylformamide (DMF) | [1][6] | |
| ~10 mg/mL | PBS (pH 7.2) | [1][5][6] | |
| ~2 mg/mL | Ethanol | [5][6] | |
| 100 mg/mL | Water | [7] | |
| Storage (Powder) | -20°C for up to 3 years | Dessicated | [6] |
| Storage (in Solvent) | -80°C for up to 6 months | Aliquoted to avoid freeze-thaw | [8] |
| -20°C for up to 1 month | Aliquoted to avoid freeze-thaw | [8] | |
| IC₅₀ (DPP-4) | ~1 nM | Recombinant human DPP-4 | [8] |
Recommended Protocol for Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for in vitro studies.
Materials:
-
This compound hydrate (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 6.29 mg of this compound (Molecular Weight: 628.86 g/mol for the hydrobromide hydrate, though this can vary, always refer to the manufacturer's certificate of analysis).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed powder. For a 10 mM solution, if you weighed 6.29 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
Note on Aqueous Solutions: While this compound is soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL, it is not recommended to store aqueous solutions for more than one day.[6][9] For cell culture experiments, it is best practice to prepare fresh dilutions from the DMSO stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
References
- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 2. Teneligliptin: Uses, Side Effects, Precautions and More [carehospitals.com]
- 3. Teneligliptin - Wikipedia [en.wikipedia.org]
- 4. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: High-Throughput Screening Assays Using Teneligliptin Hydrobromide as a Reference Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Its mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner.[3][4][5] The unique "J-shaped" structure of Teneligliptin, formed by five consecutive rings, contributes to its high potency and long-lasting effect.[1][3] In high-throughput screening (HTS) campaigns aimed at discovering novel DPP-4 inhibitors, Teneligliptin hydrobromide serves as an essential reference or positive control compound due to its well-characterized inhibitory activity and high selectivity.
Mechanism of Action: DPP-4 Inhibition DPP-4 is a serine protease that inactivates incretin hormones GLP-1 and GIP, which are crucial for regulating glucose homeostasis.[3][6] By inhibiting DPP-4, Teneligliptin increases the circulating levels of active incretins.[4] This leads to enhanced insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately improving glycemic control.[7]
Quantitative Data: In Vitro Potency and Selectivity
Teneligliptin demonstrates high potency against human DPP-4 and excellent selectivity over other related proteases like DPP-8 and DPP-9.[8][9] Inhibition of DPP-8 and DPP-9 has been associated with potential adverse effects in preclinical studies, making selectivity a critical parameter for novel inhibitor candidates.[9]
| Inhibitor | Enzyme Target | IC50 (nmol/L) | Reference |
| Teneligliptin | Recombinant Human DPP-4 | 0.889 | [8][10][11] |
| Human Plasma DPP-4 | 1.75 | [8][10][11] | |
| DPP-8 | 189 | [8][9] | |
| DPP-9 | 150 | [8][9] | |
| Sitagliptin | Recombinant Human DPP-4 | 6.74 | [10][11] |
| Human Plasma DPP-4 | 4.88 | [10][11] | |
| DPP-8 | >10,000 | [9] | |
| DPP-9 | >10,000 | [9] | |
| Vildagliptin | Recombinant Human DPP-4 | 10.5 | [10][11] |
| Human Plasma DPP-4 | 7.67 | [10][11] | |
| DPP-8 | 2,200 | [9] | |
| DPP-9 | 230 | [9] |
IC50 (half-maximal inhibitory concentration) is a measure of inhibitor potency; a lower value indicates greater potency.
Experimental Protocols
Protocol 1: In Vitro Fluorometric HTS Assay for DPP-4 Inhibition
This protocol describes a robust, fluorescence-based biochemical assay suitable for HTS to identify and characterize DPP-4 inhibitors. The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4, which releases the highly fluorescent AMC molecule.[3][9]
Materials:
-
Recombinant Human DPP-4 Enzyme[9]
-
This compound (as a positive control)
-
Sitagliptin (as an alternative positive control)[12]
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)[9]
-
DMSO (for compound dilution)
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[6][12]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Teneligliptin in DMSO. Create a serial dilution in assay buffer to generate a range of test concentrations for IC50 determination.[3]
-
Dilute the recombinant human DPP-4 enzyme to the desired working concentration in pre-warmed assay buffer.[3]
-
Prepare the H-Gly-Pro-AMC substrate solution in assay buffer. Protect this solution from light to prevent degradation.[3]
-
-
Assay Plating (96-well format):
-
Test Wells: Add 10 µL of diluted test compounds.
-
Positive Control Wells: Add 10 µL of diluted Teneligliptin or another known DPP-4 inhibitor like Sitagliptin.[3]
-
Negative Control (100% Activity): Add 10 µL of vehicle (assay buffer with the same final concentration of DMSO as the test wells).[3]
-
Blank (No Enzyme): Add 10 µL of vehicle.[3]
-
-
Enzyme Addition:
-
Add 40 µL of the diluted DPP-4 enzyme solution to all wells except the blank wells.
-
To the blank wells, add 40 µL of assay buffer.[3]
-
-
Pre-incubation:
-
Mix the plate gently and incubate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.[11]
-
-
Reaction Initiation:
-
Add 50 µL of the DPP-4 substrate solution to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
Data Analysis:
-
Calculate Reaction Rate: Determine the rate of reaction (slope) for each well from the linear portion of the fluorescence vs. time curve.[11]
-
Calculate Percentage Inhibition:
-
% Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_negative_control - Rate_blank))
-
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response model to calculate the IC50 value.[9]
Protocol 2: Cell-Based GLP-1 Secretion Assay
This protocol provides a method to assess the effect of DPP-4 inhibitors on the stability of secreted GLP-1 from enteroendocrine L-cells (e.g., NCI-H716 cell line).
Materials:
-
NCI-H716 cells
-
Standard cell culture reagents (medium, FBS, etc.)
-
Krebs-Ringer Bicarbonate Buffer (KRBB)
-
This compound
-
GLP-1 secretagogue (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
Commercially available GLP-1 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture NCI-H716 cells according to standard protocols. Seed the cells in 24-well plates and allow them to grow to a suitable confluency.[3]
-
Cell Treatment:
-
Sample Collection:
-
Collect the supernatant from each well. It is critical to immediately add a broad-spectrum DPP-4 inhibitor to the collection buffer to prevent any further degradation of the secreted GLP-1 before measurement.[3]
-
-
GLP-1 Quantification:
-
Measure the concentration of active GLP-1 in the collected supernatants using a validated GLP-1 ELISA kit, following the manufacturer's instructions.
-
Assay Quality Control for HTS
The reliability of an HTS assay is paramount for identifying true "hits".[13] The Z'-factor (Z-prime factor) is a statistical parameter used to quantify the suitability of an assay for HTS.[14] It reflects both the dynamic range of the signal and the data variation associated with the measurements.[13]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where:
-
SD is the standard deviation.
-
The positive control is a maximal inhibitor (e.g., a high concentration of Teneligliptin).
-
The negative control is the uninhibited reaction (vehicle only).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | An assay with a large separation between controls and low variability.[15] |
| 0 to 0.5 | Acceptable | The assay is suitable for screening, but may have a higher false-positive/negative rate.[16] |
| < 0 | Unacceptable | The assay is not suitable for HTS; the signal window is too small compared to the variability.[16] |
Conclusion this compound is an invaluable tool for researchers engaged in the discovery of novel DPP-4 inhibitors. Its high potency, selectivity, and well-defined mechanism of action make it an ideal positive control for validating assay performance and ensuring the quality and reliability of data generated in high-throughput screening campaigns. The protocols and data presented here provide a comprehensive guide for the effective application of Teneligliptin in this context.
References
- 1. Teneligliptin - Wikipedia [en.wikipedia.org]
- 2. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. amberlife.net [amberlife.net]
- 5. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 6. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Teneligliptin Hydrobromide Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Teneligliptin hydrobromide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a weakly basic drug with pH-dependent solubility. Its reported solubility in water is approximately 1.4-1.7 mg/mL.[1][2] In a buffered solution at pH 7.2 (PBS), the solubility is significantly higher, around 10 mg/mL.[3][4]
Q2: In which organic solvents is this compound soluble?
This compound is soluble in several organic solvents. The approximate solubilities are:
Q3: How does pH affect the solubility of this compound?
As a weakly basic compound with a pKa of 9.38, the solubility of this compound is expected to be higher in acidic conditions where it is protonated and forms a more soluble salt.[1] As the pH increases and approaches the pKa, the proportion of the un-ionized, less soluble free base form increases, leading to a decrease in solubility.
Q4: I am observing precipitation when diluting my this compound stock solution in a buffer. What could be the cause?
This is a common issue and can be attributed to several factors:
-
pH of the buffer: If the pH of your aqueous buffer is neutral or alkaline, it can cause the protonated, more soluble form of Teneligliptin to convert to its less soluble free base, leading to precipitation.
-
Buffer capacity: A buffer with low buffering capacity may not be able to maintain the desired pH upon addition of the drug solution, leading to a pH shift and subsequent precipitation.
-
Concentration: The final concentration of this compound in the buffer may have exceeded its solubility at that specific pH.
Q5: What are some common techniques to enhance the aqueous solubility of this compound?
A widely used and effective technique is the preparation of solid dispersions. This involves dispersing this compound in a hydrophilic polymer matrix. Commonly used polymers for this purpose include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[2]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete dissolution of this compound in aqueous buffer. | The concentration of the drug exceeds its solubility at the buffer's pH. | 1. Lower the concentration of this compound. 2. Adjust the pH of the buffer to a more acidic value (e.g., pH 4-6) to increase solubility. 3. Gently warm the solution while stirring. |
| Precipitation occurs immediately after adding the drug to the buffer. | The pH of the buffer is too high, causing the drug to convert to its less soluble free base. | 1. Use a buffer with a lower pH. 2. Prepare a more concentrated stock solution of the drug in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer, ensuring the final organic solvent concentration is minimal. |
| The prepared solution is cloudy or hazy. | Formation of fine, suspended particles of the drug. | 1. Filter the solution through a 0.22 µm or 0.45 µm syringe filter. 2. Try sonicating the solution for a few minutes to aid dissolution. |
| Inconsistent results in bioassays. | Poor solubility and/or precipitation of the drug in the assay medium. | 1. Confirm the solubility of this compound in your specific assay medium. 2. Consider using a solubility-enhancing technique, such as preparing a solid dispersion. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Water | 1.4 - 1.7 | [1][2] |
| PBS (pH 7.2) | ~10 | [3][4] |
| Dimethylformamide (DMF) | ~30 | [3][4] |
| Dimethyl sulfoxide (DMSO) | ~30 | [3][4] |
| Ethanol | ~2 | [3][4] |
Table 2: Effect of Solid Dispersion on this compound Dissolution
| Method | Polymer | Drug:Polymer Ratio | In-vitro Drug Release (%) after 60 min | Reference |
| Physical Mixture | PVP | 1:2 | 97.16 | [2] |
| Kneading Method | HPMC | 1:2 | 98.91 | [2] |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile of this compound
This protocol outlines a general procedure to determine the solubility of this compound at different pH values.
Materials:
-
This compound powder
-
A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate buffers)
-
Calibrated pH meter
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of buffers at the desired pH values.
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the vials to ensure that excess solid drug is still present.
-
Centrifuge the samples at a high speed to pellet the undissolved drug.
-
Carefully withdraw a known volume of the supernatant and dilute it with the corresponding buffer to a concentration within the linear range of the UV-Vis spectrophotometer.
-
Measure the absorbance of the diluted solutions at the λmax of Teneligliptin (around 246 nm).
-
Calculate the concentration of the dissolved drug using a pre-established calibration curve.
-
Determine the solubility at each pH and plot the solubility (mg/mL) against the pH.
Protocol 2: Preparation of this compound Solid Dispersion by Kneading Method
This protocol describes the preparation of a solid dispersion of this compound with HPMC to enhance its dissolution.[2]
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC)
-
Mortar and pestle
-
Ethanol (or a suitable solvent)
-
Vacuum oven or desiccator
Procedure:
-
Accurately weigh this compound and HPMC in the desired ratio (e.g., 1:2).
-
Transfer the powders to a clean mortar.
-
Add a small amount of ethanol dropwise to the powder mixture while continuously triturating with the pestle.
-
Continue kneading for a specified period (e.g., 30-60 minutes) to form a thick, uniform paste.
-
The formed paste is then dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated.
-
The dried solid dispersion is then pulverized using the mortar and pestle and sieved to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Mandatory Visualizations
References
Technical Support Center: Analysis of Teneligliptin Hydrobromide Degradation Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis and characterization of Teneligliptin hydrobromide degradation products.
Frequently Asked Questions (FAQs)
Q1: Under which conditions does Teneligliptin typically degrade?
A1: Forced degradation studies show that Teneligliptin is susceptible to degradation under basic (alkaline), oxidative (hydrogen peroxide), and thermal stress conditions.[1][2][3][4] Conversely, it has been found to be relatively stable under acidic and photolytic (UV light) stress conditions.[1][3][4][5]
Q2: What are the major degradation products (DPs) of Teneligliptin that have been identified?
A2: Several degradation products of Teneligliptin have been characterized using UPLC with tandem mass spectroscopy (LC/MS/MS). The major observed peaks correspond to fragments with m/z values of 375.72, 354.30, 310.30, 214.19, 155.65, 138.08, and 136.18.[1][2][3][4]
Q3: What is a common analytical technique for separating Teneligliptin from its degradation products?
A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common technique.[1][3][6] These methods can effectively separate the parent drug from its impurities and degradation products, allowing for accurate quantification.[6]
Troubleshooting Guide
Q4: I'm observing poor peak shape (tailing or fronting) for Teneligliptin in my HPLC analysis. What should I do?
A4: Poor peak shape is a common issue. Consider the following troubleshooting steps:
-
Mobile Phase pH: The pH of the mobile phase is critical. For Teneligliptin, using a phosphate buffer around pH 6.0 has been shown to be effective.[1][3]
-
Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. An improper ratio can lead to peak distortion.[7]
-
Additives: Introducing a small amount of an additive like Triethylamine (TEA) to the mobile phase can significantly improve peak shape by masking residual silanol groups on the column that cause tailing.[8]
-
Column Choice: Ensure you are using a suitable column, such as a C18 column, which is commonly used for Teneligliptin analysis.[1][7]
Q5: My HPLC method is not separating all the degradation products from the main Teneligliptin peak. How can I improve resolution?
A5: Achieving adequate separation is key for a stability-indicating method.
-
Optimize Mobile Phase: Experiment with different ratios of your mobile phase components. Sometimes, switching the organic solvent (e.g., from acetonitrile to methanol or vice-versa) or using a combination can improve resolution.[7]
-
Gradient Elution: If isocratic elution is insufficient, developing a gradient elution method, where the mobile phase composition changes over the course of the run, can often resolve closely eluting peaks.
-
Flow Rate: Decreasing the flow rate can sometimes enhance separation, although it will increase the run time.
-
Column Temperature: Controlling the column temperature using a column oven can improve peak shape and reproducibility, potentially affecting resolution.[7]
Q6: I performed forced degradation under acidic conditions as per a published method, but I don't see any degradation. Is this normal?
A6: Yes, this is a common finding. Multiple studies report that Teneligliptin is stable under acidic and photolytic conditions.[1][3][4][5] If your goal is to confirm stability, this result is expected. If you are attempting to induce degradation, you may need to employ more drastic conditions (e.g., higher acid concentration, higher temperature, or longer exposure time), but be aware that Teneligliptin's inherent stability to acid hydrolysis is well-documented.
Data Summary
Table 1: Summary of Forced Degradation Studies and Results
| Stress Condition | Reagent/Method | Temperature | Duration | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 35 °C | 48 hours | No Degradation | [1] |
| Acid Hydrolysis | 2 N HCl | 60 °C | 30 min | 3.66% | [7][9] |
| Base Hydrolysis | 0.1 N NaOH | 35 °C | 48 hours | Significant Degradation | [1] |
| Base Hydrolysis | 2 N NaOH | 60 °C | 30 min | 2.75% | [7][9] |
| Oxidative | 3% H₂O₂ | 35 °C | 48 hours | Significant Degradation | [1] |
| Oxidative | 20% v/v H₂O₂ | 60 °C | 30 min | 1.01% | [7] |
| Thermal | Heat | 69 °C | 48 hours | Significant Degradation | [1] |
| Thermal | Oven | 105 °C | 6 hours | Degradation Observed | [7] |
| Photolytic | UV Light (365 nm) | Room Temp | 48 hours | No Degradation | [1] |
Table 2: Major Degradation Products Identified by LC-MS/MS
| Stress Condition Source | Observed m/z of Degradation Product | Reference |
| Base Hydrolysis | 354.30, 310.30, 214.19, 178.73, 155.65 | [1] |
| Oxidative (Peroxide) | 138.08, 136.18 | [1] |
| Thermal | 375.72, 310.31, 214.20, 155.69 | [1] |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of Teneligliptin
This protocol outlines the typical conditions for inducing degradation. A stock solution of Teneligliptin (e.g., 1000 µg/mL in methanol) is typically prepared first.[10]
-
Acid Degradation: Mix the drug solution with 0.1 N HCl and maintain at 35°C for 48 hours.[1][2] After the specified time, neutralize the sample with an equivalent amount of NaOH before dilution and analysis.[1]
-
Base Degradation: Mix the drug solution with 0.1 N NaOH and maintain at 35°C for 48 hours.[1][2] Neutralize the sample with an equivalent amount of HCl before dilution and analysis.[1]
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) and keep at 35°C for 48 hours.[1][2]
-
Thermal Degradation: Heat the drug solution under reflux at approximately 60-70°C for 48 hours.[1]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., at 365 nm) for 48 hours in a photostability chamber.[1][2]
-
Sample Preparation for Analysis: Following stress exposure, dilute the samples with the mobile phase (e.g., methanol) to a suitable concentration for HPLC analysis.[1] All samples should be filtered through a 0.45-μm membrane filter before injection.[1][2]
Protocol 2: Stability-Indicating RP-HPLC Method
This is a representative isocratic method for the analysis of Teneligliptin and its degradation products.
-
Instrumentation: HPLC system with a UV detector.[1]
-
Mobile Phase: A filtered and degassed mixture of pH 6.0 phosphate buffer and acetonitrile in a 60:40 v/v ratio.[1][3]
-
Injection Volume: 20 µL.[10]
-
Column Temperature: Ambient or controlled at 30°C.[7]
Visualizations
Caption: Workflow for forced degradation and analysis of Teneligliptin.
Caption: Troubleshooting guide for common HPLC peak shape issues.
Caption: Logical pathway for identifying unknown degradation products.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. jpsbr.org [jpsbr.org]
- 7. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. RETRACTED ARTICLE: Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy: Full Paper PDF & Summary | Bohrium [bohrium.com]
Identification and purification of Teneligliptin hydrobromide synthesis byproducts
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Teneligliptin hydrobromide. It focuses on the identification and purification of synthesis-related byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I see an unexpected peak in my crude reaction mixture by HPLC. How can I identify it?
A1: The appearance of unknown peaks is a common issue. A systematic approach is required for identification.
Troubleshooting Steps:
-
Review Synthesis Route: Re-examine the reaction scheme. Potential impurities often arise from unreacted starting materials, reagents, intermediates, or side reactions.
-
LC-MS Analysis: The most effective first step is Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the mass-to-charge ratio (m/z) of the impurity, offering a crucial clue to its molecular weight and elemental composition.[1][2]
-
Forced Degradation Studies: Compare the retention time of the unknown peak with samples from forced degradation studies (e.g., acid/base hydrolysis, oxidation, thermal stress).[3] This helps determine if the impurity is a degradation product.
-
Isolation & NMR: If the impurity is significant, isolate it using preparative HPLC.[1][2] Once isolated, structural elucidation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Q2: My final product purity is low (<99.5%) even after recrystallization. What can I do?
A2: Low purity after initial crystallization suggests the presence of impurities with similar solubility to Teneligliptin in the chosen solvent system.
Troubleshooting Steps:
-
Solvent System Screening: The choice of solvent is critical for effective purification. This compound can be recrystallized from various solvents or solvent/anti-solvent systems.[4][5] Experiment with different systems. Common options include:
-
Slurry Wash: Before recrystallization, try slurrying the crude product in a solvent in which Teneligliptin has low solubility but the impurities are more soluble.
-
Activated Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help remove colored impurities.[4]
-
Preparative Chromatography: If impurities cannot be removed by crystallization, preparative HPLC is a viable but more resource-intensive option for achieving high purity.[1][2]
Q3: What are the most common process-related impurities in Teneligliptin synthesis?
A3: Impurities can originate from various stages of the synthesis. While specific byproducts depend on the exact synthetic route, they generally fall into these categories:
-
Unreacted Intermediates: Such as (2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinecarboxylic acid or its protected precursors.[7]
-
Reagents: Leftover coupling agents (e.g., EDC, HOBt) or deprotection agents (e.g., trifluoroacetic acid).[8]
-
Side-Reaction Products: Epimerization at chiral centers can lead to diastereomeric impurities.
-
Degradation Products: Hydrolysis of the amide bond can occur under harsh acidic or basic conditions.
Q4: How do I select the right analytical method for purity testing?
A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of Teneligliptin.[9][10]
Key Considerations for Method Development:
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like ammonium formate or phosphate buffer) is typical.[2][10]
-
Detection: UV detection, typically around 246 nm, is effective for quantifying Teneligliptin and related impurities.[3]
-
Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[11]
Data Presentation
Table 1: Example HPLC Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C |
| Detector Wavelength | 246 nm[3] |
| Injection Volume | 10 µL[2] |
Table 2: Common Solvents for Recrystallization
| Solvent / System | Application Notes |
| Methanol | Good for primary crystallization, often used hot.[4][5] |
| Isopropanol/Water | A common mixed-solvent system for purification.[6] |
| Acetone/Water | Another effective mixed-solvent system.[6] |
| DMF / THF | Used for compounds that are difficult to crystallize.[4][5] |
Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Identification
This protocol outlines a general method for identifying unknown impurities.
-
Sample Preparation: Dissolve the crude Teneligliptin sample in a suitable diluent (e.g., methanol or mobile phase) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Use an analytical method similar to the one described in Table 1 .
-
Couple the HPLC outlet to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: 50-500 m/z.[2] This range covers the mass of Teneligliptin and most expected byproducts.
-
Collision Energy (for MS/MS): Use a ramped collision energy (e.g., 10-40 eV) to induce fragmentation.
-
-
Data Analysis:
-
Extract the mass spectrum for the unknown HPLC peak.
-
Determine the accurate mass of the parent ion to propose a molecular formula.
-
Analyze the fragmentation pattern (MS/MS data) to deduce the structure of the impurity. Compare fragments to the known fragmentation of Teneligliptin.
-
Protocol 2: Recrystallization for Purification
This protocol provides a general procedure for purifying this compound.
-
Solvent Selection: Choose a suitable solvent or solvent system from Table 2 .
-
Dissolution: Place the crude solid in an appropriately sized flask. Add the minimum amount of the chosen hot solvent (e.g., methanol) to completely dissolve the solid with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w) and heat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal and any insoluble material.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Purity Check: Analyze the final product by HPLC to confirm purity (target >99.7%).[4][5]
Visualizations
Synthesis and Impurity Formation
The following diagram illustrates a simplified synthetic pathway for Teneligliptin, highlighting stages where key impurities may be introduced.
References
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. jpsbr.org [jpsbr.org]
- 4. WO2014041560A2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
- 5. US9518048B2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
- 6. WO2021001695A1 - An improved process for the preparation of this compound hydrate - Google Patents [patents.google.com]
- 7. WO2015173779A1 - Process for the preparation of teneligliptin and its novel intermediates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. hrpub.org [hrpub.org]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Analytical Method Development And Validation of this compound [ijaresm.com]
Technical Support Center: Optimizing Teneligliptin Hydrobromide Formulation for Preclinical Oral Dosing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Teneligliptin hydrobromide formulations for preclinical oral dosing.
Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of this compound to consider for formulation development?
This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1] It is a white powder that is readily soluble in water, sparingly soluble in methanol, and slightly soluble in ethanol.[2] Its aqueous solubility is reported to be approximately 1.7 mg/mL, which can be influenced by the pH and temperature of the solvent.[3][4] Understanding these properties is crucial for selecting an appropriate dosing vehicle and strategy to ensure adequate exposure in preclinical studies.
2. What are the common challenges in formulating this compound for oral preclinical studies?
The primary challenge is its low aqueous solubility, which can lead to incomplete dissolution in the gastrointestinal tract and, consequently, low or variable oral bioavailability.[1][5] This can make it difficult to achieve the desired systemic exposure for pharmacokinetic and toxicological assessments. Other challenges include ensuring the physical and chemical stability of the formulation, especially for suspensions, and selecting excipients that are compatible with the drug substance and safe for the animal species being studied.
3. What are suitable vehicles for preclinical oral dosing of this compound?
For preclinical studies in rodents, simple aqueous vehicles are often preferred. Common choices include:
-
Water
-
Saline
-
0.5% Carboxymethylcellulose (CMC) suspension[6]
The choice of vehicle will depend on the required dose and the solubility of this compound at that concentration. For higher doses where solubility in simple aqueous vehicles is a limiting factor, formulation strategies to enhance solubility may be necessary.
4. How can the solubility and dissolution of this compound be enhanced?
Several techniques can be employed to improve the solubility and dissolution rate of this compound:
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) has been shown to enhance the dissolution of this compound.[3][4]
-
Particle Size Reduction: Techniques like micronization or nanosizing can increase the surface area of the drug particles, leading to a faster dissolution rate.[7]
-
pH Adjustment: As a weakly basic drug, the solubility of this compound can be influenced by the pH of the vehicle.[8]
-
Use of Surfactants: Incorporating surfactants can help to wet the drug particles and improve their dispersion and dissolution.[7]
5. How should the stability of a this compound formulation be assessed?
Stability studies are crucial to ensure that the drug remains stable in the dosing vehicle for the duration of the preclinical study. These studies typically involve:
-
Forced Degradation Studies: Exposing the drug to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and establish the stability-indicating nature of the analytical method.[9][10] this compound has been shown to be susceptible to degradation under basic, oxidative, and thermal stress.[9]
-
Formulation Stability: Assessing the physical and chemical stability of the prepared formulation at relevant storage conditions (e.g., room temperature and refrigerated) over a defined period. This includes monitoring for changes in appearance, pH, drug content, and in the case of suspensions, redispersibility and particle size.
Troubleshooting Guides
Issue 1: Precipitation of this compound in an aqueous vehicle.
| Potential Cause | Troubleshooting Step |
| Concentration exceeds solubility | - Determine the solubility of this compound in the selected vehicle at the intended storage temperature. - If the required concentration is too high, consider using a co-solvent system (e.g., with polyethylene glycol) or a solubilization technique like solid dispersion.[11] |
| pH of the vehicle | - Measure the pH of the formulation. This compound's solubility is pH-dependent. - Adjust the pH of the vehicle with a suitable buffer to a range where the drug is more soluble. |
| Temperature fluctuations | - Store the formulation at a controlled temperature. - Assess the impact of temperature on solubility during formulation development. |
Issue 2: Non-uniformity of a this compound suspension.
| Potential Cause | Troubleshooting Step |
| Inadequate wetting of drug particles | - Incorporate a suitable wetting agent (e.g., a surfactant like Tween 80) into the formulation to improve the dispersion of the drug particles.[7] |
| Particle agglomeration | - Optimize the mixing process (e.g., use a high-shear mixer or sonication) to break up agglomerates. - Consider particle size reduction techniques to obtain a more uniform and stable suspension. |
| Insufficient viscosity of the vehicle | - Increase the concentration of the suspending agent (e.g., 0.5% CMC) to enhance the viscosity of the vehicle and slow down particle settling. |
Issue 3: Inconsistent results in pharmacokinetic (PK) studies.
| Potential Cause | Troubleshooting Step |
| Incomplete drug dissolution in vivo | - Re-evaluate the formulation strategy to improve the dissolution rate (e.g., use of solid dispersions or micronized drug).[3][4] |
| Instability of the drug in the GI tract | - Assess the stability of this compound under simulated gastric and intestinal conditions. |
| Dosing inaccuracies | - Ensure the formulation is homogeneous before each dose administration, especially for suspensions. - Validate the dosing procedure (e.g., oral gavage technique). |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Readily soluble / ~1.7 mg/mL | [2][3][4] |
| Methanol | Sparingly soluble | [2] |
| Ethanol (99.5) | Slightly insoluble | [2] |
| Acetonitrile | Insoluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagents and Conditions | Degradation Observed | Reference |
| Acidic Hydrolysis | 0.1N HCl at 35°C for 48 hours | No significant degradation | [9] |
| Alkaline Hydrolysis | 0.1N NaOH at 35°C for 48 hours | Significant degradation | [9] |
| Oxidative Degradation | 3% H₂O₂ at 35°C for 48 hours | Significant degradation | [9] |
| Thermal Degradation | 69°C for 48 hours | Significant degradation | [12] |
| Photolytic Degradation | UV light at 365 nm for 48 hours | No significant degradation | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage in Rodents
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in purified water. Stir until a clear, homogeneous solution is formed.
-
Drug Weighing: Accurately weigh the required amount of this compound based on the desired concentration and final volume.
-
Wetting the Drug: In a mortar, add a small amount of the 0.5% CMC vehicle to the weighed this compound powder to form a smooth paste. This helps in the proper wetting of the drug particles.
-
Suspension Formation: Gradually add the remaining 0.5% CMC vehicle to the paste while continuously triturating with the pestle to form a uniform suspension.
-
Homogenization: For a more uniform and stable suspension, homogenize the mixture using a suitable method like sonication or a high-shear mixer.
-
Final Volume Adjustment: Transfer the suspension to a graduated cylinder and adjust the final volume with the 0.5% CMC vehicle.
-
Storage and Handling: Store the suspension in a well-closed container, protected from light, at the recommended temperature (e.g., 2-8°C). Before each administration, ensure the suspension is thoroughly mixed to guarantee dose uniformity.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week prior to the study.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with ad libitum access to water.
-
Dose Preparation: Prepare the this compound formulation (e.g., a suspension in 0.5% CMC) at the desired concentration. Ensure the formulation is homogeneous immediately before dosing.
-
Dose Administration: Administer the formulation orally via gavage at a specified dose (e.g., 1 mg/kg).[13]
-
Blood Sampling: Collect blood samples (e.g., from the tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., heparin).[6]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Determine the concentration of Teneligliptin in the plasma samples using a validated LC-MS/MS method.[6][14]
Protocol 3: Caco-2 Permeability Assay (General Protocol for BCS Class II Drugs)
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values within the acceptable range.
-
Preparation of Test Compound Solution: Prepare a solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution - HBSS) at a non-toxic concentration.
-
Permeability Assay (Apical to Basolateral):
-
Add the test compound solution to the apical (donor) compartment of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical):
-
Add the test compound solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Follow the same incubation and sampling procedure as for the A-B direction.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Mandatory Visualizations
References
- 1. future4200.com [future4200.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 8. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Teneligliptin hydrobromide cell-based assays
Welcome to the technical support center for Teneligliptin hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in cell-based assays and to offer detailed experimental protocols.
Mechanism of Action: DPP-4 Inhibition
Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] DPP-4 is a serine protease responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By inhibiting DPP-4, Teneligliptin increases the levels of active incretins. This leads to prolonged activation of their receptors on pancreatic β-cells, resulting in enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][3][4] The downstream signaling cascade involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during cell-based assays with Teneligliptin.
General Assay Variability
Question 1: My results are highly variable between replicate wells and experiments. What are the common causes?
Answer: Inconsistent results can stem from several technical and biological factors.
-
Technical Variability :
-
Pipetting and Liquid Handling : Inaccurate liquid handling is a primary source of error.[5] Use calibrated pipettes and consider reverse pipetting for viscous solutions.
-
Cell Seeding Density : Minor variations in the initial number of cells seeded can lead to significant differences in cell density at the time of measurement, affecting their response.[5][6] Ensure you have a homogenous cell suspension before seeding.
-
Edge Effects : Wells on the periphery of microplates are prone to evaporation, leading to changes in media and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.[5][6]
-
Compound Preparation : Ensure your this compound is fully dissolved and that serial dilutions are accurate. Precipitated compound can lead to inconsistent concentrations.[5]
-
-
Biological Variability :
-
Cell Line Integrity : Use authenticated, low-passage cell lines. Genetic drift can occur at high passage numbers, altering the cell's phenotype, receptor expression, and response to treatments.[5][7]
-
Cell Culture Conditions : Maintain consistent culture conditions, including media composition, serum batches, incubation times, temperature, and CO2 levels.[5]
-
DPP-4 Inhibition Assays
Question 2: In my fluorescence-based DPP-4 inhibition assay, the signal from my "no inhibitor" control is weak. What could be the cause?
Answer: A weak positive signal in a DPP-4 activity assay typically points to low enzyme activity. Consider the following:
-
Enzyme Activity : The recombinant DPP-4 enzyme may have lost activity due to improper storage or handling. Ensure it is stored at the correct temperature and avoid repeated freeze-thaw cycles.
-
Substrate Integrity : The fluorescent substrate (e.g., H-Gly-Pro-AMC) is light-sensitive.[1] Ensure it has been stored protected from light and is not expired.
-
Assay Buffer : The pH and composition of the assay buffer are critical for optimal enzyme activity. Verify that the buffer was prepared correctly.
-
Incubation Time/Temperature : The enzyme reaction is time and temperature-dependent. Ensure the incubation is carried out at 37°C for the recommended duration (e.g., 30-60 minutes).[1][8]
Question 3: I'm seeing high background fluorescence in my DPP-4 assay wells, even in the "no enzyme" controls.
Answer: High background can obscure the signal and reduce the assay window.
-
Substrate Degradation : The H-Gly-Pro-AMC substrate can degrade over time, leading to spontaneous release of the fluorescent AMC product. Prepare the substrate solution fresh for each experiment.[1]
-
Contaminated Reagents : Check for contamination in your assay buffer or other reagents.[6]
-
Plate Type : Ensure you are using a suitable low-fluorescence plate (e.g., solid black) for your assay to minimize background readings.
GLP-1 Secretion Assays
Question 4: I am unable to detect a significant increase in GLP-1 secretion after treating cells with Teneligliptin and a secretagogue.
Answer: This is a common challenge, often related to the inherent instability of GLP-1 and assay sensitivity.
-
GLP-1 Degradation : GLP-1 is rapidly degraded by DPP-4 activity in your cell culture supernatant.[9][10] It is critical to add a DPP-4 inhibitor (this can be Teneligliptin itself or another inhibitor like sitagliptin) to your collection buffer immediately upon harvesting the supernatant.[1]
-
Assay Sensitivity : Physiological levels of secreted GLP-1 can be very low (in the pM range).[9] Ensure your ELISA kit has sufficient sensitivity to detect these levels. There is also high variability among commercially available GLP-1 assay kits.[9]
-
Cell Health : Use a healthy, low-passage population of a suitable cell line (e.g., NCI-H716 or STC-1) that is known to secrete GLP-1.[1][11]
-
Stimulation : Ensure your GLP-1 secretagogue (e.g., PMA) is active and used at an optimal concentration and incubation time.[1]
cAMP Accumulation Assays
Question 5: The cAMP response in my cells is inconsistent or lower than expected after treatment.
Answer: As a downstream measure of GLP-1 receptor activation, cAMP assays are subject to multiple sources of variability.
-
Receptor Expression : GLP-1 receptor expression can decrease with excessive cell passaging.[7] Use cells within a consistent, low passage number range.
-
Phosphodiesterase (PDE) Activity : Intracellular PDEs rapidly degrade cAMP. Most cAMP assay protocols recommend the inclusion of a PDE inhibitor, such as IBMX, in the stimulation buffer to allow for cAMP accumulation.
-
Detection System : Verify the quality and expiration date of your cAMP detection kit reagents. Ensure that your plate reader's settings are optimized for the specific assay format (e.g., FRET, luminescence).[7]
-
Agonist Incubation Time : The kinetics of cAMP production can be transient. Optimize and maintain a consistent incubation time with the agonist.[7]
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of Teneligliptin against DPP-4
Lower IC50 values indicate higher potency.[1]
| Enzyme Source | IC50 Value (nM) | Reference |
| Human DPP-4 | 0.37 | [2] |
| Human DPP-4 | 0.889 | [4] |
| Rat DPP-4 | 0.29 | [2] |
| Human Plasma DPP-4 | 1.75 | [4] |
Table 2: Summary of Teneligliptin Stability under Stress Conditions
Forced degradation studies help identify potential degradation pathways.
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 48 hours | No Degradation | [12][13] |
| Alkaline Hydrolysis | 0.1 N NaOH | 48 hours | Significant Degradation | [12][13] |
| Oxidative | 3% H₂O₂ | 48 hours | Degradation Observed | [12][14] |
| Thermal | 60°C | 48 hours | Degradation Observed | [12][14] |
| Photolytic | UV light (365 nm) | 48 hours | No Degradation | [12][14] |
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
This protocol outlines a method to determine the inhibitory activity of Teneligliptin against DPP-4 using a fluorogenic substrate.[1][8]
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Assay Buffer
-
H-Gly-Pro-AMC Substrate
-
This compound
-
Known DPP-4 Inhibitor (e.g., Sitagliptin) for positive control
-
Vehicle (e.g., DMSO diluted in assay buffer)
-
96-well solid black microplate
Methodology:
-
Reagent Preparation :
-
Dilute the recombinant human DPP-4 enzyme to the desired concentration in pre-warmed assay buffer.
-
Prepare the H-Gly-Pro-AMC substrate solution in assay buffer. Protect this solution from light.[1]
-
Prepare serial dilutions of Teneligliptin in assay buffer.
-
-
Assay Setup (96-well plate) :
-
Test Wells : Add 10 µL of the diluted Teneligliptin solutions.
-
Positive Control Wells : Add 10 µL of a known DPP-4 inhibitor.
-
Negative Control (100% Activity) Wells : Add 10 µL of vehicle.
-
Blank (No Enzyme) Wells : Add 10 µL of vehicle.
-
-
Enzyme Addition :
-
Add 40 µL of diluted DPP-4 enzyme solution to all wells except the Blank wells.
-
Add 40 µL of assay buffer to the Blank wells.
-
Mix gently and incubate for 10 minutes at 37°C.
-
-
Reaction Initiation :
-
Add 50 µL of the H-Gly-Pro-AMC substrate solution to all wells to start the reaction.
-
-
Measurement :
-
Data Analysis :
-
Subtract the background fluorescence from Blank wells from all other readings.
-
Calculate the percentage of inhibition for each Teneligliptin concentration relative to the vehicle control.
-
Plot the % inhibition against the logarithm of the Teneligliptin concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Protocol 2: Cell-Based GLP-1 Secretion Assay
This protocol can be used to assess the effect of Teneligliptin on GLP-1 secretion from enteroendocrine cells (e.g., NCI-H716).[1]
Materials:
-
NCI-H716 cells
-
Standard cell culture medium and reagents
-
Krebs-Ringer Bicarbonate Buffer (KRBB)
-
This compound
-
GLP-1 secretagogue (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
Collection buffer (KRBB containing a DPP-4 inhibitor)
-
GLP-1 ELISA Kit
-
24-well cell culture plates
Methodology:
-
Cell Culture :
-
Cell Treatment :
-
Sample Collection :
-
Carefully collect the supernatant from each well into microcentrifuge tubes containing the collection buffer (with a DPP-4 inhibitor). This step is crucial to prevent the degradation of secreted GLP-1.[1]
-
Centrifuge the tubes to pellet any detached cells and transfer the clarified supernatant to new tubes. Samples can be stored at -80°C or used immediately.
-
-
GLP-1 Measurement :
-
Measure the concentration of GLP-1 in each sample using a sensitive GLP-1 ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis :
-
Generate a standard curve for the GLP-1 ELISA.
-
Calculate the concentration of GLP-1 in each sample based on the standard curve.
-
Compare the GLP-1 secretion in Teneligliptin-treated cells to control cells to determine its effect.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 4. ijpscr.info [ijpscr.info]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. alpco.com [alpco.com]
- 10. mercodia.com [mercodia.com]
- 11. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability-Indicating HPLC Method for Teneligliptin Hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stability-indicating HPLC analysis of Teneligliptin hydrobromide. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for a stability-indicating RP-HPLC method for Teneligliptin?
A1: A common and effective method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile in an isocratic elution mode.[1][2] Detection is typically performed using a UV detector at approximately 246 nm.[1][3][4]
Q2: What are the typical system suitability parameters I should aim for?
A2: System suitability tests are crucial to ensure the HPLC system is performing correctly. Key parameters include the tailing factor, the number of theoretical plates, and the relative standard deviation (% RSD) of replicate injections. Specific acceptance criteria are detailed in Table 2.
Q3: Under which conditions is this compound known to degrade?
A3: Forced degradation studies have shown that Teneligliptin is susceptible to degradation under basic (alkaline), oxidative (peroxide), and thermal stress conditions.[1][2][5] It is generally found to be stable under acidic and photolytic conditions.[1][2][5][6]
Q4: Can this method separate Teneligliptin from its degradation products?
A4: Yes, the described methods are stability-indicating, meaning they are capable of separating the intact Teneligliptin peak from peaks corresponding to its degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API).[3][7]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Teneligliptin
This protocol outlines a typical method for the analysis of this compound.
1. Chromatographic Conditions:
-
Column: Kromasil 100-5C18 (250 x 4.6 mm, 5 µm) or equivalent.[1][2]
-
Mobile Phase: A 60:40 (v/v) mixture of pH 6.0 phosphate buffer and acetonitrile.[1][2]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 30°C.[7]
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Hydrate and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.[3]
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with methanol.[3]
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (methanol or mobile phase) to ensure no interfering peaks are present.
-
Perform six replicate injections of the working standard solution.
-
Verify that the system suitability parameters (see Table 2) are within the acceptable limits.
-
Inject the test samples for analysis.
Protocol 2: Forced Degradation Studies
To assess the stability-indicating nature of the method, Teneligliptin is subjected to various stress conditions.
-
Acid Hydrolysis: Treat the drug solution with 0.1N HCl at 35°C for 48 hours. Neutralize the sample with an equivalent amount of NaOH before injection.[1][5]
-
Base Hydrolysis: Treat the drug solution with 0.1N NaOH at 35°C for 48 hours. Neutralize the sample with an equivalent amount of HCl before injection.[1][5]
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at 35°C for 48 hours.[1][5]
-
Thermal Degradation: Heat the drug solution at 60°C - 70°C for 48 hours in a reflux apparatus.[1][5]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., at 365 nm) for 48 hours.[1][5]
After exposure, dilute the stressed samples with the mobile phase to a suitable concentration and analyze by HPLC.
Troubleshooting Guide
Q: Why is my Teneligliptin peak exhibiting tailing? A:
-
Cause: Secondary interactions between the analyte (if basic) and acidic silanol groups on the silica-based column packing are a common cause.[8][9]
-
Solution:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate. Buffering the mobile phase at least 2 pH units away from the analyte's pKa can help.
-
Use a Base-Deactivated Column: Employ a column with end-capping to minimize exposed silanol groups.[9]
-
Column Contamination: A blocked guard column or frit can cause peak distortion. Try replacing the guard column or reverse-flushing the analytical column (if permitted by the manufacturer).
-
Column Void: A void at the column inlet can lead to tailing. This may require column replacement.
-
Q: My peak is fronting (looks like a shark fin). What's the cause? A:
-
Cause: Peak fronting is most often caused by sample overload, where the concentration or injection volume is too high for the column's capacity.[10] Another common reason is that the sample is dissolved in a solvent stronger than the mobile phase.[9]
-
Solution:
-
Reduce Sample Concentration: Dilute your sample and reinject. This is the most effective solution for overload.[10]
-
Decrease Injection Volume: If dilution is not possible, reduce the volume of sample injected onto the column.
-
Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to ensure compatibility and prevent peak distortion.[9]
-
Q: My retention time for Teneligliptin is shifting between injections. What should I check? A:
-
Cause: Fluctuations in mobile phase composition, flow rate, or column temperature can lead to retention time variability.
-
Solution:
-
Check Pump Performance: Ensure the pump is delivering a consistent flow rate and that there are no leaks or air bubbles in the system. Degas the mobile phase properly.[9]
-
Verify Mobile Phase Preparation: Inconsistent mobile phase preparation can cause shifts. Ensure accurate measurement and mixing of solvents.[11]
-
Column Temperature Control: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.[8]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.
-
Q: I'm observing a noisy or drifting baseline. What are the potential causes? A:
-
Cause: A noisy baseline can stem from the detector, contaminated mobile phase, or air bubbles in the system.
-
Solution:
-
Degas Mobile Phase: Thoroughly degas the mobile phase using sonication or an online degasser to remove dissolved air.
-
Check for Leaks: Inspect all fittings and connections for leaks, which can introduce air into the system.[9]
-
Clean the Detector Cell: Contamination in the detector flow cell can cause baseline issues. Flush the cell with a strong solvent like isopropanol.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade solvents to avoid contamination.[9]
-
Data Presentation
Table 1: Recommended HPLC Method Parameters for Teneligliptin Analysis
| Parameter | Recommended Condition | Source(s) |
| Stationary Phase | C18 (e.g., Kromasil, Shisedo, Gemini) | [1][2][3][12] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | [1][2][3] |
| Mobile Phase | Phosphate Buffer (pH 3.0-6.0) : Acetonitrile | [1][2][4] |
| (Proportions vary, e.g., 60:40, 70:30) | [1][4] | |
| Elution Mode | Isocratic | [1][2] |
| Flow Rate | 1.0 mL/min | [1][2][3] |
| Detection (UV) | 242 - 246 nm | [1][4][13] |
| Column Temperature | Ambient or 30°C | [7] |
Table 2: Typical System Suitability Test Parameters
| Parameter | Acceptance Criteria | Source(s) |
| Tailing Factor (Asymmetry) | ≤ 2.0 | [7] |
| Theoretical Plates | > 2000 | [7] |
| % RSD of Peak Area | < 2.0% (for n≥5 injections) | [4] |
Table 3: Summary of Forced Degradation Studies for Teneligliptin
| Stress Condition | Reagent/Method | Observation | Source(s) |
| Acidic | 0.1N HCl | Stable / No significant degradation | [1][2][6] |
| Alkaline (Basic) | 0.1N NaOH | Significant degradation observed | [1][2][6] |
| Oxidative | 3% - 20% H₂O₂ | Significant degradation observed | [1][2][6][7] |
| Thermal | Heat (60-70°C) | Degradation observed | [1][2][7] |
| Photolytic | UV Light | Stable / No significant degradation | [1][2][6] |
Visualizations
Experimental Workflow
Caption: Workflow for Teneligliptin HPLC Analysis.
Troubleshooting Logic
Caption: Decision tree for common HPLC troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jpsbr.org [jpsbr.org]
- 4. ijtsrd.com [ijtsrd.com]
- 5. d-nb.info [d-nb.info]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Peak Shape Problems in HPLC | Waters [waters.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Forced Degradation Studies of Teneligliptin Hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Teneligliptin hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
A1: Forced degradation studies for this compound typically involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its stability and identify potential degradation products.[1][2][3][4][5]
Q2: Which analytical technique is most suitable for analyzing the degradation products of this compound?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed and suitable technique for the separation and quantification of this compound and its degradation products.[1][2][3][6] Ultra-Performance Liquid Chromatography (UPLC) has also been used for faster and more efficient separations.[7]
Q3: How can I ensure the stability-indicating nature of my analytical method?
A3: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To ensure this, the method must be validated according to ICH guidelines, demonstrating specificity, accuracy, precision, linearity, and robustness.[5] The method should be able to resolve the main peak from all degradation product peaks.
Q4: What are the common degradation pathways for this compound?
A4: Based on forced degradation studies, this compound is found to be significantly susceptible to degradation under basic, oxidative, and thermal stress conditions.[1][2][4][6][7] It shows comparatively more stability under acidic and photolytic conditions.[2][4][6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape or resolution in HPLC chromatogram. | - Inappropriate mobile phase composition or pH.- Column degradation or contamination.- Inadequate flow rate. | - Optimize the mobile phase by adjusting the ratio of organic solvent to buffer and the pH. A common mobile phase is a mixture of acetonitrile, methanol, and a phosphate buffer.[5][6]- Use a guard column to protect the analytical column.- Flush the column with a strong solvent to remove contaminants.- Ensure the flow rate is optimized for the column dimensions and particle size. A typical flow rate is 1.0 mL/min.[1][6] |
| Inconsistent retention times. | - Fluctuation in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure accurate measurements of all components.- Check the HPLC pump for leaks and ensure it is delivering a constant flow. |
| No degradation observed under a specific stress condition. | - Stress conditions are not harsh enough (e.g., concentration of stressor, temperature, or duration is too low). | - Increase the concentration of the acid, base, or oxidizing agent.- Increase the temperature or the duration of exposure to the stress condition. Refer to the detailed experimental protocols for recommended starting conditions. |
| Excessive degradation leading to a very small parent drug peak. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor, the temperature, or the duration of the stress study to achieve partial degradation (typically 5-20%). |
| Appearance of unexpected peaks in the chromatogram. | - Contamination from glassware, solvents, or reagents.- Interaction with excipients if using a formulated product. | - Use high-purity solvents and reagents and ensure all glassware is thoroughly cleaned.- Analyze a placebo sample (containing all excipients without the API) under the same stress conditions to identify any peaks originating from the excipients. |
Experimental Protocols & Data
Summary of Forced Degradation Conditions and Results
The following tables summarize the conditions and outcomes of forced degradation studies on this compound as reported in various studies.
Table 1: Degradation of this compound under Various Stress Conditions
| Stress Condition | Reagent/Method | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 35°C | 48 hours | No Degradation | [2][4] |
| 2 N HCl | 60°C | 30 min | 3.66 | [3] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 35°C | 48 hours | Significant Degradation | [2][4] |
| 2 N NaOH | 60°C | 30 min | 2.75 | [3] | |
| Oxidative Degradation | 3% H₂O₂ | 35°C | 48 hours | Degradation Observed | [2][4] |
| 20% v/v H₂O₂ | 60°C | 30 min | 1.01 | [3] | |
| Thermal Degradation | Dry Heat | 69°C | 48 hours | Degradation Observed | [2][4] |
| Dry Heat | 105°C | 6 hours | Degradation Observed | [3] | |
| Photolytic Degradation | UV Light (365 nm) | Ambient | 48 hours | No Degradation | [2][4] |
| UV Light | Ambient | 7 days | Degradation Observed | [3] |
Table 2: Example of a Validated Stability-Indicating RP-HPLC Method
| Parameter | Result |
| Column | Kromasil 100-5C18 (250x4.6mm, 5µm)[6] |
| Mobile Phase | pH 6.0 Phosphate buffer: Acetonitrile (60:40 v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 246 nm[1][2][5][6] |
| Linearity Range | 100-500 µg/mL[2][4] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 2.78 µg/mL[1] |
| Limit of Quantification (LOQ) | 8.45 µg/mL[1] |
Detailed Methodologies
1. Acid Degradation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution.
-
To a specific volume of the stock solution, add an equal volume of 0.1 N HCl.
-
After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
2. Base Degradation:
-
To a specific volume of the stock solution, add an equal volume of 0.1 N NaOH.
-
After incubation, neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute the final solution with the mobile phase for analysis.
3. Oxidative Degradation:
-
Treat a specific volume of the stock solution with an equal volume of 3% hydrogen peroxide.
-
After the specified time, dilute the sample with the mobile phase for injection into the HPLC system.
4. Thermal Degradation:
-
Place the solid drug substance in a hot air oven maintained at 69°C for 48 hours.[2][4]
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample in the mobile phase for analysis.
5. Photolytic Degradation:
-
Expose the drug substance to UV light at 365 nm for 48 hours.[2][4]
-
After exposure, prepare a solution of the sample in the mobile phase for HPLC analysis.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
References
- 1. jpsbr.org [jpsbr.org]
- 2. d-nb.info [d-nb.info]
- 3. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. rjpbcs.com [rjpbcs.com]
Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of Teneligliptin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Teneligliptin hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS bioanalysis and how do I identify them?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and reproducibility of the analysis.[1] To confirm a matrix effect, you can calculate the Matrix Factor (MF) by comparing the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the analyte in a neat (pure) solution at the same concentration.[1] An MF value of 1 indicates no matrix effect, less than 1 indicates ion suppression, and greater than 1 signifies ion enhancement.[1]
Q2: What is the most effective way to compensate for matrix effects?
A2: The most effective strategy is to use a stable isotope-labeled internal standard (SIL-IS), such as Teneligliptin D8.[1][2][3] A SIL-IS is chemically almost identical to the analyte, so it co-elutes and experiences nearly the same degree of ion suppression or enhancement.[1][2] By using the peak area ratio of the analyte to the internal standard for quantification, variability caused by matrix effects can be normalized, leading to more accurate and precise results.[1]
Q3: Can a stable isotope-labeled internal standard like Teneligliptin D8 completely eliminate matrix effects?
A3: While highly effective for compensation, a SIL-IS may not completely eliminate the consequences of matrix effects.[1] In cases of severe ion suppression, the signal intensity for both the analyte and the internal standard can be significantly reduced, potentially compromising the sensitivity and the lower limit of quantification (LLOQ).[1] Therefore, it is still crucial to optimize sample preparation and chromatographic conditions to minimize the underlying matrix interferences.[1]
Q4: Which sample preparation technique is best for reducing matrix effects for Teneligliptin?
A4: The choice of sample preparation technique significantly impacts the cleanliness of the final extract and the extent of matrix effects.[4]
-
Solid-Phase Extraction (SPE): Generally considered the most effective method for removing matrix interferences, providing the cleanest extracts.[1][4]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than protein precipitation and has been shown to provide high recovery rates (often exceeding 82%) for Teneligliptin.[1][5][6]
-
Protein Precipitation (PPT): A simple and fast method, but it often results in "dirtier" extracts with more significant matrix effects.[1][4]
Q5: My recovery for Teneligliptin is low and inconsistent. How can I improve this?
A5: Low and inconsistent recovery is typically related to the extraction procedure. Consider the following optimizations:
-
Optimize Extraction pH: Adjusting the pH of the sample and extraction solvent can significantly improve the extraction efficiency for a basic compound like Teneligliptin.[1][4]
-
Change Extraction Solvent/Method: If using LLE, experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether).[4][7] If using SPE, try different sorbent chemistries and elution solvents.[1]
-
Ensure Thorough Mixing: Increase vortexing or mixing time to ensure the analyte can fully partition from the aqueous sample into the extraction solvent.[1]
Q6: What are the typical Multiple Reaction Monitoring (MRM) transitions and preferred ionization mode for Teneligliptin?
A6: Teneligliptin is a basic compound that is readily protonated. Therefore, positive ion electrospray ionization (ESI+) is the preferred mode for achieving high sensitivity.[7]
-
Teneligliptin: A common MRM transition is m/z 427.2 → 243.1.[7]
-
Teneligliptin-d8 (SIL-IS): A typical transition is m/z 435.2 → 251.3.[7]
Troubleshooting Guide for Matrix Effects
This guide provides a systematic workflow for identifying, troubleshooting, and mitigating matrix effects during the LC-MS/MS analysis of Teneligliptin.
Step 1: Quantify the Matrix Effect
Before making changes, it's essential to confirm and quantify the extent of the matrix effect.
-
Calculation: Determine the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area of Analyte in Post-Extraction Spiked Blank Matrix) / (Peak Area of Analyte in Neat Solution)
-
-
Interpretation:
-
MF < 1: Ion Suppression
-
MF > 1: Ion Enhancement
-
MF = 1: No Matrix Effect
-
Step 2: Optimize Sample Preparation
The most effective way to reduce matrix effects is to remove the interfering components before analysis.[4]
-
Protein Precipitation (PPT): Fast but least clean. Best for initial screening.
-
Liquid-Liquid Extraction (LLE): Offers a good balance of cleanliness and ease of use. The pH of the aqueous sample can be adjusted to improve the extraction efficiency of Teneligliptin.[4]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a sorbent to selectively retain the analyte while washing away interferences.[1][3] This is the preferred method for minimizing matrix effects.
Step 3: Refine Chromatographic Conditions
If matrix effects persist, modifying the LC method can help separate Teneligliptin from co-eluting interferences.[1]
-
Change Analytical Column: A column with a different stationary phase chemistry can alter selectivity and resolve the analyte from interferences.[1] Using a column with end-capping can reduce peak tailing for basic compounds like Teneligliptin.[8]
-
Adjust Mobile Phase Gradient: A shallower or modified gradient can improve the resolution between Teneligliptin and matrix components.[1]
-
Modify Mobile Phase pH: For Teneligliptin, an acidic mobile phase (e.g., containing 0.1% formic acid) promotes protonation, which is ideal for positive mode ESI and can improve peak shape.[7][8]
Step 4: Optimize Mass Spectrometer Source Parameters
Fine-tuning the ESI source parameters can help maximize the analyte signal and potentially reduce the impact of interferences.[7]
-
Systematic Optimization: Infuse a standard solution of Teneligliptin and adjust key parameters one at a time to maximize signal intensity.[7]
-
Key Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[7]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Relative Cleanliness | Throughput | Effectiveness Against Matrix Effects |
| Protein Precipitation (PPT) | Protein removal by denaturation with an organic solvent. | Low | High | Low to Moderate[1] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Moderate | Moderate | Moderate to High[1][5] |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. | High | Low to Moderate | High[1][3] |
Table 2: Performance Characteristics of Validated Bioanalytical Methods for Teneligliptin
| Parameter | LC-MS/MS Method | RP-HPLC Method |
| Internal Standard | Teneligliptin D8[9] | Sitagliptin[9] |
| Linearity Range | 5 - 1000 ng/mL[9] | 7.20 - 470 ng/mL[9] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[9] | 7.20 ng/mL[9] |
| Recovery (%) | > 85%[9] | > 82%[9] |
| Metabolite Quantification | Yes (e.g., Teneligliptin sulfoxide)[9] | No[9] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a fast and simple method for sample cleanup.[1][8]
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., Teneligliptin D8).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[1][2]
-
Vortex the mixture vigorously for 1 minute.[2]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner extract than PPT.[1]
-
Aliquot 200 µL of plasma into a glass tube.[7]
-
Add 100 µL of the internal standard solution.[7]
-
Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate).[7]
-
Vortex for 5 minutes to ensure thorough mixing.[7]
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.[7]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitute the residue in 200 µL of the mobile phase and inject.[7]
Protocol 3: Solid-Phase Extraction (SPE)
This protocol offers the cleanest extracts, minimizing matrix effects.[1]
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[1]
-
To 500 µL of plasma, add 50 µL of the internal standard working solution.[1]
-
Load the plasma sample onto the conditioned SPE cartridge.[1]
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[1]
-
Elute the analyte and internal standard with 1 mL of methanol.[1]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase and inject.[1]
Visualizations
Caption: Troubleshooting workflow for mitigating matrix effects.
Caption: Comparison of sample preparation technique workflows.
Caption: Ion suppression from matrix components in the ESI source.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Dissolution Profile of Teneligliptin Hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the dissolution profile of the poorly water-soluble drug, Teneligliptin hydrobromide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My dissolution results for pure this compound are low and inconsistent. What could be the cause?
Low and variable dissolution results for the pure drug substance are often multifactorial. Consider the following potential causes and troubleshooting steps:
-
Particle Size and Morphology: The particle size and crystal form of the active pharmaceutical ingredient (API) significantly impact its dissolution rate.
-
Troubleshooting:
-
Characterize the particle size distribution of your this compound powder using techniques like laser diffraction.
-
Consider particle size reduction techniques such as micronization or milling to increase the surface area available for dissolution.[1][2][3]
-
Evaluate the crystalline form (polymorphism) of the API, as amorphous forms tend to be more soluble than crystalline forms.[1][4]
-
-
-
Dissolution Medium and Method: The composition and parameters of your dissolution test can greatly influence the results.
-
Troubleshooting:
-
Medium Selection: this compound's solubility is pH-dependent.[5][6][7][8] Ensure the pH of your dissolution medium is appropriate. While distilled water has been used, consider buffered solutions that mimic physiological conditions.[7][9]
-
Degassing: Ensure the dissolution medium is properly degassed to prevent the formation of air bubbles on the tablet surface, which can hinder dissolution.[10]
-
Apparatus and Agitation: Verify the correct setup and calibration of your dissolution apparatus (e.g., USP Apparatus 2). The paddle speed (RPM) should be consistent and appropriate for the formulation.[11][12][13]
-
-
-
Analyst Technique: Inconsistent handling and sampling can introduce variability.
-
Troubleshooting:
-
2. I'm trying to develop a solid dispersion of this compound, but the dissolution enhancement is not as expected. What should I investigate?
Solid dispersions aim to enhance dissolution by dispersing the drug in a hydrophilic carrier in an amorphous state.[1][2][4] If you're not seeing the desired improvement, consider these points:
-
Polymer Selection and Drug-to-Polymer Ratio: The choice of polymer and the ratio of drug to polymer are critical.
-
Troubleshooting:
-
Experiment with different hydrophilic carriers. Studies have shown that polymers like Hydroxypropylmethylcellulose (HPMC) and Polyvinylpyrrolidone (PVP) can be effective for this compound.[5][6][7]
-
Optimize the drug-to-polymer ratio. Ratios of 1:1, 1:2, and 2:1 have been investigated, with a 1:2 ratio of this compound to HPMC showing significant improvement in some studies.[5][6][7]
-
-
-
Preparation Method: The method used to prepare the solid dispersion impacts its physical state and performance.
-
Troubleshooting:
-
Compare different preparation techniques. The kneading method has been reported to be more effective than simple physical mixing for this compound solid dispersions.[5][6][7] Other methods to consider include solvent evaporation and melt extrusion.[2]
-
Ensure the drug is fully dissolved or molecularly dispersed in the carrier during preparation.
-
-
-
Physical Characterization: It's crucial to confirm the physical state of the drug within the dispersion.
-
Troubleshooting:
-
Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that the drug is in an amorphous state and not recrystallizing.
-
Fourier-Transform Infrared Spectroscopy (FTIR) can be used to check for potential interactions between the drug and the polymer.[15]
-
-
3. My nanosuspension of this compound shows particle aggregation over time. How can I improve its stability?
Nanosuspensions increase the dissolution rate by significantly increasing the surface area of the drug.[4][16] However, their high surface energy can lead to aggregation.
-
Stabilizer Selection and Concentration: The choice and concentration of stabilizers are crucial for preventing particle aggregation.
-
Troubleshooting:
-
Experiment with different types of stabilizers, including polymers and surfactants. For Teneligliptin nanosuspensions, various stabilizers have been explored.[17][18][19]
-
Optimize the concentration of the stabilizer. Insufficient stabilizer will not provide adequate steric or electrostatic repulsion, while excessive amounts can have other undesirable effects.
-
A combination of stabilizers can sometimes provide better stability (electrosteric stabilization).[16]
-
-
-
Zeta Potential: The zeta potential is an indicator of the surface charge of the nanoparticles and, consequently, their stability.
-
Troubleshooting:
-
Measure the zeta potential of your nanosuspension. A general rule of thumb is that a zeta potential of at least ±30 mV is required for good electrostatic stabilization.
-
If the zeta potential is low, consider adding charged surfactants or polymers to increase the surface charge.
-
-
-
Storage Conditions: Temperature and other storage conditions can affect the stability of the nanosuspension.
-
Troubleshooting:
-
Store the nanosuspension at a suitable temperature, as elevated temperatures can increase the kinetic energy of the particles and lead to aggregation.
-
Avoid freeze-thaw cycles unless the formulation is specifically designed to withstand them.
-
-
Data Summary
Table 1: Dissolution Enhancement of this compound Solid Dispersions
| Preparation Method | Carrier | Drug:Carrier Ratio | % Drug Release (at 60 min) | Reference |
| Physical Mixture | PVP | 1:2 | 97.16% | [5][7] |
| Kneading Method | HPMC | 1:2 | 98.91% | [5][7] |
| Pure Drug | - | - | Lower than solid dispersions | [5][7] |
Table 2: Characterization of Teneligliptin Nanosuspensions
| Formulation Code | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | % Drug Release (at 24 hours) | Reference |
| F1 - F9 (Range) | 211 - 486 | 0.218 - 0.331 | -1.60 to -4.79 | - | [17][18] |
| Optimized (F8) | - | - | - | Maximum | [17][18] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Kneading Method
-
Materials: this compound, Hydroxypropylmethylcellulose (HPMC), Methanol, Mortar and Pestle.
-
Procedure:
-
Accurately weigh this compound and HPMC in the desired ratio (e.g., 1:2).
-
Triturate the physical mixture in a clean, dry mortar.
-
Add a sufficient volume of methanol to the powder mixture to form a thick paste.
-
Knead the paste thoroughly for 15-20 minutes.
-
Dry the resulting mass in a hot air oven at 40-50°C until the solvent has completely evaporated.
-
Pulverize the dried mass and pass it through a suitable sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further evaluation.
-
Protocol 2: Preparation of Teneligliptin Nanosuspension by Nanoprecipitation Technique
-
Materials: this compound, Polymer (e.g., Ethyl cellulose), Stabilizer (e.g., Polyvinyl alcohol - PVA), Organic Solvent (e.g., Acetone), Aqueous Phase (e.g., Distilled water).
-
Procedure:
-
Dissolve this compound and the polymer in the organic solvent to form the organic phase.
-
Dissolve the stabilizer in the aqueous phase.
-
Inject the organic phase into the aqueous phase under constant magnetic stirring at a specific rate.
-
Continue stirring for a specified period to allow for solvent evaporation and nanoparticle formation.
-
The resulting nanosuspension can be further processed (e.g., lyophilized) if a solid dosage form is desired.
-
Protocol 3: In-Vitro Dissolution Testing
-
Apparatus: USP Dissolution Testing Apparatus 2 (Paddle type).
-
Dissolution Medium: 900 mL of a suitable medium (e.g., distilled water or a buffered solution).[7][9]
-
Temperature: 37 ± 0.5°C.
-
Procedure:
-
Place the specified amount of the formulation (pure drug, solid dispersion, or nanosuspension equivalent to a specific dose) in each dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at a λmax of approximately 250 nm).[7]
-
Visualizations
Caption: Troubleshooting workflow for low or inconsistent dissolution results.
Caption: Optimization strategy for this compound solid dispersions.
Caption: Pathway to improving the stability of this compound nanosuspensions.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. asianjpr.com [asianjpr.com]
- 6. researchgate.net [researchgate.net]
- 7. asianjpr.com [asianjpr.com]
- 8. asianjpr.com [asianjpr.com]
- 9. Enhancement of Dissolution profile of poorly water soluble drug using Water Soluble Carriers - ProQuest [proquest.com]
- 10. Investigation of Dissolution Failure [pharmaspecialists.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Troubleshooting Dissolution Methods for Solid Oral Dosage Forms : Compliance Training Webinar (Online Seminar) - ComplianceOnline.com [complianceonline.com]
- 15. impactfactor.org [impactfactor.org]
- 16. mdpi.com [mdpi.com]
- 17. rjptonline.org [rjptonline.org]
- 18. researchgate.net [researchgate.net]
- 19. discovery.researcher.life [discovery.researcher.life]
Teneligliptin Hydrobromide Large-Scale Synthesis and Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the large-scale synthesis and purification of Teneligliptin hydrobromide. This guide is intended to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the large-scale synthesis of Teneligliptin?
A1: The primary challenges in the large-scale synthesis of Teneligliptin often revolve around the stability of starting materials, cost-effectiveness, and achieving high purity and yield. For instance, some established synthetic routes utilize reagents like diketene, which is known for its instability, making it difficult to handle in an industrial setting.[1][2] The objective of process development is often to find alternative, more stable intermediates and to devise a synthetic strategy that is both economically viable and scalable.[3][4][5]
Q2: What level of chemical and chiral purity is expected for this compound, and how can it be achieved?
A2: For pharmaceutical applications, a high degree of purity is essential. Typically, the chemical purity of this compound should be at least 99.5%, with some processes achieving purities of 99.7% and even up to 99.9% as measured by High-Performance Liquid Chromatography (HPLC).[1] Chiral purity is also a critical parameter, with the desired (2S,4S) isomer being the active pharmaceutical ingredient. The presence of other stereoisomers, such as the (2R,4R) isomer, should be strictly controlled, often to levels below 0.1%.[1] Achieving this level of purity typically involves meticulous control of the synthesis process and robust purification methods, primarily through crystallization.[1][6][7]
Q3: What are the recommended analytical techniques for purity and impurity profiling of this compound?
A3: The most widely used analytical techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for assessing chemical purity and chiral HPLC for determining enantiomeric purity.[6][7][8] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for the identification and characterization of impurities.[9] Gas Chromatography (GC) may also be employed for the analysis of residual solvents.[10]
Troubleshooting Guides
Issue 1: Low Yield During Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unstable Reagents: Use of unstable reagents like diketene in early synthetic steps.[1][2] | Consider alternative synthetic routes that utilize more stable and commercially available starting materials.[3][4][5] | Improved reaction consistency and overall yield. |
| Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can lead to side reactions and reduced yield. | Optimize reaction parameters such as temperature, solvent, and catalyst. For example, some processes have been optimized to run at lower temperatures to minimize side product formation.[11] | Increased conversion to the desired product and higher isolated yield. |
| Inefficient Intermediate Isolation: Loss of material during the work-up and isolation of key intermediates. | Employ efficient extraction and isolation techniques. The use of specific solvent systems can improve the recovery of intermediates. | Higher recovery of intermediates, leading to an improved overall yield of the final product. |
Issue 2: Inadequate Purity of Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Stereoisomers: Contamination with undesired stereoisomers, such as the (2R,4R) or (2R,4S) isomers.[1][12][13][14] | Implement a chiral purification step or utilize a stereoselective synthesis. Chiral HPLC methods can be used to monitor and ensure the removal of unwanted isomers to below 0.1%.[1][6][7] | Attainment of high chiral purity (approaching 100%). |
| Process-Related Impurities: Formation of by-products during the reaction sequence.[9][15][16] | Identify the structure of the impurity using techniques like LC-MS/MS and NMR.[9] Modify the reaction conditions to minimize its formation. Implement a specific purification step targeting the removal of this impurity. | Reduction of specific impurities to acceptable levels (often <0.1%). |
| Ineffective Crystallization: The chosen solvent system for crystallization may not be optimal for removing all impurities. | Screen various solvent systems for crystallization. Mixtures of solvents, such as methanol and tertiary-butanol, or the use of a solvent/anti-solvent method can be effective.[1][2][17] Recrystallization may be necessary.[11] | Enhanced purity of the final this compound, meeting pharmaceutical specifications (>99.7%). |
Issue 3: Poor Physical Properties of the Crystalline Product
| Potential Cause | Troubleshooting Step | Expected Outcome | | Incorrect Polymorphic Form: Different crystallization conditions can lead to different polymorphic forms with varying physical properties.[18][19] | Carefully control crystallization parameters such as solvent, temperature, and cooling rate to consistently produce the desired crystal form. Characterize the resulting polymorph using techniques like X-ray diffraction (XRD).[18] | A stable and consistent polymorphic form with desirable properties for formulation. | | Poor Flowability: The crystalline product may not be a free-flowing solid, which can pose challenges for downstream processing and formulation. | Optimize the crystallization and drying process to obtain crystals with a suitable morphology and particle size distribution. Some processes are designed to yield a free-flowing solid.[11] | Improved handling and processing characteristics of the final active pharmaceutical ingredient. |
Experimental Protocols
Key Experiment: Recrystallization for Purification
This protocol describes a general procedure for the recrystallization of crude this compound to achieve high purity.
Objective: To purify crude this compound to a chemical purity of ≥99.7%.
Materials:
-
Crude this compound
-
Methanol (HPLC grade)
-
Tertiary-butanol (optional, HPLC grade)
-
Activated charcoal
-
Celite or a similar filter aid
Procedure:
-
Dissolve the crude this compound in a suitable solvent, such as methanol or a mixture of methanol and tertiary-butanol, by heating the mixture to reflux temperature until a clear solution is obtained.[2]
-
Treat the hot solution with a small amount of activated charcoal to decolorize it.
-
Filter the hot solution through a pad of Celite to remove the charcoal and any particulate matter.[1][2]
-
Allow the filtrate to cool slowly to room temperature (e.g., 15-20°C) to induce crystallization.[1][2] Further cooling in an ice bath may enhance crystal formation.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Dry the purified crystals under vacuum at an appropriate temperature (e.g., 55-60°C).[5]
Purity Analysis:
-
Assess the chemical purity of the dried product by RP-HPLC.
-
Determine the chiral purity using a suitable chiral HPLC method.
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical workflow for the purification of this compound via recrystallization.
Logical Relationship for Troubleshooting Impurities
Caption: A decision-making workflow for troubleshooting and remediating impurities in this compound.
References
- 1. WO2014041560A2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
- 2. US9518048B2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. ijtsrd.com [ijtsrd.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Analytical Method Development And Validation of this compound [ijaresm.com]
- 11. WO2021001695A1 - An improved process for the preparation of this compound hydrate - Google Patents [patents.google.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Teneligliptin Impurities | SynZeal [synzeal.com]
- 14. Teneligliptin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [dev.daicelpharmastandards.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. Products [chemicea.com]
- 17. benchchem.com [benchchem.com]
- 18. JP2021161097A - Novel crystal form of teneligliptin and method for producing the same - Google Patents [patents.google.com]
- 19. KR20200040570A - Crystal form I of teneligliptin ditosylate dihydrate and preparation process thereof - Google Patents [patents.google.com]
Validation & Comparative
Teneligliptin Hydrobromide Versus Sitagliptin: An In Vitro Potency Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the in vitro potency of two prominent dipeptidyl peptidase-4 (DPP-4) inhibitors: teneligliptin hydrobromide and sitagliptin. The information presented is collated from preclinical studies to offer a comprehensive assessment for research and development purposes. This document summarizes key performance indicators, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that play a crucial role in the management of type 2 diabetes mellitus (T2DM).[1] Their therapeutic effect is achieved by preventing the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[1][2] While the mechanism of action is shared across the class, chemical diversity among DPP-4 inhibitors may lead to differences in enzyme inhibition and antihyperglycemic activity.[3]
Quantitative Comparison of In Vitro Potency
The in vitro potency of DPP-4 inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), a measure of how much of the drug is needed to inhibit the activity of the DPP-4 enzyme by 50%. A lower IC50 value indicates greater potency.[1]
In direct comparative studies, teneligliptin has demonstrated greater in vitro potency than sitagliptin.
| Inhibitor | Recombinant Human DPP-4 IC50 (nmol/L) | Human Plasma DPP-4 IC50 (nmol/L) |
| Teneligliptin | 0.889[4] | 1.75[4] |
| Sitagliptin | 6.74[4] | 4.88[4] |
Table 1: Comparative DPP-4 Inhibition (IC50)
Selectivity Profile
The selectivity of DPP-4 inhibitors is a critical aspect of their safety profile, as off-target inhibition of other dipeptidyl peptidases, such as DPP-8 and DPP-9, has been associated with adverse effects in preclinical studies.[1][5] Teneligliptin exhibits a high degree of selectivity for DPP-4 over these related enzymes.
| Inhibitor | Selectivity for DPP-4 over DPP-8 | Selectivity for DPP-4 over DPP-9 |
| Teneligliptin | ~700-fold[4] | ~1500-fold[4] |
| Sitagliptin | >10,000[1] | >10,000[1] |
Table 2: Comparative Selectivity
Experimental Protocols
The following is a generalized protocol for determining the in vitro potency of DPP-4 inhibitors through an enzyme inhibition assay.
In Vitro DPP-4 Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Test compounds (Teneligliptin, Sitagliptin) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
A solution of the recombinant human DPP-4 enzyme is prepared in the assay buffer.
-
Serial dilutions of the test compounds are prepared.
-
In the wells of a 96-well microplate, the DPP-4 enzyme solution is added.
-
The various concentrations of the test compounds or the positive control are then added to the wells. Control wells contain the enzyme and the solvent without any inhibitor.
-
The plate is incubated to allow the inhibitor to bind to the enzyme.
-
The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader. The rate of increase in fluorescence is proportional to the DPP-4 enzyme activity.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control wells.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological mechanism of action, the following diagrams are provided.
Caption: Workflow for In Vitro DPP-4 Inhibition Assay.
Caption: Mechanism of Action of DPP-4 Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpscr.info [ijpscr.info]
- 5. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Teneligliptin and Linagliptin in Preclinical Models of Renal Impairment
This guide provides a comparative analysis of the efficacy of two dipeptidyl peptidase-4 (DPP-4) inhibitors, teneligliptin hydrobromide and linagliptin, in preclinical models of renal impairment. The information is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies, and insights into the underlying signaling pathways.
Efficacy in Renal Impairment Models: A Comparative Summary
| Parameter | Teneligliptin | Linagliptin | Animal Model |
| Albuminuria/Proteinuria | Markedly decreased urinary albumin. | Significantly reduced albuminuria and proteinuria.[1][2] | Streptozotocin-induced diabetic mice, 5/6 nephrectomy rats.[2][3] |
| Glomerulosclerosis | Reduced glomerulosclerosis. | Ameliorated glomerulosclerosis.[1][2] | Apolipoprotein E-deficient mice with hypercholesterolemia, 5/6 nephrectomy mice.[2][4] |
| Tubulointerstitial Fibrosis | - | Reduced tubulointerstitial fibrosis.[1][2] | 5/6 nephrectomy mice.[2] |
| Renal Oxidative Stress | - | Reduced oxidative stress.[2] | Rat model of renal hypertension.[2] |
| Renal Inflammation | Suppressed intrarenal tumor necrosis factor-α expression and promoted M2 macrophage polarization. | - | Cisplatin-induced acute kidney injury model. |
| Renal Lipid Accumulation | Markedly reduced renal lipid deposition.[4] | - | Apolipoprotein E-deficient mice with a high-cholesterol diet.[4] |
Note: The data presented is compiled from individual studies and does not represent a direct comparative trial.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of teneligliptin and linagliptin in renal impairment models are provided below.
Streptozotocin (STZ)-Induced Diabetic Nephropathy Model
This model is widely used to mimic type 1 diabetic kidney disease.
-
Animal Model: Male C57BL/6J mice, 9 weeks old.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 150 mg/kg is administered to induce hyperglycemia.
-
Treatment: Following the confirmation of diabetes, mice are orally administered the DPP-4 inhibitor (e.g., gemigliptin, a similar DPP-4 inhibitor, was administered at 300 mg/kg/day mixed with feed for 8 weeks) or a vehicle.
-
Monitoring: Blood glucose levels and body weight are monitored regularly (e.g., every 2 weeks).
-
Endpoint Analysis: At the end of the treatment period (e.g., 8 weeks), animals are sacrificed. Blood and kidney tissues are collected for analysis of parameters such as urinary albumin excretion, glomerular basement membrane thickness, and histological examination for glomerulosclerosis and fibrosis.
5/6 Nephrectomy (Subtotal Nephrectomy) Model
This model induces chronic kidney disease (CKD) through a reduction in renal mass, leading to hypertension, proteinuria, and glomerulosclerosis.
-
Animal Model: Male Sprague Dawley rats or mice.
-
Surgical Procedure: A two-step surgical procedure is performed. First, two-thirds of the left kidney is surgically removed. One week later, the entire right kidney is removed (nephrectomy).
-
Treatment: Following the second surgery, animals are treated with the DPP-4 inhibitor (e.g., linagliptin) or placebo orally on a daily basis for a specified duration (e.g., 8 weeks).
-
Monitoring: Blood pressure, urinary protein excretion, and serum creatinine are monitored throughout the study.
-
Endpoint Analysis: After the treatment period, kidney tissues are harvested for histological analysis of glomerulosclerosis and tubulointerstitial fibrosis. Molecular markers of fibrosis and inflammation are also assessed.[5][6]
Hypercholesterolemia-Induced Kidney Injury Model
This model investigates the impact of high cholesterol on renal damage.
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing hypercholesterolemia, are used.
-
Diet: Eight-week-old male ApoE-/- mice are fed a high-cholesterol diet.
-
Treatment: One group of mice on the high-cholesterol diet receives teneligliptin mixed with their feed for a duration of 6 weeks. Control groups receive a normal diet or a high-cholesterol diet without the drug.
-
Monitoring: Metabolic parameters such as total cholesterol, LDL-cholesterol, and creatinine are measured.
-
Endpoint Analysis: After 6 weeks, kidney tissues are collected and analyzed for lipid accumulation (using Oil Red O staining), glomerulosclerosis (by measuring collagen IV accumulation), and the expression of relevant proteins like lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1).[4][7]
Signaling Pathways and Mechanisms of Action
The renoprotective effects of teneligliptin and linagliptin are mediated through various signaling pathways, often independent of their glucose-lowering effects.
Linagliptin's Renoprotective Signaling
Linagliptin has been shown to exert its kidney-protective effects through multiple pathways. It can prevent endothelial-to-mesenchymal transition (EndMT), a process contributing to fibrosis, by interfering with the interaction between DPP-4 and integrin β1.[1][2][8] This disruption attenuates signaling by pro-fibrotic factors like transforming growth factor-β1 (TGF-β1).[1][2][8] Furthermore, linagliptin has been found to restore the levels of microRNA 29s, which are suppressed in diabetic kidneys and play a role in regulating DPP-4 expression.[3]
Teneligliptin's Renoprotective Signaling in Hypercholesterolemia
In the context of hypercholesterolemia-induced kidney injury, teneligliptin has been demonstrated to downregulate the expression of LOX-1, a receptor for oxidized LDL. This action helps in reducing renal lipid deposition and foam cell formation, thereby mitigating glomerulosclerosis.
General Experimental Workflow for Preclinical Renal Impairment Studies
The following diagram illustrates a typical workflow for investigating the efficacy of therapeutic agents in animal models of renal impairment.
References
- 1. portlandpress.com [portlandpress.com]
- 2. The role of renal dipeptidyl peptidase-4 in kidney disease: renal effects of dipeptidyl peptidase-4 inhibitors with a focus on linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linagliptin-mediated DPP-4 inhibition ameliorates kidney fibrosis in streptozotocin-induced diabetic mice by inhibiting endothelial-to-mesenchymal transition in a therapeutic regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dipeptidyl peptidase-4 inhibitor teneligliptin reduces kidney damage from hypercholesterolemia in apolipoprotein E-deficient mice - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26718A [pubs.rsc.org]
- 5. DPP-4 inhibition enhanced renal tubular and myocardial GLP-1 receptor expression decreased in CKD with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of DPP-4 Inhibitors on the Heart in a Rat Model of Uremic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The role of renal dipeptidyl peptidase-4 in kidney disease: renal effects of dipeptidyl peptidase-4 inhibitors with a focus on linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Combination of Teneligliptin and Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the combination therapy of Teneligliptin hydrobromide and Metformin for the management of type 2 diabetes mellitus (T2DM). The information presented is supported by experimental data from preclinical and clinical studies, offering insights into the efficacy, safety, and mechanistic synergy of this combination compared to monotherapy and other therapeutic alternatives.
Synergistic Mechanism of Action
The combination of Teneligliptin and Metformin offers a complementary approach to glycemic control by targeting different pathological pathways in T2DM.[1][2] Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances the incretin system, while Metformin, a biguanide, primarily reduces hepatic glucose production and improves insulin sensitivity.[1][2]
dot
Caption: Synergistic signaling pathways of Teneligliptin and Metformin.
Comparative Efficacy Data
Clinical studies have consistently demonstrated that the combination of Teneligliptin and Metformin leads to superior glycemic control compared to Metformin monotherapy. Furthermore, its efficacy is comparable to other DPP-4 inhibitor and Metformin combinations.
Table 1: Glycemic Control in Patients Inadequately Controlled with Metformin Monotherapy
| Treatment Group | Duration | Baseline HbA1c (%) | Change in HbA1c (%) | Baseline FPG (mg/dL) | Change in FPG (mg/dL) | Reference |
| Teneligliptin 20mg + Metformin | 12 weeks | 8.0 (mean) | -1.2 | 144 (mean) | - | [3] |
| Teneligliptin 20mg + Metformin | 24 weeks | - | -1.6 | - | - | [3] |
| Teneligliptin 20mg + Metformin | 24 weeks | 7.9 (mean) | -0.72 | - | -22.2 | [4] |
| Placebo + Metformin | 24 weeks | 7.8 (mean) | -0.01 | - | - | [4] |
| Teneligliptin 20mg + Metformin | 24 weeks | >6.5 | Significant Reduction | >110 | Significant Reduction | [4] |
| Placebo + Metformin | 24 weeks | >6.5 | No Significant Change | >110 | No Significant Change | [4] |
Table 2: Comparative Efficacy of Teneligliptin vs. Sitagliptin as Add-on to Metformin
| Treatment Group | Duration | Baseline HbA1c (%) | Change in HbA1c (%) | Baseline FPG (mg/dL) | Change in FPG (mg/dL) | Baseline PPG (mg/dL) | Change in PPG (mg/dL) | Reference |
| Teneligliptin 20mg + Metformin | 12 weeks | 8.31 ± 0.72 | -1.13 ± 0.54 | 165.4 ± 35.2 | -30.5 ± 28.7 | 254.7 ± 55.8 | -65.8 ± 45.1 | [5] |
| Sitagliptin 100mg + Metformin | 12 weeks | 8.45 ± 0.81 | -1.21 ± 0.63 | 170.2 ± 40.1 | -33.8 ± 30.2 | 260.1 ± 60.3 | -70.4 ± 50.2 | [5] |
Table 3: Comparative Efficacy of Teneligliptin vs. Vildagliptin as Add-on to Metformin
| Treatment Group | Duration | Baseline HbA1c (%) | Change in HbA1c (%) | Baseline FPG (mg/dL) | Change in FPG (mg/dL) | Baseline PPG (mg/dL) | Change in PPG (mg/dL) | Reference |
| Teneligliptin 20mg + Metformin | 24 weeks | 8.64 ± 0.88 | -1.42 | 168.44 ± 24.33 | -38.22 | 254.33 ± 34.21 | -78.89 | [6] |
| Vildagliptin 50mg + Metformin | 24 weeks | 8.54 ± 0.84 | -0.92 | 164.21 ± 22.87 | -34.87 | 248.87 ± 36.43 | -64.44 | [6] |
Impact on Body Weight and Lipid Profile
The combination of Teneligliptin and Metformin is generally considered weight-neutral. Some studies have reported no significant changes in body weight or lipid parameters, while others suggest potential modest benefits.
Table 4: Effect on Body Weight and Lipids
| Study | Treatment Group | Duration | Change in Body Weight | Change in Lipid Profile |
| [4] | Teneligliptin 20mg + Metformin | 24 weeks | Not significant | No significant changes |
| [4] | Placebo + Metformin | 24 weeks | Not significant | No significant changes |
| [6] | Teneligliptin 20mg + Metformin | 24 weeks | Weight neutral | Not specified |
| [6] | Vildagliptin 50mg + Metformin | 24 weeks | Weight neutral | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from preclinical and clinical studies.
Preclinical In Vivo Study: Streptozotocin-Induced Diabetic Rat Model[8]
-
Animal Model: Albino rats.
-
Induction of Diabetes:
-
Administer Nicotinamide (120 mg/kg, intraperitoneally) to protect against complete β-cell destruction.
-
After 15 minutes, administer Streptozotocin (STZ) (60 mg/kg, intraperitoneally) dissolved in 0.1 M citrate buffer (pH 4.5).
-
After 72 hours, confirm diabetes by measuring fasting blood glucose (FBG). Rats with FBG between 200-250 mg/dL are selected for the study.
-
-
Treatment Groups:
-
Group A: Non-diabetic control (vehicle: 1% Gum acacia).
-
Group B: Diabetic control (vehicle: 1% Gum acacia).
-
Group C: Diabetic rats treated with Teneligliptin (0.72 mg/200g rat).
-
Group D: Diabetic rats treated with Metformin (18 mg/200g rat).
-
-
Treatment Duration: 42 days, starting on the 8th day post-STZ induction.
-
Endpoint Measurement: Fasting Blood Glucose (FBG) levels were measured at baseline and on days 7, 14, 21, 28, 35, and 42.
dot
References
- 1. Pharmacokinetics of a Fixed-Dose Combination of Teneligliptin Hydrochloride Hydrate and Modified-Release Metformin Under Fasting and Fed Conditions in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic activity enhancement in streptozotocin + nicotinamide–induced diabetic rats through combinational polymeric nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rfppl.co.in [rfppl.co.in]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. ijbcp.com [ijbcp.com]
- 6. jmpas.com [jmpas.com]
A Comparative Guide to the Long-Term Efficacy and Safety of Teneligliptin and Other DPP-4 Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy and safety of Teneligliptin hydrobromide with other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors—Sitagliptin, Vildagliptin, and Linagliptin—based on preclinical data from animal models. The information is intended to support research and development efforts in the field of diabetes therapeutics.
Executive Summary
Data Presentation: Efficacy in Animal Models of Diabetes
The following tables summarize the long-term efficacy of Teneligliptin and its comparators on key glycemic control parameters in various animal models of type 2 diabetes.
Table 1: Long-Term Efficacy on Glycemic Control in Rodent Models
| Parameter | Teneligliptin | Sitagliptin | Vildagliptin | Linagliptin |
| Animal Model | Zucker fatty rats[1] | Zucker Diabetic Fatty (ZDF) rats[2] | Zucker fatty rats | Zucker diabetic rats[3] |
| Study Duration | Not specified in detail[1] | 6 weeks[2] | 12 weeks[4] | Chronic treatment[3] |
| Dosage | 0.1-1 mg/kg, p.o. | 10 mg/kg/day | Twice-daily oral doses[4] | 1-10 mg/kg[3] |
| Change in HbA1c | Data not available | ↓ 11.1% vs. vehicle[5] | Data not available | Data not available |
| Change in Fasting Plasma Glucose (FPG) | Significantly inhibited increase[1] | ↓ vs. vehicle | Data not available | ↓ peak glucose and AUC in OGTT[3] |
| Oral Glucose Tolerance Test (OGTT) | Significantly inhibited increase in plasma glucose[1] | Improved glucose tolerance[2] | Improved glucose tolerance[4] | Reduced blood glucose peak and AUC[3] |
Table 2: Effects on Body Weight in Animal Models
| Drug | Animal Model | Study Duration | Dosage | Effect on Body Weight |
| Teneligliptin | Diet-induced obese mice[6] | 10 weeks | 30-60 mg/kg/day | ↓ Body weight (to 88% and 71% of vehicle)[6] |
| Postmenopausal obese mice[4] | 12 weeks | 60 mg/kg/day | Markedly improved body weight gain[4] | |
| Alloxan-induced diabetic mice[7] | 42 days | Not specified | Neutral effect[7] | |
| Sitagliptin | 1,2-dimethylhydrazine-induced rats[8] | 15 weeks | 260 ppm in diet | Not affected[8] |
| Vildagliptin | Insulin-resistant Zucker fatty rats | 21 days | 0.03-10 mg/kg | No effect |
| Linagliptin | Zucker diabetic rats[3] | Chronic | Not specified | No change[3] |
Data Presentation: Long-Term Safety and Toxicology in Animal Models
The following tables summarize key findings from long-term toxicology and carcinogenicity studies in animal models.
Table 3: Summary of 2-Year Carcinogenicity Studies
| Drug | Species | Key Findings |
| Teneligliptin | rasH2-Tg Mice (6-month study) | No increase in tumors.[4] |
| Rat/Mouse (2-year) | Detailed public data not readily available. Reproductive and developmental toxicity studies in rats, rabbits, and monkeys noted reduced fetal growth and skeletal anomalies, often with maternal toxicity.[6] | |
| Sitagliptin | Rat | Increased incidence of liver adenoma/carcinoma at high doses (~60 times human exposure). No tumors at ~20 times human exposure.[3][5] |
| Mouse | No increase in tumor incidence in any organ up to ~70 times human exposure.[3][5] | |
| Vildagliptin | Rat | No increase in overall tumor incidence at ~200 times human exposure.[9] |
| Mouse | Slight increase in mammary adenocarcinomas at >240 times human exposure; no-effect dose at ~59-fold human exposure.[9] | |
| Linagliptin | Rat | No drug-related tumors.[10] |
| Mouse | Lymphomas observed in females at the highest dose (>200-fold human exposure).[10] |
Table 4: Summary of Chronic Toxicity Studies (Non-neoplastic findings)
| Drug | Species | Duration | Key Findings |
| Teneligliptin | Rat | Not specified | High radioactivity concentrations detected in the kidney and liver with a long half-life in these tissues.[5] |
| Sitagliptin | Rat | 6 months | High doses (~150-200 times human exposure) led to kidney and liver necrosis, myocardial degeneration, and bone marrow necrosis.[3] |
| Dog | 1 year | No gross or histomorphological changes in the pancreas.[11] | |
| Monkey | 3 months | No gross or histomorphological changes in the pancreas.[11] Skin lesions were not observed. | |
| Vildagliptin | Rat & Mouse | 2 years | No evidence of pancreatitis.[9] Accumulation of foamy alveolar macrophages in the lung.[12] |
| Dog | Not specified | Intra-cardiac impulse conduction delays observed.[13] | |
| Monkey | Not specified | Skin lesions (blistering and ulceration) on extremities at ≥5 mg/kg/day.[9] | |
| Linagliptin | Rat | 6 months | Target organs for toxicity included the GI tract, liver, kidney, lungs, thymus, and spleen at high doses. |
| Monkey | 12 months | No histological changes in the pancreas indicative of pancreatitis. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are generalized protocols based on common practices in the cited preclinical studies.
Oral Glucose Tolerance Test (OGTT) in Rodents
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats or other relevant diabetic models.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.[11]
-
Drug Administration: The test compound (e.g., Teneligliptin) or vehicle is administered orally (p.o.) at the specified dose.
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein just before glucose administration.[11]
-
Glucose Challenge: A glucose solution (typically 2 g/kg body weight) is administered orally.[11]
-
Blood Sampling: Blood samples are collected at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[11]
-
Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
HbA1c Measurement in Rodent Blood
-
Blood Collection: Whole blood is collected from a suitable site (e.g., tail vein, cardiac puncture) into EDTA-containing tubes to prevent coagulation.
-
Sample Preparation: A small aliquot of the whole blood is used for analysis.
-
Analysis Method: High-Performance Liquid Chromatography (HPLC) is considered a reliable method for determining HbA1c in rodents. Alternatively, dedicated analyzers such as the DCA Vantage Analyzer can be used.
-
Principle: The method separates glycated hemoglobin from non-glycated hemoglobin, and the percentage of HbA1c is calculated.
-
Data Interpretation: HbA1c levels provide an indication of the average blood glucose concentration over the preceding weeks.
Histopathological Examination of the Pancreas
-
Tissue Collection: At the end of the long-term study, animals are euthanized, and the pancreas is carefully dissected.
-
Fixation: The pancreas is fixed in 10% neutral buffered formalin for at least 24 hours.[7]
-
Tissue Processing: The fixed tissue is dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin wax.
-
Sectioning: Thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue are cut using a microtome.[7]
-
Staining: The sections are stained with Hematoxylin and Eosin (H&E) for general morphological assessment.[7] Immunohistochemical staining for specific markers (e.g., insulin, glucagon, markers of proliferation or apoptosis) can also be performed.
-
Microscopic Examination: A board-certified veterinary pathologist examines the stained slides in a blinded manner to assess for any pathological changes, including inflammation, fibrosis, ductal changes, and islet morphology.
Signaling Pathways and Experimental Workflows
DPP-4 Inhibition and GLP-1 Signaling Pathway
Caption: Mechanism of action of Teneligliptin via DPP-4 inhibition.
General Workflow for a Long-Term Efficacy and Safety Study in a Rodent Model of Diabetes
Caption: Generalized experimental workflow for long-term preclinical studies.
References
- 1. Evaluation of the Safety and Efficacy of Teneligliptin at a Higher Dose in Indian Type 2 Diabetes Patients: A Retrospective Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of teneligliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Survey of tumorigenic sensitivity in 6-month rasH2-Tg mice studies compared with 2-year rodent assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase‐4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Effect of Teneligliptin in Drug-Induced Nephrotoxicity: An In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Toxicity (GLP or Non-GLP) | Care ResearchCare Research [careresearchllc.com]
- 7. Teneligliptin Exerts Antinociceptive Effects in Rat Model of Partial Sciatic Nerve Transection Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]
- 11. Results from two-year rodent oral carcinogenicity studies of cizolirtine, a substance-P and calcitonin gene-related peptide release modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-Term, Real-World Safety and Efficacy of Teneligliptin: A Post-Marketing Surveillance of More Than 10,000 Patients with Type 2 Diabetes in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
A Head-to-Head Comparison of Teneligliptin Hydrobromide with Other DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of teneligliptin hydrobromide with other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors. The following sections present a detailed analysis of their efficacy, safety, and pharmacokinetic profiles, supported by experimental data from clinical and preclinical studies.
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). They work by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[1]
Teneligliptin, a third-generation DPP-4 inhibitor, is distinguished by its unique "J-shaped" structure, which contributes to its potent and sustained inhibition of the DPP-4 enzyme.[2][3] Clinical studies have demonstrated its efficacy in improving glycemic control, with some evidence suggesting comparable or even superior performance to other DPP-4 inhibitors in certain patient populations.[1][4] This guide offers an objective comparison to aid in research and development decisions.
Data Presentation
The following tables summarize the comparative efficacy, in vitro potency, pharmacokinetic properties, and safety profiles of teneligliptin and other major DPP-4 inhibitors.
Table 1: Comparative Efficacy on Glycemic Control
| Parameter | Teneligliptin | Sitagliptin | Vildagliptin | Linagliptin | Alogliptin |
| HbA1c Reduction (%) | -0.78 to -1.19[5] | -0.84 to -1.02[4][6] | -0.70 to -1.42[7][8] | -0.4 (switching from linagliptin to teneligliptin resulted in a further -0.4% reduction)[9] | Data not directly comparable from search results |
| Fasting Plasma Glucose (FPG) Reduction (mg/dL) | -12.00 to -28.3[6] | -14.36 to -22.9[10][6] | -22.42[7] | -8.5 (from 148.1 to 139.6)[9] | Data not directly comparable from search results |
| Postprandial Glucose (PPG) Reduction (mg/dL) | -25.74 to -41.3[7] | -54.7[10] | -43.22[7] | -19.0 (from 224.8 to 205.8)[9] | Data not directly comparable from search results |
Table 2: In Vitro Potency (IC50 Values)
| DPP-4 Inhibitor | IC50 (nmol/L) |
| Teneligliptin | 0.37 - 1.75[2][3] |
| Sitagliptin | 4.88 - 19[2][3] |
| Vildagliptin | 7.67 - 62[2][3] |
| Linagliptin | 1[3] |
| Alogliptin | 24[3] |
| Saxagliptin | 50[3] |
A lower IC50 value indicates greater potency.
Table 3: Pharmacokinetic Properties
| Parameter | Teneligliptin | Sitagliptin | Vildagliptin | Linagliptin | Alogliptin |
| Half-life (t½) | ~24 hours[2] | ~12.4 hours | ~1.5-3 hours | >100 hours | ~21 hours |
| Metabolism | CYP3A4 and FMO3[2] | Primarily excreted unchanged | Hydrolysis | Primarily excreted unchanged | Primarily excreted unchanged |
| Excretion | Renal and Hepatic[2] | Renal | Renal | Biliary/fecal | Renal |
| Dose Adjustment in Renal Impairment | Not required[2] | Required | Required | Not required | Required |
Table 4: Safety and Tolerability
| Adverse Event Profile | Teneligliptin | Sitagliptin | Vildagliptin | Linagliptin |
| Hypoglycemia | Low risk, similar to other DPP-4 inhibitors[6][11] | Low risk, similar to other DPP-4 inhibitors[4][6] | Low risk, similar to other DPP-4 inhibitors[4][11] | Low risk, similar to other DPP-4 inhibitors[4] |
| Common Adverse Events | Headache, nasopharyngitis, gastrointestinal symptoms[12] | Headache, nasopharyngitis, upper respiratory tract infections[12] | Headache, nasopharyngitis[12] | Nasopharyngitis, diarrhea[12] |
| Cardiovascular Safety | No increased risk of cardiovascular events reported in available studies. | TECOS trial showed no increased risk of major adverse cardiovascular events.[13] | Generally considered to have a neutral cardiovascular profile. | CARMELINA and CAROLINA trials showed no increased risk of cardiovascular events. |
| Pancreatitis | A potential class effect, but incidence is low. | A potential class effect, but incidence is low.[12] | A potential class effect, but incidence is low. | A potential class effect, but incidence is low. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the critical evaluation of the presented data. Below are representative protocols for in vitro and clinical studies.
In Vitro DPP-4 Inhibition Assay
This assay is fundamental for determining the potency of a DPP-4 inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin [AMC])
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (e.g., teneligliptin) and a positive control (e.g., sitagliptin) dissolved in DMSO
-
96-well microplates (black, for fluorescence assays)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme and Inhibitor Incubation: In the wells of the microplate, add the assay buffer, the diluted test compounds or positive control, and the DPP-4 enzyme solution. Incubate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction Initiation: Initiate the reaction by adding the fluorogenic DPP-4 substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (excitation ~360 nm, emission ~460 nm). The rate of the reaction is determined from the linear phase of the fluorescence signal increase.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][9]
Randomized Controlled Trial (RCT) for Clinical Efficacy
This protocol outlines a typical design for a clinical trial comparing the efficacy of two DPP-4 inhibitors.
Objective: To compare the efficacy and safety of Teneligliptin versus a comparator DPP-4 inhibitor (e.g., Sitagliptin) in patients with type 2 diabetes inadequately controlled on metformin monotherapy.
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria: Adults with T2DM, HbA1c between 7.0% and 10.0%, on a stable dose of metformin (≥1000 mg/day) for at least 8 weeks.
-
Exclusion Criteria: History of type 1 diabetes, significant renal or hepatic impairment (unless the study is specifically designed for these populations), recent cardiovascular events.
Procedure:
-
Screening and Run-in Period: Eligible patients undergo a screening period to confirm eligibility and a run-in period to ensure stable metformin dosage.
-
Randomization: Patients are randomly assigned in a 1:1 ratio to receive either Teneligliptin (e.g., 20 mg once daily) or the comparator DPP-4 inhibitor (e.g., Sitagliptin 100 mg once daily) in addition to their ongoing metformin therapy.
-
Treatment Period: The treatment duration is typically 12, 24, or 52 weeks.
-
Efficacy and Safety Assessments:
-
Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period.
-
Secondary Endpoints: Change in FPG and 2-hour PPG after a standardized meal or oral glucose tolerance test (OGTT), proportion of patients achieving a target HbA1c (e.g., <7.0%), changes in body weight and lipid profiles.
-
Safety Assessments: Monitoring and recording of all adverse events, including episodes of hypoglycemia.[8][14]
-
Oral Glucose Tolerance Test (OGTT) Protocol:
-
Patients fast overnight for at least 8 hours.
-
A baseline blood sample is drawn.
-
The patient ingests a standard 75g glucose solution within 5 minutes.
-
Blood samples are collected at specified intervals (e.g., 30, 60, 90, and 120 minutes) to measure plasma glucose and insulin levels.[15][16]
Mandatory Visualization
DPP-4 Inhibitor Signaling Pathway
Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.
Experimental Workflow for a Comparative Clinical Trial
Caption: A typical workflow for a randomized controlled trial comparing DPP-4 inhibitors.
Conceptual Binding of Teneligliptin to DPP-4
Caption: Conceptual diagram of Teneligliptin's unique binding to the DPP-4 enzyme.
References
- 1. Impact of mixed meal tolerance test composition on measures of beta-cell function in type 2 diabetes | springermedizin.de [springermedizin.de]
- 2. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral glucose tolerance test in diabetes, the old method revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]
- 10. testmenu.com [testmenu.com]
- 11. Efficacy and safety of DPP-4 inhibitors in patients with type 2 diabetes: Meta-analysis of placebo-controlled randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mft.nhs.uk [mft.nhs.uk]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of teneligliptin, a dipeptidyl peptidase‐4 inhibitor, combined with metformin in Korean patients with type 2 diabetes mellitus: a 16‐week, randomized, double‐blind, placebo‐controlled phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ruh.nhs.uk [ruh.nhs.uk]
Teneligliptin Hydrobromide: A Comparative Guide to its Therapeutic Efficacy in Novel Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is well-established for the management of type 2 diabetes mellitus. Its mechanism of action involves preventing the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion.[1][2] However, emerging preclinical and clinical evidence suggests that the therapeutic utility of Teneligliptin extends beyond glycemic control, showing promise in a variety of novel disease models. This guide provides an objective comparison of Teneligliptin's performance with other alternatives in these new therapeutic areas, supported by experimental data and detailed methodologies.
Comparative Efficacy of Teneligliptin in Novel Disease Models
This section details the therapeutic efficacy of Teneligliptin in preclinical models of Non-Alcoholic Fatty Liver Disease (NAFLD), Ischemic Stroke, and Parkinson's Disease.
Non-Alcoholic Fatty Liver Disease (NAFLD)
Teneligliptin has demonstrated significant efficacy in preclinical models of NAFLD by improving hepatic steatosis and inflammation.[3] The primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4]
| Parameter | Control (NAFLD Model) | Teneligliptin-treated (NAFLD Model) | Percentage Improvement |
| NAFLD Activity Score | Severe Fatty Changes | Improved Hepatic Steatosis & Inflammation | Not Quantified |
| Serum Alanine Aminotransferase (ALT) | Elevated | Significantly Decreased (p < 0.05) | Not Quantified |
| Intrahepatic Triglyceride Levels | Elevated | Significantly Decreased (p < 0.05) | Not Quantified |
| Hepatic mRNA levels of lipogenic genes | Upregulated | Significantly Downregulated (p < 0.05) | Not Quantified |
| Phosphorylated AMPK Protein | Baseline | Increased | Not Quantified |
A novel NAFLD model was established in male mice using monosodium glutamate (MSG) and a high-fat diet (HFD). The mice were divided into a control group and a group receiving Teneligliptin in their drinking water. After the treatment period, hepatic steatosis and inflammation were evaluated using the NAFLD activity score. Serum ALT and intrahepatic triglyceride levels were measured. Hepatic mRNA levels of genes involved in de novo lipogenesis and the expression levels of phosphorylated AMPK protein were also determined.[3][4]
Ischemic Stroke
In a mouse model of middle cerebral artery occlusion (MCAO), Teneligliptin has shown neuroprotective effects by reducing brain infarct volume and improving neurological outcomes. The mechanism is linked to the protection of the blood-brain barrier via the ERK5/KLF2 signaling pathway.[1][5]
| Parameter | Control (MCAO Model) | Teneligliptin-treated (MCAO Model) | Percentage Improvement |
| Brain Infarct Volume | ~33% of hemisphere | Significantly Reduced | Not Quantified |
| Neurological Score | Impaired | Ameliorated | Not Quantified |
| Brain Permeability | Increased | Improved | Not Quantified |
| Occludin Expression (Tight Junction Protein) | Decreased | Increased | Not Quantified |
| KLF2 Expression (in vitro OGD/R) | Significantly Reduced | Rescued (Dose-dependent) | Not Quantified |
| p-ERK5 Expression (in vitro OGD/R) | Significantly Reduced | Almost Completely Rescued | Not Quantified |
Middle cerebral artery occlusion (MCAO) was induced in mice to create an ischemic stroke model. One group of mice received Teneligliptin (30 mg/kg/day) for two weeks prior to the MCAO procedure. Brain infarct volume and neurological scores were assessed post-MCAO. Brain permeability and the expression of the tight junction protein occludin were also evaluated. In vitro experiments using human brain microvascular endothelial cells (HBMVECs) subjected to oxygen-glucose deprivation/reperfusion (OGD/R) were conducted to investigate the effects of Teneligliptin on the ERK5/KLF2 signaling pathway.[1][5]
Parkinson's Disease
Preclinical evidence suggests that Teneligliptin may protect dopaminergic neurons in models of Parkinson's disease by inhibiting oxidative stress and a form of iron-dependent cell death known as ferroptosis. This protective effect is mediated through the activation of the Nrf2 signaling pathway.[6]
| Parameter | MPP+-treated SH-SY5Y Cells (Control) | Teneligliptin + MPP+-treated SH-SY5Y Cells |
| Cell Viability | Decreased | Enhanced |
| Bax/Bcl-2 Ratio | Modulated towards apoptosis | Modulated towards survival |
| Reactive Oxygen Species (ROS) | Accumulated | Inhibited |
| Mitochondrial Membrane Potential | Declined | Prevented Decline |
| Malondialdehyde (MDA) Levels | Increased | Decreased |
| Glutathione (GSH) and Superoxide Dismutase (SOD) | Decreased | Restored |
| Ferrous Ion Levels | Increased | Lowered |
| Nrf2 Signaling Pathway | Inactive | Activated |
In vitro studies were conducted using SH-SY5Y cells treated with MPP+ to induce a Parkinson's-like cellular phenotype. The effects of Teneligliptin pretreatment on cell viability, apoptosis markers (Bax/Bcl-2 ratio), oxidative stress markers (ROS, mitochondrial membrane potential, MDA, GSH, SOD), and iron levels were assessed. The activation of the Nrf2 signaling pathway and its downstream targets were also investigated. In vivo studies involved an MPTP-induced Parkinson's disease mouse model to evaluate the effects of Teneligliptin on behavioral performance and the protection of dopaminergic neurons.[6]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The therapeutic effects of Teneligliptin in these novel disease models are attributed to its influence on specific signaling pathways.
Experimental Workflow
Conclusion
The presented data strongly suggest that Teneligliptin hydrobromide possesses significant therapeutic potential beyond its established role in diabetes management. Its efficacy in preclinical models of NAFLD, ischemic stroke, and Parkinson's disease highlights its pleiotropic effects, including anti-inflammatory, anti-oxidative, and cell-protective properties. These findings warrant further investigation through well-designed clinical trials to validate these novel therapeutic applications in human subjects. The distinct mechanisms of action in different disease contexts suggest that Teneligliptin could be a versatile therapeutic agent for a range of metabolic and neurodegenerative disorders.
References
- 1. Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teneligliptin Exerts Antinociceptive Effects in Rat Model of Partial Sciatic Nerve Transection Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dipeptidyl Peptidase-4 Inhibitor Teneligliptin Attenuates Hepatic Lipogenesis via AMPK Activation in Non-Alcoholic Fatty Liver Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Dipeptidyl Peptidase-4 Inhibitor Teneligliptin Attenuates Hepatic Lipogenesis via AMPK Activation in Non-Alcoholic Fatty Liver Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teneligliptin, a DPP4 inhibitor protects dopaminergic neurons in PD models via inhibiting of oxidative stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Teneligliptin Hydrobromide Versus Other DPP-4 Inhibitors in Clinical Trials
A detailed review of clinical trial data reveals Teneligliptin hydrobromide as a potent and well-tolerated option for the management of type 2 diabetes mellitus, demonstrating comparable, and in some instances, superior glycemic control when compared to other widely used dipeptidyl peptidase-4 (DPP-4) inhibitors such as Sitagliptin, Vildagliptin, and Saxagliptin.
This guide provides a cross-study analysis of key clinical trial data for researchers, scientists, and drug development professionals. The following sections summarize the comparative efficacy, safety profiles, and underlying experimental protocols to offer an objective assessment of Teneligliptin's performance within the gliptin class.
Comparative Efficacy of DPP-4 Inhibitors
The primary measure of efficacy for anti-diabetic agents is the reduction in glycated hemoglobin (HbA1c). Clinical studies consistently show that Teneligliptin effectively lowers HbA1c levels.[1][2] A meta-analysis of randomized controlled trials demonstrated that Teneligliptin produced a weighted mean difference of -0.82% in HbA1c levels compared to placebo.[3] Furthermore, studies have shown that 20 mg and 40 mg of Teneligliptin exhibit better efficacy in reducing HbA1c compared to Sitagliptin, Vildagliptin, and Metformin.[4]
The following tables provide a summary of the quantitative data from various clinical trials, comparing the effects of Teneligliptin and other DPP-4 inhibitors on key glycemic parameters.
Table 1: Comparative Reduction in HbA1c from Baseline
| Drug | Dosage | Baseline HbA1c (%) | Mean HbA1c Reduction (%) | Study Duration (weeks) | Comparator |
| Teneligliptin | 20 mg/day | 7.9 | -0.90 | 16 | Placebo + Metformin[5] |
| 20 mg/day | 7.8 | -0.84 | 12 | Placebo[6] | |
| 40 mg/day | ~8.0 | -0.84 | Not Specified | Placebo[4] | |
| Sitagliptin | 100 mg/day | 8.0 | -0.65 | 24 | Placebo + Metformin[7] |
| 100 mg/day | 8.0 | -0.79 | 24 | Placebo[8] | |
| 200 mg/day | 8.0 | -0.94 | 24 | Placebo[8] | |
| Vildagliptin | 100 mg/day | Not Specified | -1.1 (with Metformin) | 24 | Add-on to Metformin[9] |
| 100 mg SR | >7.0 | -1.35 | 12 | Sitagliptin 100mg[10] | |
| 50 mg bid | 8.75 | -1.01 | 24 | Placebo[11] | |
| Saxagliptin | 2.5-5 mg/day | 7.8-8.4 | -0.6 to -0.7 | 52 | Placebo[12] |
Table 2: Comparative Reduction in Fasting Plasma Glucose (FPG)
| Drug | Dosage | Mean FPG Reduction (mg/dL) | Study Duration (weeks) | Comparator |
| Teneligliptin | 20 mg/day | -18.32 | Not Specified | Placebo[3] |
| Sitagliptin | 100 mg/day | -17.1 | 24 | Placebo[8] |
| Vildagliptin | 50 mg bid | -1.11 mmol/L (~20 mg/dL) | 24 | Placebo[11] |
| Saxagliptin | 2.5-5 mg/day | Significant Reduction | Not Specified | Placebo[13] |
Table 3: Comparative Reduction in Postprandial Glucose (PPG)
| Drug | Dosage | Mean PPG Reduction (mg/dL) | Study Duration (weeks) | Comparator |
| Teneligliptin | 20 mg/day | -46.94 | Not Specified | Placebo[3] |
| Sitagliptin | 100 mg/day | -46.7 | Not Specified | Placebo[8] |
| Vildagliptin | Not Specified | Greater reduction than gliclazide | Not Specified | Gliclazide[14] |
| Saxagliptin | 2.5-5 mg/day | Significant Reduction | Not Specified | Placebo[13] |
Safety and Tolerability Profile
Across clinical trials, Teneligliptin has demonstrated a favorable safety profile and is generally well-tolerated.[15] The incidence of adverse events with Teneligliptin is comparable to that of a placebo.[3] Common side effects reported include headache, nasopharyngitis, and mild hypoglycemia, particularly when used in combination with other antidiabetic agents like sulfonylureas or insulin.[2][16] Importantly, the risk of hypoglycemia with Teneligliptin was not significantly different from placebo.[3]
Experimental Protocols
The clinical trials cited in this guide predominantly follow a randomized, double-blind, placebo-controlled design. Key aspects of the methodologies are outlined below:
-
Participant Selection: Trials typically enroll adult patients with type 2 diabetes mellitus who have inadequate glycemic control (defined by an HbA1c level within a specified range, e.g., 7.0% to 10.0%) despite diet and exercise, or with ongoing monotherapy or combination therapy with other oral antidiabetic drugs.[17][18]
-
Intervention: Participants are randomly assigned to receive a daily dose of the investigational drug (e.g., Teneligliptin 20 mg) or a matching placebo for a predefined period, typically ranging from 12 to 52 weeks.[1] In some studies, an active comparator from the same drug class is used instead of a placebo.
-
Primary and Secondary Endpoints: The primary efficacy endpoint is consistently the change in HbA1c from baseline to the end of the treatment period.[1] Secondary endpoints often include changes in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG), the proportion of patients achieving a target HbA1c (e.g., <7.0%), and assessment of safety and tolerability through the monitoring of adverse events.[1][17]
Visualizing the Mechanism and Workflow
To further elucidate the context of this cross-study analysis, the following diagrams, generated using Graphviz, illustrate the signaling pathway of DPP-4 inhibitors, a typical clinical trial workflow, and the logical flow of a comparative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. amberlife.net [amberlife.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]
- 5. Efficacy and safety of teneligliptin, a dipeptidyl peptidase‐4 inhibitor, combined with metformin in Korean patients with type 2 diabetes mellitus: a 16‐week, randomized, double‐blind, placebo‐controlled phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Teneligliptin on HbA1c levels, Continuous Glucose Monitoring-Derived Time in Range and Glycemic Variability in Elderly Patients with T2DM (TEDDY Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sitagliptin Add-On Can Help Lower HbA1c Levels | MDedge [mdedge.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Vildagliptin: clinical trials programme in monotherapy and combination therapy for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Efficacy and safety of vildagliptin in patients with type 2 diabetes mellitus inadequately controlled with dual combination of metformin and sulphonylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. Frontiers | The effects of vildagliptin on glycemic variability in patients with type 2 diabetes on premixed insulin therapy [frontiersin.org]
- 15. Efficacy and safety of teneligliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. A Randomized, Placebo-controlled Clinical Trial of Teneligliptin as Quadruple Oral Combination Therapy for Type 2 DM After Failure of an Oral Triple Anti-diabetic Regimen [ctv.veeva.com]
- 18. Phase III, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of teneligliptin monotherapy in Chinese patients with type 2 diabetes mellitus inadequately controlled with diet and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of Teneligliptin and Vildagliptin: A Guide for Researchers
This guide offers a detailed comparison of the pharmacokinetic profiles of two dipeptidyl peptidase-4 (DPP-4) inhibitors, Teneligliptin hydrobromide and Vildagliptin, intended for researchers, scientists, and drug development professionals. The information presented herein is compiled from various scientific studies to provide a comprehensive overview of their absorption, distribution, metabolism, and excretion properties.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Teneligliptin and Vildagliptin, facilitating a direct comparison of their profiles.
| Pharmacokinetic Parameter | Teneligliptin | Vildagliptin | References |
| Time to Maximum Concentration (Tmax) | 1.0 - 1.8 hours | 1.0 - 2.5 hours | [1][2][3][4][5][6][7] |
| Elimination Half-Life (t½) | ~24 hours | 1.32 - 2.8 hours | [1][3][6][8][9] |
| Absolute Bioavailability | Not explicitly stated, but absorbed fraction is ~74% | ~85% | [5][10][11] |
| Plasma Protein Binding | 78% - 80% | <10% (minimal) | [12][13][14] |
| Primary Metabolism Pathways | Hepatic metabolism by CYP3A4 and FMO3 | Primarily hydrolysis, not mediated by CYP450 enzymes | [1][2][5][8][12] |
| Major Metabolites | Thiazolidine-1-oxide derivative (M1) | Carboxylic acid metabolite (M20.7) | [1][8] |
| Primary Excretion Routes | Renal (34.4% as unchanged drug and metabolites) and Fecal (65.6% as metabolites) | Primarily renal (85.4% of dose, 22.6% as unchanged drug) | [2][8][10][11] |
Experimental Protocols
While specific experimental protocols can vary between studies, a general methodology for a human pharmacokinetic study of Teneligliptin or Vildagliptin, based on the reviewed literature, is outlined below.
Objective: To determine the pharmacokinetic profile of a single oral dose of Teneligliptin or Vildagliptin in healthy subjects.
Study Design: A single-center, open-label, single-dose study.
Participants: Healthy adult male and/or female volunteers.
Methodology:
-
Inclusion/Exclusion Criteria: Subjects are screened for general health through medical history, physical examination, and routine laboratory tests.
-
Dosing: After an overnight fast, subjects receive a single oral dose of the drug (e.g., 20 mg of [¹⁴C]Teneligliptin or 100 mg of [¹⁴C]Vildagliptin).[8][10]
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose up to 216 hours) to measure plasma concentrations of the parent drug and its metabolites.[10]
-
Urine and Feces Collection: Complete urine and feces are collected for a specified period (e.g., up to 216 hours post-dose) to determine the extent of excretion and identify metabolites.[2][10]
-
Bioanalysis: Plasma, urine, and fecal samples are analyzed using validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of the parent drug and its metabolites.
-
Pharmacokinetic Analysis: The collected data is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance.
Visualizations
Signaling Pathway: Mechanism of Action of DPP-4 Inhibitors
Caption: Mechanism of action of DPP-4 inhibitors.
Experimental Workflow: Human Pharmacokinetic Study
Caption: General workflow for a human pharmacokinetic study.
Logical Relationship: Elimination Pathways
Caption: Primary elimination pathways of Teneligliptin and Vildagliptin.
References
- 1. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. docetp.mpa.se [docetp.mpa.se]
- 7. researchgate.net [researchgate.net]
- 8. Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmpas.com [jmpas.com]
- 10. tandfonline.com [tandfonline.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Teneligliptin Hydrobromide with Other Anti-diabetic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Teneligliptin hydrobromide when used in combination with other classes of anti-diabetic agents. The data presented is compiled from various clinical and preclinical studies to offer an objective comparison of combination therapies, supported by experimental data and methodologies.
Introduction to Teneligliptin
Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM).[1] Its primary mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preventing this degradation, Teneligliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately improving glycemic control with a low risk of hypoglycemia.[1][2] Teneligliptin's unique "J-shaped" structure contributes to its potent and long-lasting inhibitory effect on the DPP-4 enzyme.
The management of T2DM often requires combination therapy to achieve and maintain optimal glycemic targets. Combining agents with complementary mechanisms of action can lead to synergistic effects, providing superior glycemic control compared to monotherapy. This guide assesses the efficacy and safety of Teneligliptin when co-administered with other major classes of oral anti-diabetic drugs.
Synergistic Mechanisms of Action
Combining Teneligliptin with other anti-diabetic agents targets different pathophysiological defects in T2DM, leading to enhanced glucose-lowering effects.
-
With Metformin (Biguanide): Metformin primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues.[2][3] Teneligliptin enhances the incretin system.[2] Their combined action provides a dual approach: improving insulin sensitivity and secretion while suppressing glucagon, resulting in potent, synergistic glycemic control.[2][3]
-
With Sulfonylureas (e.g., Glimepiride): Sulfonylureas stimulate insulin secretion from pancreatic β-cells irrespective of glucose levels. Teneligliptin also promotes insulin secretion but in a glucose-dependent manner, which mitigates the risk of hypoglycemia.[4] The combination can offer improved glycemic control, although careful monitoring for hypoglycemia is warranted.[4][5]
-
With Thiazolidinediones (e.g., Pioglitazone): Pioglitazone is an insulin sensitizer that acts on peroxisome proliferator-activated receptor-γ (PPAR-γ) in muscle, liver, and adipose tissue.[6] Combining it with Teneligliptin targets both insulin resistance and impaired insulin secretion.[6][7]
-
With SGLT2 Inhibitors (e.g., Canagliflozin): SGLT2 inhibitors promote urinary glucose excretion, offering an insulin-independent mechanism for lowering blood glucose. When combined with Teneligliptin, they provide a comprehensive approach by both enhancing incretin-mediated glucose disposal and increasing glucose excretion.
The diagram below illustrates the complementary signaling pathways of Teneligliptin and an SGLT2 inhibitor.
Comparative Efficacy Data
The following tables summarize the quantitative data from key clinical trials, comparing the glycemic control efficacy of Teneligliptin in combination with other agents versus monotherapy or placebo.
Table 1: Teneligliptin as Add-on Therapy to Metformin
| Study / Parameter | Duration | Teneligliptin + Metformin Group | Placebo + Metformin Group |
|---|---|---|---|
| Kim et al. (Phase III) [8] | 16 Weeks | ||
| Mean Change in HbA1c (%) | -0.90 | -0.12 | |
| Mean Change in FPG (mg/dL) | -16.79 | +5.69 | |
| Batta Raghuveer et al. [9] | 24 Weeks | (High-Dose Metformin) |
| Mean Change in HbA1c (%) | | -0.73 (from 7.83) | -0.36 (from 7.63) |
Table 2: Teneligliptin as Add-on Therapy to Sulfonylurea (Glimepiride)
| Study / Parameter | Duration | Teneligliptin + Glimepiride Group | Placebo + Glimepiride Group |
|---|---|---|---|
| Kadowaki et al. [10] | 12 Weeks | ||
| Placebo-subtracted Δ in HbA1c (%) | -1.0 | N/A | |
| Placebo-subtracted Δ in FPG (mg/dL) | -27.1 | N/A |
| Placebo-subtracted Δ in 2-h PPG (mg/dL) | | -49.1 | N/A |
Table 3: Teneligliptin as Add-on Therapy to Thiazolidinedione (Pioglitazone)
| Study / Parameter | Duration | Teneligliptin + Pioglitazone Group | Placebo + Pioglitazone Group |
|---|---|---|---|
| Eto et al. [6][11] | 12 Weeks | ||
| Mean Change in HbA1c (%) | -0.9 | -0.2 |
| Mean Change in FPG (mg/dL) | | Significant Reduction (P < 0.001) | Modest Reduction |
Table 4: Teneligliptin as Add-on Therapy to SGLT2 Inhibitor (Canagliflozin)
| Study / Parameter | Duration | Teneligliptin + Canagliflozin Group | Placebo + Canagliflozin Group |
|---|---|---|---|
| Inagaki et al. [12] | 24 Weeks | ||
| Mean Change in HbA1c (%) | Significant Reduction (P < 0.001) | Modest Reduction |
| Between-group difference in HbA1c (%) | | -0.94 | N/A |
Safety and Tolerability Profile
Across multiple studies, Teneligliptin has demonstrated a favorable safety profile, both as monotherapy and in combination.[5]
-
Hypoglycemia: The risk of hypoglycemia with Teneligliptin is generally low, as its action is glucose-dependent.[13] When combined with metformin or pioglitazone, the incidence of hypoglycemia remains low.[5][6] In combination with sulfonylureas, while effective, there is a numerically higher incidence of mild hypoglycemia, necessitating careful patient monitoring.[5]
-
Adverse Events (AEs): The overall incidence of adverse events with combination therapy is comparable to that of placebo groups.[10][12] Common AEs are generally mild and may include nasopharyngitis and gastrointestinal symptoms.[5][14]
-
Body Weight: Teneligliptin is considered weight-neutral.[4] When added to agents like pioglitazone, which can cause weight gain, Teneligliptin did not exacerbate this effect in short-term studies.[7][11]
Experimental Protocols: A Methodological Overview
The clinical data presented in this guide are derived from randomized, double-blind, placebo-controlled, parallel-group studies, which represent the gold standard for assessing therapeutic efficacy and safety.
Key Methodological Components:
-
Patient Population: Studies typically enroll adult patients with T2DM who have inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) despite being on a stable dose of a monotherapy agent (like metformin, glimepiride, or pioglitazone) for a specified period before screening.
-
Study Design: A common design involves an initial single-blind, placebo run-in period to ensure compliance, followed by a double-blind treatment period (e.g., 12 to 24 weeks) where patients are randomized to receive either Teneligliptin (typically 20 mg once daily) or a matching placebo, in addition to their ongoing background anti-diabetic medication. Many studies also include a long-term, open-label extension period (up to 52 weeks) to assess sustained efficacy and safety.[10][11]
-
Endpoints:
-
Primary Efficacy Endpoint: The primary measure of success is typically the change in HbA1c from baseline to the end of the double-blind treatment period.[10][11][12]
-
Secondary Efficacy Endpoints: These often include the change in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG) after a meal tolerance test, and the proportion of patients achieving a target HbA1c level (e.g., <7.0%).[7][10]
-
-
Safety Assessments: Safety is monitored through the recording of all adverse events (AEs), serious adverse events (SAEs), episodes of hypoglycemia, vital signs, body weight, and clinical laboratory tests throughout the study.
The workflow for a typical clinical trial assessing Teneligliptin combination therapy is visualized below.
References
- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 2. Teneligliptin + Metformin : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. dovepress.com [dovepress.com]
- 4. pharmacologyjournals.com [pharmacologyjournals.com]
- 5. Efficacy and safety of teneligliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of teneligliptin in combination with pioglitazone in Japanese patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Fixed-dose Combination of Teneligliptin and Pioglitazone versus Respective Monotherapies in Patients with Type 2 Diabetes Mellitus Inadequately Controlled on Metformin: A Phase III Randomized Parallel Group Study [gavinpublishers.com]
- 8. Efficacy and safety of teneligliptin, a dipeptidyl peptidase‐4 inhibitor, combined with metformin in Korean patients with type 2 diabetes mellitus: a 16‐week, randomized, double‐blind, placebo‐controlled phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact Of High Dose Metformin Versus Teneligliptin as add together on to Metformin on Glycemic Control of T2DM Patients – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Efficacy and safety of teneligliptin added to glimepiride in Japanese patients with type 2 diabetes mellitus: a randomized, double-blind, placebo-controlled study with an open-label, long-term extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of teneligliptin in combination with pioglitazone in Japanese patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of teneligliptin added to canagliflozin monotherapy in Japanese patients with type 2 diabetes mellitus: A multicentre, randomized, double‐blind, placebo‐controlled, parallel‐group comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 14. 1mg.com [1mg.com]
Teneligliptin Hydrobromide in Glycemic Management: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of Teneligliptin hydrobromide, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and its effects on glycemic control in patients with type 2 diabetes mellitus (T2DM). Through an objective comparison with other therapeutic alternatives, supported by experimental data from randomized controlled trials (RCTs), this document aims to inform research, clinical trial design, and drug development efforts in the field of diabetes management.
Comparative Efficacy in Glycemic Control
Teneligliptin has demonstrated favorable efficacy and acceptable safety in the treatment of T2DM when compared to placebo and other antidiabetic agents, including other DPP-4 inhibitors like sitagliptin and vildagliptin, as well as metformin and bromocriptine.[1] Meta-analyses of numerous RCTs have consistently shown that teneligliptin leads to statistically significant reductions in key glycemic markers.
The following tables summarize the quantitative data on the efficacy of teneligliptin from various meta-analyses.
Table 1: Efficacy of Teneligliptin Monotherapy vs. Placebo
| Parameter | Weighted Mean Difference (WMD) vs. Placebo | 95% Confidence Interval (CI) | Key Findings |
| HbA1c Reduction | -0.82%[2][3] | -0.91 to -0.72 | Teneligliptin monotherapy significantly reduces HbA1c levels. |
| Fasting Plasma Glucose (FPG) Reduction | -18.32 mg/dL[2][3] | -21.05 to -15.60 | A significant decrease in FPG is observed with teneligliptin treatment. |
| 2-hour Postprandial Glucose (PPG) Reduction | -46.94 mg/dL[2][3] | -51.58 to -42.30 | Teneligliptin effectively lowers post-meal glucose spikes. |
Table 2: Comparative Efficacy of Teneligliptin vs. Other Antidiabetic Agents
| Comparator | Dosage (Teneligliptin) | Outcome | Result |
| Sitagliptin | 40 mg | FPG Reduction | Teneligliptin showed better efficacy in reducing FPG.[1] |
| Sitagliptin, Vildagliptin | 5 mg, 10 mg, 20 mg | Antidiabetic Effect | Teneligliptin at these doses showed weaker efficacy compared to sitagliptin and vildagliptin.[1] |
| Metformin | 20 mg, 40 mg | Antidiabetic Effect | Teneligliptin showed a better antidiabetic effect.[1] |
| Placebo | 20 mg | Hypoglycemia | No significant difference in the incidence of hypoglycemia.[1] |
| Placebo | N/A | Cardiovascular Events | The risk of cardiovascular events was comparable.[4][5] |
A Bayesian network meta-analysis of 18 RCTs with 3,290 participants concluded that 20 mg or 40 mg per day of teneligliptin is the optimal dosage regimen for favorable efficacy and acceptable safety.[1] Furthermore, a network meta-analysis of 58 studies involving 21,332 patients found teneligliptin to be the most effective among DPP-4 inhibitors for HbA1c control.[6]
Safety and Tolerability Profile
Teneligliptin is generally well-tolerated. The incidence of adverse effects with teneligliptin is not significantly different from placebo.[2][3] The risk of hypoglycemia with teneligliptin monotherapy is comparable to placebo.[2][3][4][5] However, when used as an add-on therapy with other glycemic agents, the risk of hypoglycemia may increase.[4][5][7] Some studies have noted a slight increase in body weight associated with teneligliptin treatment compared to placebo.[4][5]
Mechanism of Action: The Incretin Pathway
Teneligliptin, as a DPP-4 inhibitor, enhances the incretin system's function. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake. These hormones stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells. DPP-4 is the enzyme responsible for the rapid degradation of GLP-1 and GIP. By inhibiting DPP-4, teneligliptin increases the circulating levels of active incretins, thereby improving glycemic control.
Figure 1: Mechanism of action of Teneligliptin in the incretin signaling pathway.
Experimental Protocols: A Generalized Framework
The clinical evaluation of teneligliptin and other DPP-4 inhibitors typically follows a standardized, rigorous methodology as outlined in the randomized controlled trials included in the meta-analyses.
Study Design: A multicenter, prospective, randomized, double-blind, placebo-controlled or active-comparator, parallel-group study is the gold standard.[8]
Participant Selection: Inclusion criteria generally specify adults with T2DM who have inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) despite diet and exercise therapy, with or without stable background antidiabetic medication.[9] Key exclusion criteria often include a history of type 1 diabetes, significant renal or hepatic impairment, and recent cardiovascular events.
Intervention: Participants are randomly assigned to receive a once-daily oral dose of the investigational drug (e.g., teneligliptin 20 mg), a placebo, or an active comparator for a predefined period (e.g., 12, 24, or 52 weeks).[8]
Endpoints:
-
Primary Efficacy Endpoint: The primary measure of success is the change in HbA1c from baseline to the end of the treatment period.[8]
-
Secondary Efficacy Endpoints: These typically include the change in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG) from baseline, the proportion of patients achieving a target HbA1c level (e.g., <7.0%), and changes in body weight and β-cell function (e.g., HOMA-β).[2][3][8]
-
Safety Endpoints: Safety and tolerability are assessed by monitoring the incidence and severity of adverse events, including hypoglycemia, and changes in vital signs and laboratory parameters.
Figure 2: Generalized workflow of a randomized controlled trial for a DPP-4 inhibitor.
Conclusion
This meta-analysis indicates that this compound is an effective and safe therapeutic option for managing glycemic control in patients with type 2 diabetes, both as a monotherapy and as an add-on treatment.[4][5] Its efficacy in reducing HbA1c and FPG is well-documented, with higher doses (20 mg and 40 mg) showing superior or comparable effects to other DPP-4 inhibitors and metformin.[1] The favorable safety profile, particularly the low risk of hypoglycemia in monotherapy, makes it a valuable tool in the clinical armamentarium against T2DM. Further long-term, large-scale clinical trials across diverse ethnic populations are warranted to solidify its long-term efficacy and safety profile.[4][5]
References
- 1. Frontiers | Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]
- 2. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic review and meta-analysis of teneligliptin for treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative efficacy and safety of dipeptidyl peptidase-4 inhibitors in adults with type 2 diabetes mellitus: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ir.vignan.ac.in [ir.vignan.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: 52-Week Results from a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Teneligliptin Hydrobromide: A Procedural Guide for Laboratory Professionals
For researchers and drug development professionals, the proper disposal of chemical compounds like Teneligliptin hydrobromide is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
This compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2][3] While not always classified as a hazardous chemical under OSHA's Hazard Communication Standard, it is imperative to follow stringent disposal protocols to prevent environmental contamination.[4][5] Improper disposal can lead to regulatory violations and potential harm to public health.[6]
Core Disposal Procedures
Adherence to federal, state, and local regulations is paramount in the disposal of this compound.[5] The primary recommended methods for disposal are through a licensed chemical destruction plant or by controlled incineration.[5][7]
Step-by-Step Disposal Protocol:
-
Initial Assessment and Segregation:
-
Containment and Labeling:
-
Engage a Licensed Disposal Service:
-
On-Site Storage Prior to Disposal:
-
Disposal Methodologies:
-
Incineration: This is the preferred method of disposal. The incineration should be conducted in a licensed facility equipped with an afterburner and scrubber to manage emissions.[5][11]
-
Chemical Destruction Plant: Disposal through a licensed chemical destruction plant is another recommended option.[7]
-
Important Considerations:
-
Do Not Dispose in Household Garbage or Sewage Systems: this compound must not be disposed of with household garbage or allowed to enter sewage systems or water courses.[7][12]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product. This may include triple-rinsing containers and puncturing them to prevent reuse before disposal in a sanitary landfill or through controlled incineration.[5][7]
-
Spill Management: In the event of a spill, avoid creating dust.[8] Contain the spill and collect the material using appropriate personal protective equipment.[13] The collected material should then be transferred to a chemical waste container for disposal in accordance with local regulations.[5][13]
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple federal and state agencies, including:
| Regulatory Body | Key Regulations |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA), including Subpart P for the management of hazardous waste pharmaceuticals by healthcare facilities.[6][11][14] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to ensure they are rendered "non-retrievable." |
| State Regulations | Many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal.[6] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available as these procedures are typically developed and validated by licensed waste disposal companies in accordance with regulatory requirements. The methodologies are based on established principles of chemical destruction and waste management.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | FDA [fda.gov]
- 2. swlimo.southwestlondon.icb.nhs.uk [swlimo.southwestlondon.icb.nhs.uk]
- 3. diabetesonthenet.com [diabetesonthenet.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. benchchem.com [benchchem.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. szabo-scandic.com [szabo-scandic.com]
- 14. epa.gov [epa.gov]
Essential Safety and Handling Protocols for Teneligliptin Hydrobromide
For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients such as Teneligliptin hydrobromide is paramount. Adherence to established safety protocols minimizes the risk of exposure and ensures a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powder form.[1]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Must be inspected before use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2][3] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing, such as a lab coat or a disposable gown.[1][2][4] |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be worn, especially when handling the powder form, to prevent the inhalation of dust.[1] In cases of insufficient ventilation, a full-face respirator may be necessary.[1] |
Engineering Controls and Work Practices
Beyond personal protective equipment, a controlled laboratory environment is crucial for safety.
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4][5] A chemical fume hood is the preferred workspace to minimize the formation and inhalation of dust and aerosols.[1][4]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][4][6]
-
Hygiene: Avoid contact with skin and eyes.[3][4][5] Do not eat, drink, or smoke in areas where the chemical is handled.[7] Wash hands thoroughly after handling.[2][7][8]
Operational Workflow for Safe Handling
A structured workflow from receipt to disposal is critical for maintaining a safe and controlled environment. The following diagram illustrates the key steps for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Waste Segregation: All excess or expired this compound, as well as any contaminated materials such as PPE, empty containers, and cleaning supplies, should be collected and segregated from other laboratory waste streams.[9]
-
Containment: Place the chemical waste in suitable, clearly labeled, and sealed containers to prevent leakage.[9]
-
Licensed Disposal: Engage a licensed hazardous material disposal company for the final disposal.[2][9] Provide the company with the Safety Data Sheet (SDS) to ensure they are fully aware of the material's properties.[9]
-
Disposal Method: The preferred method of disposal is incineration in a licensed facility equipped with an afterburner and scrubber.[2][9] Alternatively, the material can be sent to a licensed chemical destruction plant.[9]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[2][4][9] This may involve triple-rinsing containers before disposal.[9]
By implementing these safety measures, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
